molecular formula C30H30ClN3O4 B15613641 Rupatadine-d4fumarate

Rupatadine-d4fumarate

Cat. No.: B15613641
M. Wt: 536.1 g/mol
InChI Key: JYBLCDXVHQWMSU-IKABZUPCSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rupatadine-d4fumarate is a useful research compound. Its molecular formula is C30H30ClN3O4 and its molecular weight is 536.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-but-2-enedioic acid;13-chloro-2-[2,2,6,6-tetradeuterio-1-[(5-methylpyridin-3-yl)methyl]piperidin-4-ylidene]-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26ClN3.C4H4O4/c1-18-13-19(16-28-15-18)17-30-11-8-20(9-12-30)25-24-7-6-23(27)14-22(24)5-4-21-3-2-10-29-26(21)25;5-3(6)1-2-4(7)8/h2-3,6-7,10,13-16H,4-5,8-9,11-12,17H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/i11D2,12D2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYBLCDXVHQWMSU-IKABZUPCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1)CN2CCC(=C3C4=C(CCC5=C3N=CC=C5)C=C(C=C4)Cl)CC2.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(CC(=C2C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Cl)CC(N1CC5=CN=CC(=C5)C)([2H])[2H])[2H].C(=C/C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H30ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

536.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of Rupatadine-d4 Fumarate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rupatadine-d4 fumarate (B1241708) is the deuterated analog of rupatadine (B1662895) fumarate, a second-generation antihistamine and platelet-activating factor (PAF) antagonist. The selective incorporation of deuterium (B1214612) atoms at the piperidinylidene moiety enhances its utility as an internal standard in quantitative bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS), for pharmacokinetic and drug metabolism studies. Understanding the physicochemical properties of Rupatadine-d4 fumarate is fundamental for its accurate handling, formulation, and analysis in a research and development setting. This technical guide provides a detailed overview of its core physicochemical properties, the experimental methodologies for their determination, and its mechanism of action.

Core Physicochemical Properties

The following tables summarize the key physicochemical properties of Rupatadine-d4 fumarate and, for comparative purposes, its non-deuterated counterpart, Rupatadine fumarate. It is important to note that some experimental data, such as melting point and solubility, are reported for the non-deuterated form and are expected to be comparable for Rupatadine-d4 fumarate due to the negligible impact of deuterium substitution on these bulk properties.

Table 1: General and Chemical Properties of Rupatadine-d4 Fumarate

PropertyValueSource(s)
Chemical Name (E)-but-2-enedioic acid;8- chloro-11-[2,2,6,6- tetradeuterio-1-[(5- methylpyridin-3- yl)methyl]piperidin-4- ylidene]-5,6-dihydrobenzo[1].[2]cyclohepta[2,4-b]pyridine[3]
Synonyms Rupatadine D4 fumarate, UR-12592 D4 fumarate[4]
CAS Number 1795153-63-7[5]
Molecular Formula C₃₀H₂₆D₄ClN₃O₄
Molecular Weight 536.05 g/mol
Appearance Solid[6]
Purity Typically ≥97%

Table 2: Physicochemical Data for Rupatadine-d4 Fumarate and Rupatadine Fumarate

PropertyRupatadine-d4 FumarateRupatadine FumarateSource(s)
Molecular Weight 536.05 g/mol 532.03 g/mol [6]
Melting Point Not explicitly reported, but expected to be similar to Rupatadine Fumarate.194-201°C[7][8]
Solubility Not explicitly reported, but expected to be similar to Rupatadine Fumarate.Insoluble in water; Soluble in methanol (B129727) and ethanol; Very slightly soluble in chloroform. Sparingly soluble in aqueous buffers. Soluble in DMSO and dimethylformamide (approx. 1 mg/mL).[3][6][9]
pKa Not explicitly reported, but expected to be similar to Rupatadine.pKa1: 3.45 ± 0.07 (pyridine in side chain)pKa2: 4.72 ± 0.06 (pyridine in tricycle)pKa3: 6.75 ± 0.07 (tertiary aliphatic amine)[10][11][12]
LogP (Octanol/Water) Not explicitly reported, but expected to be similar to Rupatadine.5.037 (predicted)[11]

Experimental Protocols

Accurate determination of physicochemical properties is crucial for drug development. The following sections detail standard methodologies for key analytical procedures.

Solubility Determination (Shake-Flask Method - OECD Guideline 105)

The shake-flask method is a widely accepted technique for determining the water solubility of a substance.[13][14][15]

Principle: An excess amount of the solid compound is agitated in a specific solvent system (e.g., water, buffer solutions) at a constant temperature until equilibrium is achieved. The concentration of the dissolved compound in the supernatant is then quantified to determine its solubility.

Detailed Protocol:

  • Sample Preparation: An excess amount of Rupatadine-d4 fumarate is added to a series of vials containing the desired solvent or buffer system (e.g., pH-adjusted buffers to simulate physiological conditions).[3] The amount should be sufficient to ensure a solid phase remains at equilibrium.

  • Agitation: The vials are sealed and placed in a mechanical agitator or orbital shaker at a constant temperature, typically 20 ± 0.5 °C.[3][13]

  • Equilibration: The samples are agitated for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary assessments should be conducted to establish the necessary equilibration time.[3]

  • Phase Separation: After agitation, the samples are allowed to stand to let the undissolved solid settle. Centrifugation is then used to ensure complete separation of the solid and liquid phases.[3]

  • Quantification: A clear aliquot of the supernatant is carefully withdrawn and the concentration of Rupatadine-d4 fumarate is analyzed using a validated analytical method, such as UV-Visible Spectrophotometry or a stability-indicating RP-HPLC method.[3][16]

Melting Point Determination (Capillary Method)

The melting point is a key indicator of the purity of a crystalline solid.

Principle: A small, packed sample in a capillary tube is heated at a controlled rate. The temperature range from the point at which the substance begins to melt to when it is completely liquid is recorded as the melting range.[3]

Detailed Protocol:

  • Sample Preparation: The Rupatadine-d4 fumarate sample should be completely dry and finely powdered.[3]

  • Capillary Loading: A small amount of the powdered sample is introduced into a capillary tube, which is then tapped gently to pack the sample.

  • Heating: The loaded capillary tube is placed in a melting point apparatus and heated at a controlled rate.

  • Observation and Recording: The sample is observed through a magnifying eyepiece. The temperature at which the first signs of melting are observed and the temperature at which the sample becomes completely liquid are recorded. This range constitutes the melting point.[3]

Partition Coefficient (LogP) Determination (Shake-Flask Method - OECD Guideline 107)

The n-octanol/water partition coefficient (LogP) is a measure of a compound's lipophilicity.

Principle: The compound is dissolved in a two-phase system of n-octanol and water. After equilibration, the concentration of the compound in each phase is determined, and the partition coefficient is calculated as the ratio of the concentration in the octanol (B41247) phase to that in the aqueous phase.[2][17][18][19][20]

Detailed Protocol:

  • Preparation: A solution of Rupatadine-d4 fumarate is prepared in either n-octanol or water. This solution is then added to a vessel containing a known volume of the other solvent.

  • Equilibration: The mixture is shaken until equilibrium is reached.

  • Phase Separation: The two phases are separated by centrifugation.

  • Quantification: The concentration of Rupatadine-d4 fumarate in each phase is determined using a suitable analytical method.

  • Calculation: The LogP value is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution.

Principle: A solution of the compound is titrated with a standardized acid or base. The pH of the solution is measured after each addition of the titrant, and the pKa is determined from the inflection point of the resulting titration curve.[1][21][22][23][24]

Detailed Protocol:

  • Solution Preparation: A solution of Rupatadine-d4 fumarate of known concentration is prepared in water or a suitable co-solvent if the compound has low aqueous solubility.

  • Titration: The solution is placed in a thermostated vessel and titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

  • pH Measurement: The pH of the solution is monitored continuously using a calibrated pH electrode.

  • Data Analysis: A titration curve is constructed by plotting the pH versus the volume of titrant added. The pKa value(s) are determined from the midpoint(s) of the buffer region(s) or the inflection point(s) of the curve.

Mechanism of Action and Signaling Pathways

Rupatadine exerts its therapeutic effects through a dual mechanism of action: it is a potent and selective antagonist of the histamine (B1213489) H1 receptor and the platelet-activating factor (PAF) receptor.[25][26][27][28] This dual antagonism provides a comprehensive blockade of key mediators involved in allergic and inflammatory responses.

Histamine H1 Receptor Antagonism

Histamine, released from mast cells during an allergic reaction, binds to H1 receptors on various cells, leading to symptoms such as itching, vasodilation, and increased vascular permeability.[25] Rupatadine competitively blocks the H1 receptor, preventing histamine from binding and eliciting these effects.

G cluster_0 Allergen Exposure cluster_1 Histamine H1 Receptor Signaling Allergen Allergen MastCell Mast Cell Allergen->MastCell Histamine Histamine Release MastCell->Histamine H1R Histamine H1 Receptor Histamine->H1R Binds Gq_11 Gq/11 H1R->Gq_11 Activates PLC PLC Gq_11->PLC Activates IP3_DAG IP3 & DAG Increase PLC->IP3_DAG Symptoms Allergic Symptoms (Vasodilation, etc.) IP3_DAG->Symptoms Rupatadine Rupatadine Rupatadine->H1R Blocks G cluster_0 Inflammatory Stimulus cluster_1 PAF Receptor Signaling Stimulus Inflammatory Stimulus ImmuneCells Immune Cells (e.g., Mast Cells) Stimulus->ImmuneCells PAF PAF Release ImmuneCells->PAF PAFR PAF Receptor PAF->PAFR Binds Gq_i Gq/Gi PAFR->Gq_i Activates Downstream Downstream Signaling Gq_i->Downstream Inflammation Inflammatory Responses Downstream->Inflammation Rupatadine Rupatadine Rupatadine->PAFR Blocks

References

Synthesis and Characterization of Rupatadine-d4 Fumarate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of Rupatadine-d4 fumarate (B1241708), a deuterated analog of the second-generation antihistamine and platelet-activating factor (PAF) antagonist, rupatadine (B1662895). The inclusion of deuterium (B1214612) atoms at the 2,2,6,6-positions of the piperidine (B6355638) ring makes Rupatadine-d4 fumarate an invaluable internal standard for pharmacokinetic and bioanalytical studies, ensuring accuracy and precision in quantifying rupatadine in biological matrices. This document details the physicochemical properties, a proposed synthetic pathway, and comprehensive characterization methodologies for Rupatadine-d4 fumarate. Experimental protocols for key analytical techniques are provided, and relevant workflows are visualized to support researchers in the fields of drug metabolism, pharmacokinetics, and analytical development.

Introduction

Rupatadine is a potent, non-sedating, long-acting antagonist with selective activity against both histamine (B1213489) H1 receptors and platelet-activating factor (PAF) receptors.[1] This dual mechanism of action makes it an effective treatment for allergic rhinitis and urticaria. To accurately study its pharmacokinetics and metabolism, a stable isotope-labeled internal standard is essential for bioanalytical methods such as liquid chromatography-mass spectrometry (LC-MS). Rupatadine-d4 fumarate, with four deuterium atoms on the piperidine moiety, serves as an ideal internal standard due to its chemical similarity and mass shift from the parent compound.[2] This guide offers an in-depth resource on its synthesis and characterization.

Physicochemical Properties

The physicochemical properties of Rupatadine-d4 fumarate are crucial for its handling, formulation, and analytical method development. A summary of these properties is presented in Table 1.

Table 1: Physicochemical Properties of Rupatadine-d4 Fumarate

PropertyValueReference(s)
Chemical Name (E)-but-2-enedioic acid;8-chloro-11-[2,2,6,6-tetradeuterio-1-[(5-methylpyridin-3-yl)methyl]piperidin-4-ylidene]-5,6-dihydrobenzo[1][3]cyclohepta[2,4-b]pyridine[1][3]
Synonyms Rupatadine D4 fumarate, UR-12592 D4 fumarate[1]
CAS Number 1795153-63-7[1]
Molecular Formula C₃₀H₂₆D₄ClN₃O₄[1][4]
Molecular Weight 536.05 g/mol [1][4]
Appearance Solid, White to Off-White Crystalline Powder[1][3]
Melting Point 194-201°C (for Rupatadine Fumarate)[1]
Solubility Soluble in DMSO and methanol; Insoluble in water.[1][3]
Chemical Stability Stable under recommended storage conditions. Sensitive to strong acids/alkalis and oxidizing/reducing agents.[1]
Storage Store at -20°C for long-term storage.[3]

Note: Some data, such as melting point, are reported for the non-deuterated Rupatadine Fumarate and are expected to be comparable for Rupatadine-d4 Fumarate.[1]

Synthesis of Rupatadine-d4 Fumarate

A detailed, publicly available synthesis protocol for Rupatadine-d4 fumarate is not extensively documented. However, based on the known synthesis of rupatadine and general methods for deuteration of piperidine rings, a plausible synthetic route is proposed. The key step is the introduction of deuterium atoms into a piperidine precursor, followed by coupling with the tricyclic core and the pyridine (B92270) side chain.

A likely approach involves the use of a deuterated piperidone precursor. The synthesis can be envisioned in the following stages:

  • Synthesis of a Deuterated Piperidone Intermediate: This can be achieved through methods such as acid- or base-catalyzed hydrogen-deuterium exchange on a suitable N-protected 4-piperidone, or by reduction of a corresponding pyridone with a deuterium source.

  • Wittig or Horner-Wadsworth-Emmons Reaction: The deuterated piperidone can then be coupled with the tricyclic core of rupatadine (8-chloro-5,6-dihydrobenzo[b]cyclohepta[d]pyridin-11(5H)-one) via a Wittig or Horner-Wadsworth-Emmons reaction to form the exocyclic double bond.

  • N-Alkylation: The resulting deuterated desloratadine (B1670295) analog is then N-alkylated with 3-(chloromethyl)-5-methylpyridine (B130808) hydrochloride.

  • Salt Formation: Finally, the free base of Rupatadine-d4 is reacted with fumaric acid to yield Rupatadine-d4 fumarate.

Synthesis_Workflow A N-Protected-4-piperidone C N-Protected-d4-4-piperidone A->C Deuteration B Deuterium Source (e.g., D₂O, NaBD₄) B->C E Deuterated Desloratadine Analog C->E Wittig Reaction D Tricyclic Core (Wittig Reagent) D->E G Rupatadine-d4 (Free Base) E->G N-Alkylation F 3-(Chloromethyl)-5-methylpyridine F->G I Rupatadine-d4 Fumarate G->I Salt Formation H Fumaric Acid H->I

Caption: Proposed synthetic workflow for Rupatadine-d4 fumarate.

Characterization of Rupatadine-d4 Fumarate

Comprehensive characterization is essential to confirm the identity, purity, and isotopic enrichment of Rupatadine-d4 fumarate. The primary analytical techniques employed are Mass Spectrometry, Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy.

Table 2: Analytical Characterization Data for Rupatadine-d4 Fumarate

TechniqueExpected Results
Mass Spectrometry (MS) Molecular Ion (M+H)⁺: m/z 420.2 (for the free base). The mass shift of +4 amu compared to unlabeled rupatadine (m/z 416.2) confirms the incorporation of four deuterium atoms.[3]
MRM Transitions (for LC-MS/MS): A common transition is m/z 420.2 → 286.1.[3]
¹H NMR The spectrum will be similar to that of rupatadine, with the notable absence of signals corresponding to the protons at the 2 and 6 positions of the piperidine ring.
¹³C NMR The spectrum will be very similar to that of rupatadine. The carbon signals for the deuterated positions (C2 and C6 of the piperidine ring) will show coupling to deuterium and may appear as multiplets with reduced intensity.
Infrared (IR) Spectroscopy The IR spectrum will show characteristic peaks for the functional groups present in the molecule. C-D stretching vibrations are expected in the region of 2100-2250 cm⁻¹, which are absent in the spectrum of unlabeled rupatadine.

Experimental Protocols

Detailed methodologies for the characterization and use of Rupatadine-d4 fumarate are provided below.

LC-MS/MS Method for Quantification of Rupatadine

This protocol describes a typical method for the quantification of rupatadine in a biological matrix using Rupatadine-d4 fumarate as an internal standard.[3]

Objective: To quantify the concentration of rupatadine in human plasma.

Materials and Reagents:

  • Rupatadine reference standard

  • Rupatadine-d4 fumarate (Internal Standard, IS)

  • HPLC-grade methanol, acetonitrile (B52724), and water

  • Formic acid

Procedure:

  • Preparation of Stock and Working Solutions:

    • Prepare 1 mg/mL stock solutions of rupatadine and Rupatadine-d4 fumarate in methanol.

    • Prepare working solutions by serial dilution of the stock solutions.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma, add 25 µL of the IS working solution.

    • Add 300 µL of acetonitrile to precipitate proteins and vortex.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant, evaporate to dryness, and reconstitute in 100 µL of the mobile phase.

  • LC-MS/MS Conditions:

    • LC Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Flow Rate: 0.4 mL/min

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • MRM Transitions: Rupatadine: m/z 416.2 → 282.1; Rupatadine-d4: m/z 420.2 → 286.1[3]

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Plasma Sample B Add Rupatadine-d4 IS A->B C Protein Precipitation (Acetonitrile) B->C D Centrifugation C->D E Evaporation & Reconstitution D->E F Injection into LC System E->F G Chromatographic Separation (C18) F->G H Mass Spectrometric Detection (MRM) G->H I Peak Integration H->I J Calculate Peak Area Ratios I->J K Quantification using Calibration Curve J->K

Caption: Experimental workflow for bioanalytical quantification.

Solubility Determination (Shake-Flask Method)

This protocol outlines the shake-flask method for determining the solubility of Rupatadine-d4 fumarate.[1]

Principle: An excess of the solid compound is equilibrated with a solvent at a constant temperature. The concentration of the dissolved compound in the supernatant is then measured.

Procedure:

  • Add an excess amount of Rupatadine-d4 fumarate to a known volume of the solvent (e.g., methanol, water) in a sealed container.

  • Agitate the mixture at a constant temperature for a sufficient time to reach equilibrium (e.g., 24-48 hours).

  • Allow the solid to settle, and carefully withdraw an aliquot of the clear supernatant.

  • Determine the concentration of the dissolved Rupatadine-d4 fumarate using a validated analytical method such as UV-Vis spectrophotometry or HPLC.

Mechanism of Action and Signaling Pathways

Rupatadine-d4 fumarate shares the same mechanism of action as its non-deuterated counterpart. It exerts its therapeutic effects through a dual antagonism of the histamine H1 receptor and the platelet-activating factor (PAF) receptor.[3]

  • Histamine H1 Receptor Antagonism: By blocking the H1 receptor, rupatadine prevents histamine from inducing allergic symptoms such as vasodilation, increased vascular permeability, and smooth muscle contraction.

  • PAF Receptor Antagonism: Rupatadine also inhibits the binding of PAF to its receptor, thereby mitigating PAF-mediated inflammatory responses, including bronchoconstriction and increased vascular permeability.[3]

Signaling_Pathway cluster_histamine Histamine Pathway cluster_paf PAF Pathway Histamine Histamine H1R H1 Receptor Histamine->H1R Allergic_Symptoms_H Allergic Symptoms (e.g., Vasodilation) H1R->Allergic_Symptoms_H PAF PAF PAFR PAF Receptor PAF->PAFR Allergic_Symptoms_P Inflammatory Response (e.g., Bronchoconstriction) PAFR->Allergic_Symptoms_P Rupatadine Rupatadine-d4 Fumarate Rupatadine->H1R Antagonism Rupatadine->PAFR Antagonism

Caption: Dual mechanism of action of Rupatadine.

Conclusion

Rupatadine-d4 fumarate is a critical tool for the accurate and reliable quantification of rupatadine in biological samples. This guide has provided a comprehensive overview of its synthesis, physicochemical properties, and characterization. The detailed experimental protocols and visual workflows serve as a valuable resource for researchers and professionals in drug development, facilitating robust bioanalytical method development and a deeper understanding of the pharmacokinetic profile of rupatadine.

References

An In-depth Technical Guide on the Core Mechanism of Action of Rupatadine-d4 Fumarate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rupatadine (B1662895) is a second-generation, non-sedating antihistamine distinguished by its dual mechanism of action, functioning as a potent and selective antagonist for both the histamine (B1213489) H1 receptor and the platelet-activating factor (PAF) receptor.[1][2][3][4][5] This dual antagonism provides a comprehensive approach to managing allergic conditions by targeting two key pathways in the allergic and inflammatory cascade.[2] Rupatadine-d4 (B13433823) fumarate (B1241708), a deuterated isotopologue of rupatadine fumarate, is chemically identical in its pharmacodynamic properties and serves as an invaluable internal standard for the precise quantification of rupatadine in bioanalytical studies, particularly those employing liquid chromatography-mass spectrometry (LC-MS).[6] This guide elucidates the core mechanism of action of rupatadine, presenting quantitative data, detailed experimental protocols for its characterization, and visual representations of its signaling pathways and experimental workflows.

Introduction to Rupatadine's Dual Antagonism

Rupatadine's therapeutic efficacy in allergic rhinitis and chronic urticaria stems from its ability to simultaneously inhibit the physiological effects of two potent mediators: histamine and platelet-activating factor (PAF).[2][4]

  • Histamine H1 Receptor Antagonism: During an allergic response, histamine is released from mast cells and basophils, binding to H1 receptors on various cell types.[2] This interaction triggers the classic symptoms of allergy, including itching, vasodilation, increased vascular permeability, and mucus production.[2][7] Rupatadine competitively binds to the H1 receptor without activating it, thereby blocking histamine's effects and alleviating these symptoms.[2][6]

  • Platelet-Activating Factor (PAF) Receptor Antagonism: PAF is a potent phospholipid mediator implicated in a wide range of inflammatory and allergic processes, such as bronchoconstriction, platelet aggregation, and increased vascular permeability.[2][6] By also acting as a PAF receptor antagonist, rupatadine mitigates these inflammatory responses, offering a broader spectrum of anti-allergic activity than traditional antihistamines that solely target the H1 receptor.[2][6]

Beyond its primary receptor antagonism, rupatadine has been shown to exhibit other anti-inflammatory properties, including the inhibition of mast cell degranulation and the release of cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), from mast cells and monocytes.[4][8][9]

Quantitative Pharmacodynamic Data

The affinity and potency of rupatadine at its target receptors have been quantified through various in vitro studies. The following tables summarize key quantitative data for rupatadine's interaction with the histamine H1 and PAF receptors.

Table 1: Histamine H1 Receptor Binding Affinity and Potency of Rupatadine

ParameterValueSpecies/SystemReference
Ki 102 nMGuinea Pig[10]
Ki (app) 0.10 µMGuinea Pig Cerebellum Membranes[11]
pA2 9.29 ± 0.06Guinea Pig Ileum Contraction[11]
pKi 8.4 ± 0.1Human H1 Receptor (HEK293T cells)[12]

Table 2: Platelet-Activating Factor (PAF) Receptor Binding Affinity and Potency of Rupatadine

ParameterValueSpecies/SystemReference
Ki 550 nM-[13]
Ki (app) 0.55 µMRabbit Platelet Membranes[11]
IC50 0.68 µMHuman Platelet-Rich Plasma[11]
pA2 6.68 ± 0.08Washed Rabbit Platelets[11]

Key Signaling Pathways

Rupatadine exerts its effects by blocking the initiation of downstream signaling cascades associated with the histamine H1 and PAF receptors, both of which are G protein-coupled receptors (GPCRs).

Histamine H1 Receptor Signaling Pathway

Histamine binding to the H1 receptor activates a Gq/11 protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), culminating in the physiological effects of histamine. Rupatadine, by acting as an antagonist, prevents this cascade.

Histamine_H1_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Histamine Histamine H1R Histamine H1 Receptor (GPCR) Histamine->H1R Binds Gq Gq/11 H1R->Gq Activates Rupatadine Rupatadine Rupatadine->H1R Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Allergic_Response Allergic Response (e.g., vasodilation, itching) Ca_release->Allergic_Response PKC->Allergic_Response

Rupatadine blocks the Histamine H1 receptor signaling pathway.
Platelet-Activating Factor (PAF) Receptor Signaling Pathway

Similar to the H1 receptor, the PAF receptor is a GPCR that, upon binding PAF, activates G proteins, leading to the activation of PLC and subsequent downstream signaling through IP3 and DAG. This results in various inflammatory responses, including platelet aggregation and increased vascular permeability. Rupatadine's antagonism at this receptor prevents these outcomes.

PAF_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PAF PAF PAFR PAF Receptor (GPCR) PAF->PAFR Binds G_protein G Protein PAFR->G_protein Activates Rupatadine Rupatadine Rupatadine->PAFR Blocks PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Inflammatory_Response Inflammatory Response (e.g., platelet aggregation, vascular permeability) Ca_release->Inflammatory_Response PKC->Inflammatory_Response

Rupatadine blocks the Platelet-Activating Factor (PAF) receptor signaling pathway.

Detailed Experimental Protocols

The following are representative methodologies for key experiments used to characterize the mechanism of action of rupatadine.

Radioligand Binding Assay for Histamine H1 Receptor Affinity

This assay determines the binding affinity of rupatadine for the H1 receptor by measuring its ability to compete with a radiolabeled ligand.

  • Materials:

    • HEK293T cells expressing the human H1 receptor.

    • Radioligand: [³H]mepyramine.

    • Binding buffer: 50 mM Na₂HPO₄, 50 mM KH₂PO₄, pH 7.4.

    • Rupatadine-d4 fumarate (or rupatadine) solutions of varying concentrations.

    • GF/C filter plates coated with polyethyleneimine.

    • Scintillation cocktail (e.g., MicroScint-O).

    • Scintillation counter.

  • Protocol:

    • Prepare a homogenate of HEK293T cells expressing the H1 receptor in binding buffer.

    • In a 96-well plate, add cell homogenate (0.5–3 µg protein per well).

    • Add a fixed concentration of [³H]mepyramine (e.g., 3.8 nM).

    • Add varying concentrations of rupatadine (e.g., 10⁻¹² to 10⁻⁴ M).

    • Incubate the mixture with gentle agitation for a specified time (e.g., 60-80 minutes) at room temperature (25°C) to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through the GF/C filter plates using a cell harvester. This separates the bound from the free radioligand.

    • Wash the filters multiple times with ice-cold binding buffer to remove non-specifically bound radioligand.

    • Allow the filters to dry, then add scintillation cocktail to each well.

    • Quantify the filter-bound radioactivity using a scintillation counter.

    • Determine the concentration of rupatadine that inhibits 50% of the specific binding of [³H]mepyramine (IC50).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Platelet Aggregation Assay for PAF Antagonism

This assay assesses rupatadine's ability to inhibit PAF-induced platelet aggregation using light transmission aggregometry.

  • Materials:

    • Fresh human whole blood collected in trisodium (B8492382) citrate.

    • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

    • Platelet-activating factor (PAF) solutions.

    • Rupatadine-d4 fumarate (or rupatadine) solutions.

    • Light transmission aggregometer.

  • Protocol:

    • Prepare PRP by centrifuging whole blood at a low speed (e.g., 200 x g for 10 minutes) with no brake.

    • Prepare PPP by centrifuging a portion of the PRP at a high speed (e.g., 1,000 x g for 10 minutes).

    • Calibrate the aggregometer with PPP (100% aggregation) and PRP (0% aggregation).

    • Place a cuvette with PRP and a stir bar into the aggregometer at 37°C.

    • Pre-incubate the PRP with varying concentrations of rupatadine or vehicle control for a short period (e.g., 2 minutes) with stirring.

    • Induce platelet aggregation by adding a submaximal concentration of PAF.

    • Record the change in light transmission over time as platelets aggregate.

    • Determine the percentage of inhibition of aggregation for each concentration of rupatadine compared to the vehicle control.

    • Calculate the IC50 value, the concentration of rupatadine that causes 50% inhibition of PAF-induced platelet aggregation.

Mast Cell Degranulation and Cytokine Release Assay

This assay evaluates the effect of rupatadine on the release of inflammatory mediators from mast cells.

  • Materials:

    • Human mast cell line (e.g., LAD2) or primary human mast cells.

    • Cell culture medium.

    • Stimulating agent (e.g., PAF, substance P, or IgE/anti-IgE).

    • Rupatadine-d4 fumarate (or rupatadine) solutions.

    • Assay kits for measuring histamine (e.g., ELISA) and cytokines (e.g., ELISA or multiplex bead array).

    • β-hexosaminidase assay reagents.

  • Protocol:

    • Culture mast cells to the desired density.

    • Pre-incubate the cells with various concentrations of rupatadine for a specified time (e.g., 10 minutes).

    • Stimulate the cells with the chosen agent (e.g., PAF at 0.1 µM) for a duration appropriate for the mediator being measured (e.g., 20 minutes for histamine, 24 hours for cytokines).

    • Centrifuge the cell suspension to pellet the cells.

    • Collect the supernatant for mediator analysis.

    • Measure the concentration of histamine, cytokines (e.g., IL-6, IL-8, TNF-α), and the activity of the degranulation marker β-hexosaminidase in the supernatant using the appropriate assay kits.

    • Calculate the percentage of inhibition of mediator release for each rupatadine concentration compared to the stimulated control without the drug.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for characterizing a dual H1/PAF antagonist like rupatadine.

Experimental_Workflow cluster_invitro In Vitro Characterization start Compound Synthesis (Rupatadine-d4 Fumarate) binding_assay Receptor Binding Assays start->binding_assay functional_assay Functional Assays start->functional_assay h1_binding H1 Receptor Binding (Radioligand Assay) binding_assay->h1_binding paf_binding PAF Receptor Binding binding_assay->paf_binding h1_functional H1 Functional Antagonism (e.g., Guinea Pig Ileum) functional_assay->h1_functional paf_functional PAF Functional Antagonism (Platelet Aggregation) functional_assay->paf_functional mast_cell_assay Mast Cell Assays (Degranulation, Cytokine Release) functional_assay->mast_cell_assay data_analysis Data Analysis (Ki, IC50 Calculation) h1_binding->data_analysis paf_binding->data_analysis h1_functional->data_analysis paf_functional->data_analysis mast_cell_assay->data_analysis

A generalized experimental workflow for in vitro characterization.

Conclusion

Rupatadine-d4 fumarate, through its identical pharmacodynamic profile to rupatadine, acts as a dual antagonist of the histamine H1 and PAF receptors. This multifaceted mechanism of action, supported by robust quantitative binding and functional data, allows for the effective inhibition of two major pathways in the pathophysiology of allergic diseases. The experimental protocols detailed herein provide a framework for the continued investigation and characterization of rupatadine and other novel compounds in the field of allergy and inflammation research. The use of deuterated standards like rupatadine-d4 fumarate is critical for the accurate pharmacokinetic and pharmacodynamic modeling that underpins modern drug development.

References

Isotopic Purity of Rupatadine-d4 Fumarate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to determine the isotopic purity of Rupatadine-d4 fumarate (B1241708), a deuterated analog of the second-generation antihistamine and platelet-activating factor (PAF) antagonist. The precise quantification of isotopic enrichment is critical for its application as an internal standard in bioanalytical studies, ensuring the accuracy and reliability of pharmacokinetic and bioequivalence data.

Introduction to Isotopic Purity

Rupatadine-d4 fumarate is synthesized to have four deuterium (B1214612) atoms incorporated into its structure. The primary application of this deuterated standard is in quantitative bioanalysis, particularly in assays utilizing liquid chromatography-mass spectrometry (LC-MS).[1] The deuterium labeling provides a mass shift that allows it to be distinguished from the unlabeled (prototypic) rupatadine (B1662895), while maintaining nearly identical chemical and chromatographic properties. This co-elution and similar ionization behavior are fundamental for its role in correcting for variability during sample preparation and analysis.[2]

The isotopic purity of Rupatadine-d4 fumarate is a critical parameter, defined as the percentage of the deuterated compound that contains the specified number of deuterium atoms (in this case, four).[1] The presence of isotopic variants, such as molecules with fewer than four deuterium atoms (d0, d1, d2, d3), can be a source of interference, especially when measuring very low concentrations of the unlabeled analyte.[1] Therefore, rigorous analytical characterization is essential to ensure the quality and reliability of the deuterated standard.

Quantitative Analysis of Isotopic Purity

The determination of the isotopic purity of Rupatadine-d4 fumarate is primarily achieved through two powerful analytical techniques: High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[1] These methods can resolve the mass difference between the desired deuterated molecule and its less-deuterated counterparts.[1]

High-Resolution Mass Spectrometry (HRMS)

HRMS is a cornerstone technique for assessing isotopic purity due to its ability to precisely measure the mass-to-charge ratio (m/z) of ions, allowing for the differentiation of isotopologues.

Experimental Protocol: Isotopic Purity Determination by LC-HRMS

  • Sample Preparation:

    • Prepare a stock solution of Rupatadine-d4 fumarate in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

    • Further dilute the stock solution with an appropriate solvent mixture (e.g., 50:50 methanol:water) to a final concentration suitable for LC-MS analysis (e.g., 1 µg/mL).

  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to ensure the elution and separation of rupatadine from any potential impurities.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • High-Resolution Mass Spectrometry (HRMS) Conditions:

    • Instrument: A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument.

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Scan Mode: Full scan mode over a relevant m/z range to include the isotopic cluster of Rupatadine-d4.

    • Resolution: Set to a high resolving power (e.g., > 60,000) to ensure baseline separation of the isotopologue peaks.

    • Data Acquisition: Acquire data for a sufficient duration to obtain a well-defined chromatographic peak for Rupatadine-d4.

  • Data Analysis and Isotopic Enrichment Calculation:

    • Extract the mass spectrum corresponding to the chromatographic peak of Rupatadine-d4.

    • Identify and integrate the peak areas of the different isotopologues (d0, d1, d2, d3, d4).

    • Calculate the percentage of each isotopologue relative to the total area of all isotopologues. The isotopic purity is reported as the percentage of the d4 species.

Data Presentation: Isotopic Distribution of Rupatadine-d4 Fumarate (Illustrative Data)

IsotopologueMass Shift (from d0)Relative Abundance (%)
Rupatadine (d0)0< 0.1
Rupatadine-d1+10.2
Rupatadine-d2+20.8
Rupatadine-d3+32.5
Rupatadine-d4 +4 96.5

Note: The data presented in this table is for illustrative purposes to demonstrate a typical isotopic distribution for a deuterated standard. Actual values may vary between different batches and manufacturers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly 2H (Deuterium) NMR, provides direct information about the deuterium atoms within the molecule. It can confirm the location of the deuterium labels and provide quantitative information on the isotopic enrichment.

Experimental Protocol: Isotopic Purity Determination by 2H NMR

  • Sample Preparation:

    • Dissolve an accurately weighed amount of Rupatadine-d4 fumarate in a non-deuterated solvent (e.g., DMSO, CHCl3). Using a protonated solvent is crucial to avoid a large solvent signal that would overwhelm the analyte's deuterium signals.[3]

    • The concentration should be sufficiently high to obtain a good signal-to-noise ratio in a reasonable acquisition time.

  • NMR Spectrometer and Parameters:

    • Spectrometer: A high-field NMR spectrometer equipped with a broadband probe.

    • Nucleus: 2H.

    • Pulse Sequence: A simple pulse-acquire sequence.

    • Acquisition Parameters:

      • A calibrated 90° pulse.

      • A sufficient relaxation delay (D1) to ensure full relaxation of the deuterium nuclei for accurate quantification.

      • A sufficient number of scans to achieve a good signal-to-noise ratio.

    • Referencing: The chemical shift can be referenced to the natural abundance deuterium signal of the solvent.

  • Data Processing and Analysis:

    • Apply appropriate window functions and Fourier transform the Free Induction Decay (FID).

    • Integrate the signals corresponding to the deuterium atoms in Rupatadine-d4.

    • The isotopic purity can be determined by comparing the integral of the deuterium signals to an internal standard of known concentration or by other quantitative NMR (qNMR) methods.

Synthesis of Rupatadine-d4 Fumarate

While specific synthesis protocols for Rupatadine-d4 fumarate are often proprietary, the general synthetic route can be inferred from the synthesis of unlabeled rupatadine. The key difference would be the use of deuterated starting materials. The synthesis of rupatadine typically involves the N-alkylation of desloratadine (B1670295) with a substituted pyridine (B92270) methyl halide. To produce Rupatadine-d4, a deuterated version of the piperidine (B6355638) ring of desloratadine would likely be used as a starting material.

Visualizations

The following diagrams illustrate the experimental workflows for determining the isotopic purity of Rupatadine-d4 fumarate.

Isotopic_Purity_Workflow_HRMS cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Processing prep1 Dissolve Rupatadine-d4 in Methanol (Stock) prep2 Dilute to Working Concentration prep1->prep2 lc LC Separation (C18 Column) prep2->lc ms HRMS Detection (Full Scan) lc->ms extract Extract Mass Spectrum from Chromatographic Peak ms->extract integrate Integrate Isotopologue Peak Areas (d0-d4) extract->integrate calculate Calculate Relative Abundance (%) integrate->calculate result Isotopic Purity Report (% d4) calculate->result

Caption: Workflow for Isotopic Purity Determination by LC-HRMS.

Isotopic_Purity_Workflow_NMR cluster_prep_nmr Sample Preparation cluster_analysis_nmr 2H NMR Analysis cluster_data_nmr Data Quantification prep_nmr Dissolve Rupatadine-d4 in Non-Deuterated Solvent acquire Acquire 2H NMR Spectrum (Unlocked Mode) prep_nmr->acquire process Process FID (Fourier Transform) acquire->process integrate_nmr Integrate Deuterium Signals process->integrate_nmr quantify Quantify against Internal Standard (qNMR) integrate_nmr->quantify result_nmr Isotopic Enrichment Report quantify->result_nmr

Caption: Workflow for Isotopic Purity Determination by 2H NMR.

Conclusion

The determination of the isotopic purity of Rupatadine-d4 fumarate is a critical quality control step that ensures its suitability as an internal standard for quantitative bioanalytical applications. High-Resolution Mass Spectrometry and Nuclear Magnetic Resonance spectroscopy are the primary analytical techniques employed for this purpose. Detailed experimental protocols and careful data analysis are essential to accurately quantify the isotopic distribution and confirm the high enrichment of the desired d4 species. This technical guide provides a foundational understanding of the principles and methodologies involved in the isotopic purity assessment of Rupatadine-d4 fumarate for researchers and scientists in the field of drug development.

References

Rupatadine-d4 Fumarate: A Technical Guide to Chemical Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Rupatadine-d4 fumarate (B1241708) is the deuterated analog of rupatadine (B1662895) fumarate, a second-generation antihistamine and platelet-activating factor (PAF) antagonist.[1] The incorporation of deuterium (B1214612) atoms makes it a valuable internal standard for quantitative bioanalytical studies, particularly in liquid chromatography-mass spectrometry (LC-MS) based assays, ensuring accuracy and reliability.[1][2] Understanding the chemical stability and optimal storage conditions of this isotopically labeled compound is paramount for maintaining its integrity and ensuring the validity of experimental results.[3]

Chemical Stability Profile

While extensive long-term stability data specifically for Rupatadine-d4 Fumarate is not widely published, comprehensive forced degradation studies on the non-deuterated form, Rupatadine Fumarate, offer critical insights into its stability profile.[3] These studies consistently demonstrate that rupatadine is highly susceptible to oxidative stress, while showing significant stability under acidic, alkaline, hydrolytic, thermal, and photolytic conditions.[4][5]

The primary degradation product identified under oxidative conditions is Rupatadine N-oxide.[3][6][7] The deuterium atoms in Rupatadine-d4 are located on the piperidinylidene ring and are generally not readily exchangeable under typical analytical conditions.[2] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, a phenomenon known as the kinetic isotope effect.[3] This enhanced bond strength can lead to improved metabolic stability compared to the non-deuterated analog.[8][9]

1.1. Forced Degradation Studies on Rupatadine Fumarate

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a substance.[3] The following table summarizes results from various studies on Rupatadine Fumarate.

Stress ConditionReagent/ParametersDuration & TemperatureDegradation LevelKey Observations
Oxidative 5% H₂O₂4 hours at 70°CSignificantThe primary degradation product is Rupatadine N-oxide.[3][4]
Oxidative 10% H₂O₂8 hours at Room Temp.Degradation ObservedUnderwent degradation.[10]
Oxidative 30% H₂O₂60 minutes at 80°C~12%Impurity peaks were well-resolved from the parent drug.[3][11]
Acidic Hydrolysis 0.1N HCl24 hours at 70°CSlight / Not ObservedNo significant degradation was observed.[3][4]
Alkaline Hydrolysis 0.1N NaOH24 hours at 70°CSlight / Not ObservedNo significant degradation was observed.[3][4]
Hydrolytic Water24 hours at 70°CSlightNo significant degradation was observed.[3][4]
Thermal (Dry Heat) 105°C48 hoursSlightNo significant degradation was observed.[3][4]
Photolytic 1.2 million lux hours / 200 watt hours/m²-SlightNo significant degradation was observed.[3][4]

Recommended Storage Conditions

Proper storage is crucial to prevent degradation and maintain the chemical and isotopic purity of Rupatadine-d4 Fumarate.[3] Recommendations are based on supplier data sheets and safety information.

FormStorage TemperatureDurationRecommendations
Solid (Neat) -20°CLong-term (≥4 years)Expected to be stable for an extended period.[3][12] For short-term transport, shipping at room temperature or with blue ice is acceptable.[3]
In Solution -80°CLong-term (up to 6 months)Recommended for long-term storage of stock solutions.[3]
In Solution -20°CShort-term (up to 1 month)Suitable for shorter-term storage.[3]

Key Handling Practices for Solutions:

  • Avoid Freeze-Thaw Cycles : It is highly advisable to prepare aliquots of stock solutions to minimize degradation from repeated temperature changes.[3]

  • Solvent Choice : Rupatadine fumarate is soluble in organic solvents like DMSO and dimethylformamide (DMF) at approximately 1 mg/ml.[12] For aqueous buffers, it is sparingly soluble; it should first be dissolved in DMSO and then diluted.[12] Aqueous solutions are not recommended for storage for more than one day.[12]

  • Inert Gas : When preparing stock solutions, the solvent of choice should be purged with an inert gas.[12]

Experimental Protocols: Forced Degradation

The following are detailed methodologies for performing forced degradation studies, as adapted from published literature.[3][4][11]

3.1. Preparation of Stock Solution

A stock solution of Rupatadine Fumarate (or its deuterated analog) is prepared by accurately weighing and dissolving the compound in a suitable solvent, such as methanol (B129727) or a methanol/water mixture, to a known concentration (e.g., 1 mg/mL).[3]

3.2. Acidic Degradation

  • To 1 mL of the stock solution, add 1 mL of 0.1N hydrochloric acid (HCl).

  • Heat the mixture in a water bath at a specified temperature (e.g., 70°C) for a defined period (e.g., 24 hours).[3]

  • After cooling to room temperature, neutralize the solution with an equivalent amount of 0.1N sodium hydroxide (B78521) (NaOH).[3]

  • Dilute the final solution with the mobile phase to the target concentration for analysis (e.g., by HPLC).

3.3. Alkaline Degradation

  • To 1 mL of the stock solution, add 1 mL of 0.1N sodium hydroxide (NaOH).

  • Heat the mixture in a water bath (e.g., at 70°C for 24 hours).[3]

  • After cooling, neutralize the solution with an equivalent amount of 0.1N HCl.[3]

  • Dilute for analysis as required.

3.4. Oxidative Degradation

  • To 1 mL of the stock solution, add 1 mL of hydrogen peroxide (H₂O₂) solution (e.g., 5% or 30%).[3]

  • Heat the mixture under controlled conditions (e.g., at 70°C for 4 hours or 80°C for 60 minutes).[3]

  • After cooling, dilute the solution for analysis.

Visualizations

4.1. Degradation Pathway

The primary degradation pathway for rupatadine under oxidative stress involves the formation of an N-oxide derivative.

G cluster_main Oxidative Degradation of Rupatadine Rupatadine Rupatadine / Rupatadine-d4 N_Oxide Rupatadine N-Oxide Rupatadine->N_Oxide Oxidation Oxidative_Stress Oxidative Stress (e.g., H₂O₂) Oxidative_Stress->Rupatadine

Primary oxidative degradation pathway of Rupatadine.

4.2. Experimental Workflow

The following diagram illustrates a typical workflow for conducting stability testing on Rupatadine-d4 Fumarate.

G cluster_workflow Stability Testing Workflow prep Prepare Stock Solution (Rupatadine-d4 Fumarate) stress Apply Stress Conditions prep->stress acid Acidic (HCl) stress->acid base Alkaline (NaOH) stress->base oxide Oxidative (H₂O₂) stress->oxide heat Thermal stress->heat photo Photolytic stress->photo neutralize Neutralize / Dilute Samples acid->neutralize base->neutralize oxide->neutralize heat->neutralize photo->neutralize analyze Analyze via Stability- Indicating Method (e.g., HPLC) neutralize->analyze report Quantify Degradation & Identify Degradants analyze->report

General experimental workflow for forced degradation studies.

References

Forced Degradation of Rupatadine Fumarate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the forced degradation studies conducted on Rupatadine fumarate (B1241708), a second-generation, non-sedating, long-acting histamine (B1213489) H1-receptor antagonist. Understanding the degradation pathways and the stability of a drug substance under various stress conditions is a critical component of the drug development process, as mandated by regulatory bodies such as the International Conference on Harmonisation (ICH). This document summarizes the experimental protocols, degradation profiles, and analytical methodologies employed in the stability-indicating analysis of Rupatadine fumarate.

Overview of Forced Degradation Studies

Forced degradation, or stress testing, is essential for identifying potential degradation products, understanding the intrinsic stability of a drug molecule, and developing stability-indicating analytical methods.[1] For Rupatadine fumarate, studies have consistently shown that the molecule is particularly susceptible to oxidative stress, while exhibiting greater stability under acidic, alkaline, hydrolytic, thermal, and photolytic conditions.[2][3][4]

Summary of Degradation Profile

The following table summarizes the quantitative data from various forced degradation studies on Rupatadine fumarate, offering a comparative look at the extent of degradation under different stress conditions.

Stress ConditionReagents and DurationTemperatureDegradation (%)Key Degradation Products/ImpuritiesAnalytical Method
Acidic Hydrolysis 0.1N HCl, 24h70°CNo significant degradation-RP-HPLC
1.0 N HCl, 60 min80°CStable-RP-HPLC
1 M HCl, 8hRoom TemperatureSlight degradationNot specifiedHPTLC
Alkaline Hydrolysis 0.1N NaOH, 24h70°CNo significant degradation-RP-HPLC
1.0 N NaOH, 60 min80°CStable-RP-HPLC
1 M NaOH, 8hRoom TemperatureSlight degradationNot specifiedHPTLC
Oxidative Degradation 5% H₂O₂, 4h70°CSignificant degradationImpurity-B, three unknown impuritiesRP-HPLC
30% H₂O₂, 60 min80°C~12%DesloratadineRP-HPLC
10% H₂O₂, 8hRoom TemperatureSignificant degradationImpurity F (m/z 433)HPTLC, LC/MS
Thermal Degradation -105°C, 48hNo significant degradation-RP-HPLC
-105°C, 24hStable-RP-HPLC
-55°C, 3hSlight degradationNot specifiedHPTLC
Photolytic Degradation 1.2 million lux hours/ 200 watt hours/m²-No significant degradation-RP-HPLC
UV light exposure-Stable-RP-HPLC
Sunlight, 8h-Slight degradationNot specifiedHPTLC
Hydrolytic Degradation Water, 24h70°CNo significant degradation-RP-HPLC

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the forced degradation studies of Rupatadine fumarate.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for Stability Indication

A prevalent analytical technique for separating and quantifying Rupatadine fumarate and its degradation products is RP-HPLC.[2][5]

  • Chromatographic System:

    • Column: Hypersil BDS C18 (150 x 4.6 mm, 5 µm) or Unisphere C18 (250 x 4.6 mm, 5 µm).[2][5]

    • Mobile Phase: A gradient mixture of a buffer (e.g., acetate (B1210297) buffer pH 6.0 or 0.3 M sodium acetate pH 4.4) and an organic solvent (e.g., methanol (B129727) or acetonitrile).[2][4]

    • Flow Rate: 1.0 mL/min.[2]

    • Detection Wavelength: 245 nm or 264 nm.[2][4]

    • Column Temperature: 50°C.[2]

  • Sample Preparation for Stress Studies:

    • A stock solution of Rupatadine fumarate (e.g., 1000 µg/mL) is prepared in a suitable diluent.[5]

    • For each stress condition, the drug solution is treated with the specified reagent and incubated for the designated time and temperature as detailed in the summary table.

    • Following the stress period, the solutions are neutralized if necessary (for acid and base hydrolysis) and diluted with the mobile phase to a suitable concentration for HPLC analysis.

High-Performance Thin-Layer Chromatography (HPTLC) Method

An alternative method for assessing stability is HPTLC.[1]

  • Stationary Phase: Aluminium foil TLC plates precoated with silica (B1680970) gel 60F254.[1]

  • Mobile Phase: Toluene–methanol–triethylamine 4:1:0.2 (v/v/v).[1]

  • Sample Application: The prepared sample solutions are applied as bands on the TLC plate.

  • Development and Detection: The plate is developed in a suitable chamber with the mobile phase, and the separated bands are visualized under UV light. Densitometric analysis is performed in absorbance mode at 264 nm.[1]

  • Preparation for Stress Studies:

    • A stock solution of Rupatadine fumarate (e.g., 10 mg in 10 mL methanol) is prepared.[1]

    • For acid and base-induced degradation, the drug is dissolved in methanolic solutions of 1 M HCl and 1 M NaOH, respectively, and kept for 8 hours at room temperature in the dark. The solutions are then neutralized and diluted.[1]

    • For oxidative degradation, the drug is dissolved in a methanolic solution of 10% H₂O₂ and kept for 8 hours at room temperature in the dark.[1]

    • For thermal stress, the powdered drug is stored under dry heat conditions (e.g., 55°C for 3 hours) before being dissolved for analysis.[1]

    • For photolytic degradation, the solution is exposed to sunlight for 8 hours.[1]

Visualization of Experimental Workflow

The following diagrams illustrate the typical workflow for forced degradation studies and the degradation pathways of Rupatadine fumarate.

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Application cluster_analysis Analysis cluster_results Outcome Drug Rupatadine Fumarate Drug Substance Solution Prepare Stock Solution Drug->Solution Acid Acidic (e.g., 0.1N HCl, 70°C) Solution->Acid Base Alkaline (e.g., 0.1N NaOH, 70°C) Solution->Base Oxidative Oxidative (e.g., 5% H₂O₂, 70°C) Solution->Oxidative Thermal Thermal (e.g., 105°C) Solution->Thermal Photolytic Photolytic (e.g., 1.2M lux hours) Solution->Photolytic Neutralize Neutralization/ Dilution Acid->Neutralize Base->Neutralize Oxidative->Neutralize Thermal->Neutralize Photolytic->Neutralize HPLC RP-HPLC Analysis Neutralize->HPLC HPTLC HPTLC Analysis Neutralize->HPTLC LCMS LC-MS for Impurity Identification HPLC->LCMS Degradation Quantify Degradation HPLC->Degradation Products Identify Degradation Products LCMS->Products Method Validate Stability-Indicating Method Degradation->Method Products->Method

Forced Degradation Study Workflow for Rupatadine Fumarate.

Rupatadine_Degradation_Pathways cluster_stress Stress Conditions cluster_products Degradation Products Rupatadine Rupatadine Fumarate Oxidative Oxidative (H₂O₂) Rupatadine->Oxidative Acid Acidic (HCl) Rupatadine->Acid Base Alkaline (NaOH) Rupatadine->Base Thermal Thermal Rupatadine->Thermal Photolytic Photolytic Rupatadine->Photolytic ImpurityB Impurity-B Oxidative->ImpurityB Desloratadine Desloratadine Oxidative->Desloratadine ImpurityF Impurity F (m/z 433) Oxidative->ImpurityF Unknown Unknown Impurities Oxidative->Unknown NoDegradation No Significant Degradation Acid->NoDegradation Base->NoDegradation Thermal->NoDegradation Photolytic->NoDegradation

Simplified Degradation Pathways of Rupatadine Fumarate.

Conclusion

The forced degradation studies of Rupatadine fumarate reveal a molecule that is largely stable under a range of stress conditions, with the notable exception of oxidative stress. The primary degradation pathway appears to be oxidation, leading to the formation of several impurities, including Desloratadine and other related substances. The development and validation of robust, stability-indicating analytical methods, predominantly using RP-HPLC, are crucial for ensuring the quality, safety, and efficacy of Rupatadine fumarate in its pharmaceutical dosage forms. The data and protocols summarized in this guide provide a foundational resource for researchers and professionals involved in the development and quality control of this important antihistamine.

References

A Technical Guide to the Solubility of Rupatadine-d4 Fumarate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Rupatadine-d4 fumarate (B1241708) in various organic solvents. The information presented is crucial for the handling, formulation, and analysis of this compound in a research and development setting. Rupatadine-d4 fumarate is the deuterated analog of Rupatadine (B1662895) fumarate, a second-generation, non-sedating antihistamine and platelet-activating factor (PAF) antagonist.[1] The inclusion of deuterium (B1214612) atoms can modify the pharmacokinetic profile of a drug, making its deuterated standards essential for analytical and bioanalytical studies.[1] It is important to note that while specific solubility data for the deuterated form is limited, the physicochemical properties, including solubility, are expected to be comparable to the non-deuterated Rupatadine fumarate.[1]

Solubility Data

The following table summarizes the available solubility data for Rupatadine fumarate in various organic solvents and aqueous systems. This data is intended to serve as a strong proxy for the solubility of Rupatadine-d4 fumarate.

Solvent/SystemSolubilityRemarks
Organic Solvents
Dimethyl Sulfoxide (DMSO)~1 mg/mL[2], 2 mg/mL (clear solution)[3], 12 mg/mL (Sonication is recommended)[4], >10 mg/mL[3], ≥11.75 mg/mL[5]Soluble
Dimethyl Formamide~1 mg/mL[2]Soluble
Ethanol>12.55 mg/mL (with gentle warming)[5], 11 mg/mL (Sonication is recommended)[4]Soluble
Methanol (B129727)Soluble[6][7]Qualitative data
ChloroformVery slightly soluble[7]Qualitative data
Aqueous Systems
WaterAlmost insoluble[6], Insoluble[3][5][7], 2.9 g/L[8]Sparingly soluble
0.1mol/L Hydrochloric AcidSlightly molten[6]
DMSO:PBS (pH 7.2) (1:3)~0.25 mg/mL[2]
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline2 mg/mL (Sonication is recommended)[4]

Experimental Protocols

The determination of solubility is a fundamental aspect of physicochemical profiling in drug development. The following section details a standard methodology for determining the equilibrium solubility of a compound like Rupatadine-d4 fumarate.

Equilibrium Solubility Determination (Shake-Flask Method)

Principle: An excess amount of the solid compound is agitated in a specific solvent system at a constant temperature until equilibrium is achieved. The concentration of the dissolved compound in the supernatant is then quantified to determine the solubility.[1]

Apparatus and Reagents:

  • Vials with screw caps

  • Orbital shaker or rotator

  • Constant temperature bath or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Visible Spectrophotometer

  • Rupatadine-d4 fumarate

  • Selected organic solvents (HPLC grade)

Procedure:

  • Sample Preparation: Add an excess amount of Rupatadine-d4 fumarate to a vial containing a known volume of the selected organic solvent. The excess solid should be clearly visible.

  • Equilibration: Seal the vials and place them in an orbital shaker within a constant temperature bath (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. For complete separation, centrifuge the vials at a high speed (e.g., 10,000 rpm) for a specified time (e.g., 10-15 minutes).[9]

  • Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the clear supernatant using a pipette. Filter the aliquot through a syringe filter to remove any remaining solid particles.

  • Dilution: Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of Rupatadine-d4 fumarate in the diluted supernatant using a validated analytical method, such as UV-Visible Spectrophotometry or RP-HPLC.[1]

Analytical Quantification: RP-HPLC Method

A common method for quantifying Rupatadine in solution is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

  • Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., acetate (B1210297) or phosphate (B84403) buffer, pH adjusted) and an organic solvent like methanol or acetonitrile.[1] For example, a mixture of methanol, acetonitrile, and buffer (40:30:30, v/v/v) with the pH adjusted to 3.2 can be used.[10]

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly employed.[10]

  • Flow Rate: A typical flow rate is around 1.0 mL/min.[1][10]

  • Column Temperature: The column should be maintained at a constant temperature, for instance, 50°C, to ensure reproducibility.[1]

  • Detection: UV detection at a wavelength of 263 nm or 244 nm can be used.[7][11]

  • Quantification: The concentration of Rupatadine-d4 fumarate is determined by comparing its peak area to a standard curve generated from solutions of known concentrations.[12]

Visualizations

Experimental Workflow for Solubility Determination

G Experimental Workflow for Solubility Determination A Add excess Rupatadine-d4 fumarate to solvent B Equilibrate in shaker at constant temperature A->B C Centrifuge to separate solid and supernatant B->C D Withdraw and filter the supernatant C->D E Dilute the filtered sample D->E F Quantify concentration by HPLC or UV-Vis E->F

Caption: A typical workflow for determining the equilibrium solubility of a compound.

Signaling Pathway of Rupatadine

Rupatadine exerts its therapeutic effects through a dual mechanism of action: antagonism of the histamine (B1213489) H1 receptor and the platelet-activating factor (PAF) receptor.[2]

G Rupatadine's Dual Antagonistic Signaling Pathway cluster_0 Allergic & Inflammatory Stimuli cluster_1 Cellular Receptors cluster_2 Downstream Effects Histamine Histamine H1R Histamine H1 Receptor Histamine->H1R PAF Platelet-Activating Factor (PAF) PAFR PAF Receptor PAF->PAFR Allergic Allergic Symptoms (e.g., vasodilation, mucus production) H1R->Allergic Inflammatory Inflammatory Responses (e.g., vascular leakage, bronchoconstriction) PAFR->Inflammatory Rupatadine Rupatadine Rupatadine->H1R Rupatadine->PAFR

Caption: Rupatadine blocks both Histamine H1 and PAF receptors to reduce allergic and inflammatory responses.

References

Rupatadine's Dual Antagonism of H1 and PAF Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Rupatadine (B1662895) is a second-generation, non-sedating antihistamine distinguished by a unique and potent dual mechanism of action: the antagonism of both histamine (B1213489) H1 receptors and Platelet-Activating Factor (PAF) receptors.[1][2][3][4] This dual activity provides a broader anti-inflammatory and anti-allergic profile compared to conventional antihistamines that solely target the H1 receptor.[2][5] Clinically, rupatadine is indicated for the symptomatic treatment of allergic rhinitis and chronic urticaria in adults and children.[1][6][7] Its efficacy stems from its ability to inhibit the downstream effects of two key mediators in the allergic cascade.[2][8]

Pharmacological Profile: A Dual Mechanism of Action

Rupatadine's therapeutic efficacy is rooted in its high affinity for and competitive antagonism of both H1 and PAF receptors.

Histamine H1 Receptor Antagonism

As a potent H1 receptor antagonist, rupatadine effectively blocks the action of histamine, a primary mediator released from mast cells during an allergic reaction.[2][3] This action prevents the classic symptoms of allergy, such as itching, vasodilation, and increased mucus production.[2] Rupatadine demonstrates high affinity and selectivity for the H1 receptor, with potency comparable to or greater than other second-generation antihistamines.[9][10][11] It has been shown to be more active than terfenadine, loratadine, and cetirizine (B192768) in functional tests like the guinea pig ileum contraction assay.[11]

// Connections Histamine -> H1R [label=" Binds & Activates", color="#34A853"]; Rupatadine -> H1R [label=" Blocks", arrowhead=tee, color="#EA4335"]; H1R -> Gq11 [label=" Activates"]; Gq11 -> PLC [label=" Activates"]; PLC -> PIP2 [label=" Cleaves"]; PIP2 -> IP3; PIP2 -> DAG; IP3 -> Ca_Release; DAG -> PKC; {Ca_Release, PKC} -> Symptoms; } END_DOT

H1 Receptor Signaling and Rupatadine Antagonism.
Platelet-Activating Factor (PAF) Receptor Antagonism

Beyond its antihistaminic properties, rupatadine is a potent competitive antagonist of the PAF receptor.[1][2] PAF is a phospholipid mediator involved in a wide range of inflammatory processes, including increased vascular permeability, bronchoconstriction, platelet aggregation, and chemotaxis of inflammatory cells like eosinophils.[1][2][8] By blocking the PAF receptor, rupatadine mitigates these inflammatory effects, which are particularly relevant in the pathophysiology of allergic rhinitis and urticaria.[2][8] Its anti-PAF activity is significantly higher than that of other antihistamines such as loratadine, cetirizine, or terfenadine.[1]

// Connections PAF -> PAFR [label=" Binds & Activates", color="#34A853"]; Rupatadine -> PAFR [label=" Blocks", arrowhead=tee, color="#EA4335"]; PAFR -> Gq_i [label=" Activates"]; Gq_i -> PLC [label=" Activates"]; PLC -> IP3_DAG; IP3_DAG -> Ca_Mobilization; {Ca_Mobilization, Gq_i} -> MAPK; {MAPK, Ca_Mobilization} -> Inflammation; } END_DOT

PAF Receptor Signaling and Rupatadine Antagonism.
Quantitative Data on Receptor Antagonism

The potency of rupatadine at both receptors has been quantified in numerous in vitro studies. The following tables summarize key binding affinity (Ki) and functional inhibitory concentration (IC50, pA2) data.

Table 1: In Vitro H1 Receptor Antagonist Activity

CompoundAssaySpecies/TissueValueReference
Rupatadine [3H]-pyrilamine bindingGuinea Pig CerebellumKi(app): 0.10 µM[12][13]
Rupatadine Binding Assay-Ki(app): 26 nM[11]
Rupatadine Histamine-induced ileum contractionGuinea PigpA2: 9.29[12]
DesloratadineBinding AssayHuman H1RpKi: 9.1[9]
LoratadineHistamine-induced ileum contractionGuinea PigKi: 127 nM[1]
TerfenadineHistamine-induced ileum contractionGuinea PigKi: 144 nM[1]

Table 2: In Vitro PAF Receptor Antagonist Activity

CompoundAssaySpecies/TissueValueReference
Rupatadine [3H]WEB-2086 bindingRabbit Platelet MembranesKi(app): 0.55 µM[12][13]
Rupatadine PAF-induced platelet aggregationHuman Platelet-Rich PlasmaIC50: 0.68 µM[1][12]
Rupatadine PAF-induced platelet aggregationWashed Rabbit PlateletsIC50: 0.20 µM[11]
Rupatadine PAF-induced platelet aggregationDog Whole BloodIC50: 0.29 µM[11]
Other AntihistaminesPAF-induced platelet aggregation-Significantly weaker or no activity[1][11]

Experimental Protocols

The dual antagonism of rupatadine has been characterized through a series of standardized in vitro and in vivo experimental models.

Receptor Binding Assays

These assays determine the affinity of a drug for its receptor by measuring its ability to displace a radiolabeled ligand.

Methodology: Competitive Radioligand Binding

  • Preparation of Membranes: A tissue source rich in the target receptor (e.g., guinea pig cerebellum for H1, rabbit platelets for PAF) is homogenized and centrifuged to isolate a membrane fraction.[12][13]

  • Incubation: The membrane preparation is incubated with a constant concentration of a specific radioligand (e.g., [3H]pyrilamine for H1, [3H]WEB-2086 for PAF) and varying concentrations of the unlabeled competitor drug (rupatadine).[12][13]

  • Separation: After reaching equilibrium, the mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

  • Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.

  • Data Analysis: The concentration of rupatadine that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This value can be converted to an affinity constant (Ki) using the Cheng-Prusoff equation.

G A Prepare Receptor Source (e.g., Cerebellum/Platelet Membranes) B Add Radioligand (e.g., [³H]pyrilamine) A->B C Add Unlabeled Competitor (Rupatadine at various concentrations) B->C D Incubate to Equilibrium C->D E Separate Bound from Free Ligand (Rapid Filtration) D->E F Quantify Bound Radioactivity (Scintillation Counting) E->F G Data Analysis (Calculate IC₅₀ and Kᵢ) F->G

Workflow for Competitive Radioligand Binding Assay.
In Vitro Functional Assays

These assays measure the ability of a drug to inhibit the physiological response induced by an agonist.

Methodology: PAF-Induced Platelet Aggregation This assay quantifies the PAF-antagonist activity of a compound by measuring its ability to prevent PAF-induced clumping of platelets.[1][12]

  • Preparation of Platelets: Platelet-rich plasma (PRP) is prepared by centrifugation of whole blood (e.g., from human or rabbit donors). Alternatively, washed rabbit platelets (WRP) can be used for a more purified system.[1][11][12]

  • Incubation: The platelet suspension is placed in an aggregometer cuvette and pre-incubated with either rupatadine (test) or vehicle (control).

  • Induction of Aggregation: A submaximal concentration of PAF is added to the cuvette to induce platelet aggregation.

  • Measurement: The aggregometer measures the change in light transmission through the platelet suspension over time. As platelets aggregate, the suspension becomes clearer, increasing light transmission.

  • Analysis: The extent of aggregation is quantified, and the percentage inhibition by rupatadine is calculated relative to the control. An IC50 value is then determined.[1]

G cluster_control Control cluster_test Test A1 Prepare Platelet-Rich Plasma (PRP) B1 Add Vehicle A1->B1 C1 Incubate B1->C1 D1 Add PAF Agonist C1->D1 E1 Measure Aggregation D1->E1 Result Compare Results & Calculate % Inhibition E1->Result A2 Prepare Platelet-Rich Plasma (PRP) B2 Add Rupatadine A2->B2 C2 Incubate B2->C2 D2 Add PAF Agonist C2->D2 E2 Measure Aggregation D2->E2 E2->Result

Workflow for PAF-Induced Platelet Aggregation Assay.

Methodology: Histamine-Induced Guinea Pig Ileum Contraction This classic bioassay assesses H1-antihistaminic activity. A section of the guinea pig ileum is suspended in an organ bath. The addition of histamine causes the smooth muscle to contract. The ability of rupatadine to competitively inhibit this contraction is measured to determine its potency, often expressed as a pA2 value.[1][12]

In Vivo Animal Models

In vivo studies in various animal models have confirmed rupatadine's dual activity and its therapeutic potential.

  • Hypotension Models: In anesthetized rats, rupatadine effectively inhibits the drop in blood pressure induced by intravenous administration of either histamine or PAF.[12]

  • Bronchoconstriction Models: In guinea pigs, rupatadine provides dose-dependent protection against bronchoconstriction triggered by inhaled histamine or PAF.[12]

  • Vascular Permeability Models: In dogs, orally administered rupatadine demonstrates a long-lasting inhibition of the wheal and flare response (a measure of vascular permeability) induced by intradermal injections of both histamine and PAF.[12]

  • Asthma Models: In a murine model of chronic asthma, rupatadine showed a beneficial effect on histologic changes in the lungs.[14]

Conclusion

Rupatadine is a modern anti-allergic agent with a distinctive pharmacological profile characterized by potent and balanced dual antagonism of histamine H1 and PAF receptors.[1][4] This dual mechanism allows it to inhibit a broader spectrum of mediators involved in the allergic inflammatory cascade than traditional antihistamines.[5] Extensive in vitro and in vivo studies, utilizing established experimental protocols, have consistently demonstrated this dual activity. The ability to counteract the effects of both histamine and PAF provides a strong rationale for rupatadine's clinical efficacy in managing complex allergic conditions like allergic rhinitis and chronic urticaria.[10]

References

The Pharmacokinetic Profile of Rupatadine and its Active Metabolites: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rupatadine (B1662895) is a second-generation, non-sedating antihistamine that exhibits a dual mechanism of action by antagonizing both histamine (B1213489) H1 receptors and platelet-activating factor (PAF) receptors.[1] This unique pharmacological profile makes it an effective treatment for allergic rhinitis and chronic urticaria.[2][3] A thorough understanding of its pharmacokinetic profile, including the contributions of its active metabolites, is crucial for optimizing its clinical use and for the development of new drug formulations. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion of rupatadine and its principal active metabolites, desloratadine (B1670295) and 3-hydroxydesloratadine (B129375).

Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of rupatadine and its metabolites have been characterized in several clinical studies involving healthy volunteers and pediatric populations. The data are summarized in the tables below for single and multiple-dose administrations.

Single-Dose Pharmacokinetics in Healthy Adults
ParameterRupatadine (10 mg)Rupatadine (20 mg)Rupatadine (40 mg)Desloratadine (after 10 mg Rupatadine)3-Hydroxydesloratadine (after 10 mg Rupatadine)
Cmax (ng/mL) 2.38 ± 0.61[4]15.16 ± 7.71[5]27.04 ± 10.92[5]2.05 ± 0.441.87 ± 0.31
Tmax (h) 0.8 ± 0.1[4]0.94 ± 0.38[5]1.14 ± 0.54[5]3.00 (1.50-4.00)6.00 (4.00-8.00)
AUC0-∞ (ng·h/mL) 7.3 ± 1.3[4]51.59 ± 30.92[5]107.53 ± 46.87[5]29.56 ± 9.9626.66 ± 5.70
t1/2 (h) 5.3 ± 1.7[4]10.05 ± 6.43[5]11.53 ± 3.14[5]13.94 ± 2.6614.86 ± 2.66

Data are presented as mean ± standard deviation, except for Tmax which is presented as median (range). Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC0-∞: Area under the plasma concentration-time curve from time zero to infinity; t1/2: Elimination half-life.

Multiple-Dose Pharmacokinetics in Healthy Adults (at Steady State)
ParameterRupatadine (10 mg)Rupatadine (20 mg)Rupatadine (40 mg)Desloratadine (after 10 mg Rupatadine)3-Hydroxydesloratadine (after 10 mg Rupatadine)
Cmax (ng/mL) 5.02 ± 2.0810.65 ± 5.9118.23 ± 10.832.61 ± 0.522.10 ± 0.32
Tmax (h) 1.00 (0.67-1.50)0.70 (0.67-1.50)1.00 (0.67-2.00)3.00 (0.67-4.00)6.00 (4.00-8.00)
AUC0-τ (ng·h/mL) 18.57 ± 6.2435.63 ± 15.5875.48 ± 35.2032.67 ± 10.3635.85 ± 4.00
t1/2 (h) 6.56 ± 2.3510.57 ± 4.7312.77 ± 2.1220.65 ± 3.7635.91 ± 6.55

Data are from a study in healthy Japanese subjects and are presented as mean ± standard deviation, except for Tmax which is presented as median (range).[6][7] Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC0-τ: Area under the plasma concentration-time curve over a dosing interval; t1/2: Elimination half-life.

Pediatric Pharmacokinetics (Multiple Dose)
ParameterChildren 2-5 yearsChildren 6-11 years
Cmax (ng/mL) 1.92.5
AUC (ng·h/mL) 10.410.7
t1/2 (h) 15.912.3

Data are from a product monograph.[8] Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve; t1/2: Elimination half-life.

Experimental Protocols

The pharmacokinetic parameters of rupatadine and its metabolites have been determined through a series of well-controlled clinical trials. The following sections detail the typical methodologies employed in these studies.

Study Design

Pharmacokinetic studies of rupatadine are often conducted as single- or multiple-dose, randomized, open-label, and sometimes crossover trials in healthy adult volunteers.[9][10] Pediatric studies have also been conducted to establish appropriate dosing regimens for younger populations.[11] Bioequivalence studies typically employ a two-way crossover design.[10]

Subject Population

Healthy male and female volunteers, typically between 18 and 45 years of age, are recruited for these studies.[12][13] Exclusion criteria commonly include a history of clinically significant diseases, hypersensitivity to antihistamines, and the use of concomitant medications that could interfere with the pharmacokinetics of rupatadine, particularly inhibitors of CYP3A4.[14] For pediatric studies, children with a history of allergic rhinitis are often included.[14]

Dosing and Administration

Rupatadine is administered orally, usually as a 10 mg tablet, although dose-ranging studies have evaluated doses up to 40 mg.[5] In some studies, subjects receive a single dose, while in others, they receive once-daily doses for a specified period to achieve steady-state concentrations.[6] The effect of food on absorption has also been investigated, with administration under both fasting and fed conditions.[9]

Blood Sample Collection

To characterize the plasma concentration-time profile of rupatadine and its metabolites, serial blood samples are collected at specific time points before and after drug administration. A typical sampling schedule for a single-dose study includes collection at pre-dose, and then at 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 10, 12, 16, and 24 hours post-dose.[4] For multiple-dose studies, samples are collected on day 1 and on the day steady-state is expected to be reached (e.g., day 5), at similar time intervals.[6] Blood samples are collected in tubes containing an anticoagulant (e.g., lithium-heparin or K2-ethylenediaminetetraacetic acid).[15][16] Plasma is separated by centrifugation and stored frozen at -20°C or lower until analysis.[15]

Bioanalytical Method

The concentrations of rupatadine, desloratadine, and 3-hydroxydesloratadine in plasma are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[7][17]

  • Sample Preparation: Plasma samples are typically prepared using liquid-liquid extraction or protein precipitation to isolate the analytes from plasma proteins.[18] An internal standard is added to the plasma samples before extraction to ensure accuracy and precision of the quantification.[18]

  • Chromatographic Separation: The extracted samples are then injected into a high-performance liquid chromatography (HPLC) system. Separation of the parent drug and its metabolites is achieved on a reverse-phase C18 column with a gradient elution using a mobile phase consisting of an organic solvent (e.g., methanol) and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) with formic acid).[7]

  • Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in the positive ion mode. Quantification is performed using multiple reaction monitoring (MRM), which provides high selectivity and sensitivity.[17] The lower limit of quantification (LLOQ) for these methods is typically in the low ng/mL range, for example, 0.05 ng/mL for rupatadine and 0.035 ng/mL for its metabolites.[7]

Metabolism and Signaling Pathways

Rupatadine undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 3A4 (CYP3A4) isoenzyme.[2][19] The two major active metabolites are desloratadine and 3-hydroxydesloratadine.[20]

Rupatadine_Metabolism Rupatadine Rupatadine Desloratadine Desloratadine (Active Metabolite) Rupatadine->Desloratadine N-dealkylation Hydroxydesloratadine 3-Hydroxydesloratadine (Active Metabolite) Desloratadine->Hydroxydesloratadine Hydroxylation Glucuronidation Glucuronidation Hydroxydesloratadine->Glucuronidation CYP3A4 CYP3A4 CYP3A4->Rupatadine CYP3A4->Desloratadine Other_CYPs CYP2C9, CYP2C19, CYP2D6 (minor) Other_CYPs->Rupatadine Excretion Excretion Glucuronidation->Excretion

Metabolic pathway of rupatadine.

Experimental Workflow for a Pharmacokinetic Study

The following diagram illustrates a typical workflow for a clinical pharmacokinetic study of rupatadine.

PK_Study_Workflow cluster_0 Pre-Study Phase cluster_1 Clinical Phase cluster_2 Analytical Phase cluster_3 Data Analysis & Reporting Protocol Protocol Development & Ethics Committee Approval Screening Volunteer Screening & Informed Consent Protocol->Screening Admission Subject Admission Screening->Admission Dosing Drug Administration (Rupatadine) Admission->Dosing Sampling Serial Blood Sampling Dosing->Sampling Processing Sample Processing (Plasma Separation & Storage) Sampling->Processing Analysis Bioanalysis (LC-MS/MS) Processing->Analysis Quantification Concentration Quantification Analysis->Quantification PK_Analysis Pharmacokinetic Analysis (Non-compartmental) Quantification->PK_Analysis Stats Statistical Analysis PK_Analysis->Stats Report Final Report Generation Stats->Report

Typical workflow of a rupatadine pharmacokinetic study.

Conclusion

Rupatadine is rapidly absorbed and extensively metabolized, primarily by CYP3A4, to active metabolites, desloratadine and 3-hydroxydesloratadine, which contribute to its overall therapeutic effect. The pharmacokinetics of rupatadine are linear over the therapeutic dose range. This in-depth guide, summarizing key pharmacokinetic parameters, detailing experimental methodologies, and visualizing metabolic and workflow pathways, serves as a valuable resource for researchers and professionals in the field of drug development and clinical pharmacology. The provided data and protocols can aid in the design of future studies and the interpretation of clinical data related to rupatadine.

References

Navigating the Metabolic Crossroads: A Technical Guide to Rupatadine Metabolism and CYP3A4 Interaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the metabolic fate of rupatadine (B1662895), a second-generation antihistamine, with a primary focus on its interaction with the Cytochrome P450 3A4 (CYP3A4) enzyme. Rupatadine undergoes extensive first-pass metabolism, with CYP3A4 playing a pivotal role in its biotransformation to active metabolites, principally desloratadine (B1670295) and its hydroxylated derivatives.[1][2] Understanding this metabolic pathway is critical for predicting drug-drug interactions, ensuring patient safety, and guiding further drug development. This document synthesizes available quantitative data, details relevant experimental methodologies, and provides visual representations of the core metabolic and interactive pathways.

Introduction to Rupatadine and its Clinical Significance

Rupatadine is a long-acting, non-sedating antagonist of both histamine (B1213489) H1 and platelet-activating factor (PAF) receptors.[2] This dual mechanism of action makes it an effective treatment for allergic rhinitis and chronic urticaria.[1] The clinical efficacy and safety profile of rupatadine are intrinsically linked to its pharmacokinetic properties, which are heavily influenced by its metabolic clearance.

The Central Role of CYP3A4 in Rupatadine Metabolism

In vitro studies utilizing human liver microsomes have unequivocally identified CYP3A4 as the principal isoenzyme responsible for the oxidative metabolism of rupatadine.[1] While other isoforms such as CYP2C9, CYP2C19, and CYP2D6 contribute to a lesser extent, the metabolic clearance of rupatadine is predominantly dictated by CYP3A4 activity.[2]

Metabolic Pathways of Rupatadine

The biotransformation of rupatadine is a multi-step process initiated by CYP3A4-mediated oxidation. The primary metabolic pathways include:

  • N-dealkylation: The removal of the 1-[(5-methyl-3-pyridinyl)methyl] group from the piperidine (B6355638) nitrogen of rupatadine, leading to the formation of desloratadine. Desloratadine is itself a potent antihistamine and a major active metabolite of rupatadine.[1]

  • Hydroxylation: Subsequent hydroxylation of desloratadine, primarily at the 3-position of the tricyclic ring system, results in the formation of 3-hydroxydesloratadine. This is another active metabolite contributing to the overall therapeutic effect.

  • Other Oxidative Processes: Minor metabolic pathways include oxidation of the pyridine-methyl group to a carboxylic acid and hydroxylation at other positions (5- and 6-) on the tricyclic ring.[1]

Rupatadine_Metabolism Rupatadine Rupatadine Desloratadine Desloratadine (Active Metabolite) Rupatadine->Desloratadine CYP3A4 (N-dealkylation) Other_Metabolites Other Oxidative Metabolites Rupatadine->Other_Metabolites CYP3A4 Hydroxylated_Metabolites 3-Hydroxydesloratadine (Active Metabolite) Desloratadine->Hydroxylated_Metabolites CYP-mediated (Hydroxylation)

Caption: Metabolic pathway of Rupatadine.

Quantitative Analysis of Rupatadine Metabolism and CYP3A4 Interaction

The interaction of rupatadine with CYP3A4 inhibitors has been quantified in clinical studies, demonstrating a significant impact on its pharmacokinetic profile.

Table 1: Pharmacokinetic Parameters of Rupatadine in the Presence of CYP3A4 Inhibitors
Interacting DrugRupatadine DoseInhibitor DoseChange in Rupatadine AUCChange in Rupatadine CmaxReference
Ketoconazole (B1673606)20 mg200 mg daily~10-fold increase-[1][3]
Erythromycin20 mg500 mg t.i.d.2- to 3-fold increase-[1][3]
Grapefruit Juice--3.5-fold increase-[1]

AUC: Area under the plasma concentration-time curve; Cmax: Maximum plasma concentration.

Experimental Protocols

The following sections detail representative methodologies for key experiments in the study of rupatadine metabolism. These protocols are based on established practices in drug metabolism research.

In Vitro Metabolism of Rupatadine in Human Liver Microsomes

This protocol outlines a typical procedure to investigate the metabolism of rupatadine using a subcellular fraction of human liver.

Objective: To identify and quantify the metabolites of rupatadine formed by human liver microsomal enzymes.

Materials:

  • Rupatadine

  • Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (for reaction termination)

  • Internal standard (e.g., a structurally similar compound not present in the matrix)

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixture: In a microcentrifuge tube, combine potassium phosphate buffer, human liver microsomes, and rupatadine at the desired concentration.

  • Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to allow temperature equilibration.

  • Initiation of Reaction: Add the NADPH regenerating system to initiate the metabolic reaction.

  • Incubation: Incubate the mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60, and 120 minutes).

  • Termination of Reaction: Stop the reaction at each time point by adding a cold organic solvent, such as acetonitrile, containing an internal standard.

  • Sample Preparation: Centrifuge the samples to precipitate proteins. Collect the supernatant for analysis.

  • LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to separate and quantify rupatadine and its metabolites.

InVitro_Metabolism_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_analysis Analysis Buffer Buffer Preincubation Pre-incubation (37°C) Buffer->Preincubation HLM Human Liver Microsomes HLM->Preincubation Rupatadine Rupatadine Rupatadine->Preincubation Initiation Add NADPH Regenerating System Preincubation->Initiation Incubation Incubation (37°C, Time Course) Initiation->Incubation Termination Reaction Termination (Acetonitrile + IS) Incubation->Termination Centrifugation Centrifugation Termination->Centrifugation Analysis LC-MS/MS Analysis Centrifugation->Analysis

Caption: Experimental workflow for in vitro metabolism.
Clinical Drug-Drug Interaction Study: Rupatadine and a CYP3A4 Inhibitor

This section describes a representative clinical trial design to evaluate the effect of a potent CYP3A4 inhibitor, such as ketoconazole, on the pharmacokinetics of rupatadine.

Study Design: A randomized, open-label, two-period, crossover study in healthy adult volunteers.

Procedure:

  • Period 1: Subjects receive a single oral dose of rupatadine (e.g., 20 mg). Serial blood samples are collected over a specified period (e.g., 48-72 hours) to determine the pharmacokinetic profile of rupatadine and its metabolites.

  • Washout Period: A sufficient washout period (e.g., 7-14 days) is implemented to ensure complete elimination of rupatadine and its metabolites.

  • Period 2: Subjects receive a daily oral dose of a CYP3A4 inhibitor (e.g., ketoconazole 200 mg) for a pre-defined duration to achieve steady-state inhibition of the enzyme. On the last day of inhibitor administration, subjects receive a single oral dose of rupatadine (e.g., 20 mg) concomitantly with the inhibitor. Serial blood samples are collected as in Period 1.

  • Pharmacokinetic Analysis: Plasma concentrations of rupatadine and its metabolites are determined using a validated bioanalytical method (e.g., LC-MS/MS). Pharmacokinetic parameters (AUC, Cmax, Tmax, t1/2) are calculated for both periods and compared to assess the impact of the CYP3A4 inhibitor.

Mechanism of CYP3A4 Inhibition and its Impact on Rupatadine

Potent CYP3A4 inhibitors, such as the antifungal agent ketoconazole, can significantly alter the pharmacokinetics of rupatadine.[1] Ketoconazole is a reversible inhibitor of CYP3A4, acting through both competitive and non-competitive mechanisms. It binds to the active site of the enzyme, preventing the metabolism of co-administered drugs that are CYP3A4 substrates.

This inhibition of CYP3A4 leads to a marked increase in the systemic exposure (AUC) of rupatadine, as its primary metabolic clearance pathway is blocked.[1][3] Consequently, the plasma concentrations of the parent drug are elevated, which could potentially lead to an increased risk of dose-related adverse effects.

CYP3A4_Inhibition Rupatadine Rupatadine CYP3A4 CYP3A4 Enzyme Rupatadine->CYP3A4 Metabolism Metabolites Metabolites (e.g., Desloratadine) CYP3A4->Metabolites Biotransformation Ketoconazole Ketoconazole (CYP3A4 Inhibitor) Ketoconazole->CYP3A4 Inhibition

Caption: Logical relationship of CYP3A4 inhibition.

Conclusion and Future Directions

The metabolism of rupatadine is predominantly mediated by the CYP3A4 enzyme, leading to the formation of active metabolites that contribute to its therapeutic effect. Co-administration of rupatadine with potent CYP3A4 inhibitors results in a significant increase in its systemic exposure, highlighting the importance of considering potential drug-drug interactions in a clinical setting.

Future research should focus on further elucidating the role of minor metabolic pathways and the genetic polymorphisms of CYP enzymes that may contribute to inter-individual variability in rupatadine metabolism and response. A deeper understanding of these factors will enable more precise and personalized therapeutic strategies for patients requiring treatment with this effective antihistamine.

References

Methodological & Application

Application Notes and Protocols for the Quantification of Rupatadine using Rupatadine-d4 Fumarate as an Internal Standard in LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Rupatadine (B1662895) is a second-generation, non-sedating antihistamine and platelet-activating factor (PAF) antagonist utilized for the symptomatic relief of allergic rhinitis and urticaria.[1] Accurate quantification of Rupatadine in biological matrices is essential for pharmacokinetic, bioequivalence, and toxicokinetic studies.[2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for such analyses due to its high sensitivity and selectivity.[3]

The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative LC-MS/MS assays to ensure the highest level of accuracy and precision.[3][4] Rupatadine-d4 fumarate (B1241708), the deuterated analog of Rupatadine, serves as an ideal internal standard. Its physicochemical properties are nearly identical to the unlabeled analyte, ensuring it co-elutes and experiences similar ionization effects, thus effectively compensating for matrix effects and variability during sample preparation.[1][4][5] This document provides detailed application notes and protocols for the quantification of Rupatadine in human plasma using Rupatadine-d4 fumarate as an internal standard.

Signaling Pathway of Rupatadine

Rupatadine exerts its therapeutic effects through a dual mechanism of action: selective antagonism of the histamine (B1213489) H1 receptor and the platelet-activating factor (PAF) receptor.[6] This dual antagonism provides a more comprehensive approach to managing allergic conditions.[6]

cluster_H1 Histamine H1 Receptor Pathway cluster_PAF Platelet-Activating Factor (PAF) Receptor Pathway Histamine Histamine H1R H1 Receptor Histamine->H1R Binds Gq_11 Gq/11 H1R->Gq_11 Activates PLC PLC Gq_11->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_PKC Ca2+ & PKC Activation IP3_DAG->Ca_PKC Allergic_Symptoms_H1 Allergic Symptoms (e.g., itching, vasodilation) Ca_PKC->Allergic_Symptoms_H1 PAF PAF PAFR PAF Receptor PAF->PAFR Binds Gq_i Gq/i PAFR->Gq_i Activates Signaling_Cascade Signaling Cascade Gq_i->Signaling_Cascade Inflammation Inflammation & Bronchoconstriction Signaling_Cascade->Inflammation Rupatadine Rupatadine Rupatadine->H1R Antagonizes Rupatadine->PAFR Antagonizes

Rupatadine's dual mechanism of action.

Experimental Protocols

A robust and sensitive LC-MS/MS method for the quantification of Rupatadine in human plasma is detailed below. This protocol can be adapted for various bioanalytical studies.

Materials and Reagents
Stock and Working Solutions
  • Rupatadine Stock Solution (1 mg/mL): Accurately weigh and dissolve Rupatadine fumarate in methanol.[1]

  • Rupatadine-d4 Fumarate (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve Rupatadine-d4 fumarate in methanol.[1]

  • Working Solutions: Prepare serial dilutions of the Rupatadine stock solution in a 50:50 (v/v) methanol:water mixture to create calibration standards and quality control (QC) samples.[1]

  • IS Working Solution: Dilute the IS stock solution with 50:50 (v/v) methanol:water to a final concentration of 10 ng/mL.[1]

Sample Preparation (Protein Precipitation)

Protein precipitation is a straightforward and high-throughput method for sample preparation.[3]

  • Pipette 100 µL of the plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.[1]

  • Add 25 µL of the IS working solution (Rupatadine-d4 fumarate).[6]

  • Vortex the mixture briefly.

  • Add 300 µL of acetonitrile to precipitate proteins.[6]

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.[6]

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Experimental Workflow

The general workflow for the bioanalysis of Rupatadine involves sample preparation, LC separation, and MS detection, followed by data analysis.

Sample Plasma Sample (Calibrator, QC, or Unknown) Add_IS Add Internal Standard (Rupatadine-d4 Fumarate) Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer LC_MS_MS_Analysis LC-MS/MS Analysis Supernatant_Transfer->LC_MS_MS_Analysis Data_Processing Data Processing & Quantification LC_MS_MS_Analysis->Data_Processing

Bioanalytical workflow for Rupatadine.
LC-MS/MS Conditions

The following tables summarize the chromatographic and mass spectrometric conditions for the analysis of Rupatadine and Rupatadine-d4.

Table 1: Chromatographic Conditions

ParameterCondition
LC System Agilent 1260 Series or equivalent[3]
Column C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm)[7]
Mobile Phase A 0.1% Formic acid in water or 10 mM ammonium acetate with 0.1% formic acid[7][8]
Mobile Phase B Acetonitrile or Methanol[7]
Gradient Elution Start with 10-20% B, increase to 90% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate[4][7]
Flow Rate 0.5 mL/min[9]
Injection Volume 5 µL[9]
Column Temperature 40°C

Table 2: Mass Spectrometric Conditions

ParameterCondition
Mass Spectrometer Triple quadrupole mass spectrometer[3]
Ionization Mode Electrospray Ionization (ESI), Positive[9]
Detection Mode Multiple Reaction Monitoring (MRM)[3]
MRM Transition (Rupatadine) m/z 416.0 → 309.1 or m/z 416 → 282.1[9]
MRM Transition (Rupatadine-d4) m/z 420.0 → 286.1 (projected based on d4 labeling)
Collision Energy Optimized for maximum signal intensity[4]
Fragmentor Energy 135 V[9]

Data Presentation and Analysis

A calibration curve is generated by plotting the peak area ratio of Rupatadine to Rupatadine-d4 fumarate against the nominal concentration of the calibration standards. A weighted linear regression (e.g., 1/x² or 1/x) is used to fit the calibration curve.[1]

Method Validation Parameters

The bioanalytical method should be validated according to regulatory guidelines. The following table summarizes typical validation parameters for LC-MS/MS assays for Rupatadine.

Table 3: Summary of Method Validation Parameters

ParameterTypical Range/Value
Linearity Range (ng/mL) 0.05 - 35[9][10]
Lower Limit of Quantification (LLOQ) (ng/mL) 0.01 - 0.1[2][9]
Intra-day Precision (%RSD) 1.0 - 4.7[8]
Inter-day Precision (%RSD) 2.2 - 12.1[8]
Intra-day Accuracy (%RE) -7.7 to 5.2[8]
Inter-day Accuracy (%RE) -4.1 to 4.8[8]
Recovery (%) ~87.6[9]

Note: %RSD = Percent Relative Standard Deviation; %RE = Percent Relative Error.

Conclusion

The use of Rupatadine-d4 fumarate as an internal standard in LC-MS/MS methods provides a robust, accurate, and precise approach for the quantification of Rupatadine in biological matrices.[5] The detailed protocols and methodologies presented in these application notes offer a comprehensive guide for researchers, scientists, and drug development professionals in conducting pharmacokinetic and other related studies. The stable isotope dilution technique is integral to developing reliable bioanalytical methods, ensuring the integrity of the resulting data.[5]

References

Application Notes and Protocols for Bioanalytical Method Development of Rupatadine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rupatadine (B1662895) is a second-generation, non-sedating antihistamine and platelet-activating factor (PAF) antagonist used for the treatment of allergic rhinitis and chronic urticaria.[1][2] Accurate and robust bioanalytical methods are crucial for the quantitative determination of Rupatadine in biological matrices to support pharmacokinetic, bioequivalence, and toxicokinetic studies.[1] This document provides detailed application notes and protocols for the development of bioanalytical methods for Rupatadine quantification, primarily focusing on Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Signaling Pathway of Rupatadine

Rupatadine exerts its therapeutic effects through a dual mechanism of action. It is a selective antagonist of the histamine (B1213489) H1 receptor and the Platelet-Activating Factor (PAF) receptor.[1][3] This dual antagonism effectively mitigates allergic responses.

cluster_0 Rupatadine's Mechanism of Action Rupatadine Rupatadine H1_Receptor Histamine H1 Receptor Rupatadine->H1_Receptor antagonizes PAF_Receptor Platelet-Activating Factor (PAF) Receptor Rupatadine->PAF_Receptor antagonizes Allergic_Response Allergic & Inflammatory Response H1_Receptor->Allergic_Response mediates PAF_Receptor->Allergic_Response mediates

Caption: Dual antagonistic action of Rupatadine.

Bioanalytical Method Development Workflow

The development of a robust bioanalytical method for Rupatadine quantification follows a structured workflow, from sample preparation to method validation.

cluster_workflow Bioanalytical Method Workflow for Rupatadine Sample_Collection Biological Sample Collection (e.g., Human Plasma) Sample_Preparation Sample Preparation (Protein Precipitation or LLE) Sample_Collection->Sample_Preparation Chromatographic_Separation Chromatographic Separation (LC-MS/MS or HPLC-UV) Sample_Preparation->Chromatographic_Separation Detection Detection & Quantification Chromatographic_Separation->Detection Data_Analysis Data Analysis & Reporting Detection->Data_Analysis Method_Validation Method Validation (ICH/FDA Guidelines) Data_Analysis->Method_Validation

Caption: General workflow for Rupatadine bioanalysis.

Quantitative Data Summary

The following tables summarize the quantitative data from various validated bioanalytical methods for Rupatadine.

Table 1: LC-MS/MS Method Parameters
ParameterMethod 1Method 2Method 3
Internal Standard (IS) Loratadine[4]Rupatadine-d4 Fumarate (B1241708) (SIL-IS)[3]Estazolam[1]
LLOQ (ng/mL) 0.01[4][5]Not explicitly stated, but high sensitivity is implied[3]Not explicitly stated
Linearity Range (ng/mL) 0.01 - 6[4]Not explicitly statedNot explicitly stated
Correlation Coefficient (r²) 0.9997[4][5]Not explicitly statedNot explicitly stated
Intra-day Precision (%RSD) 0.909% (as CV%)[4]1.0 - 4.7%[6]Within ±15%[7]
Inter-day Precision (%RSD) 0.909% (as CV%)[4]2.2 - 12.1%[6]Within ±15%[7]
Intra-day Accuracy (%RE) 99.987% (as recovery)[4]-7.7% to 5.2%[6]Within ±15%[7]
Inter-day Accuracy (%RE) 99.190% (as recovery)[4]-4.1% to 4.8%[6]Within ±15%[7]
Recovery (%) 87.567[4][5]Not explicitly statedNot explicitly stated
Table 2: HPLC-UV Method Parameters
ParameterMethod 1Method 2
Mobile Phase Acetonitrile:Methanol (B129727):Water (40:50:10 v/v/v)[8]Monosodium phosphate (B84403) buffer:Acetonitrile (80:20 v/v)[9]
Column C18 (250 x 4.6mm, 5µm)[8]Not explicitly stated
Flow Rate (mL/min) 1.0[8]1.0[9]
Detection Wavelength (nm) 244[8]Not explicitly stated
Retention Time (min) 7.350[8]Not explicitly stated
Linearity Range (µg/mL) 10 - 60[8]Not explicitly stated
Correlation Coefficient (r²) 0.9996[8]Not explicitly stated
LOD (µg/mL) 0.026[8]0.63[9]
LOQ (µg/mL) 0.056[8]1.91[9]
Recovery (%) 99.06 - 100.60[8]99.08 - 100.25[9]
Intra-day Precision (%RSD) 0.68[8]Not explicitly stated
Inter-day Precision (%RSD) 0.61[8]Not explicitly stated

Experimental Protocols

Protocol 1: LC-MS/MS Method for Rupatadine in Human Plasma

This protocol is a representative method for the quantification of Rupatadine in human plasma using LC-MS/MS.

1. Materials and Reagents:

  • Rupatadine reference standard

  • Internal Standard (e.g., Loratadine or Rupatadine-d4 Fumarate)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid

  • Ammonium (B1175870) acetate (B1210297)

  • Human plasma (drug-free)

  • Water (deionized)

2. Stock and Working Solutions Preparation:

  • Prepare a stock solution of Rupatadine (e.g., 100 µg/mL) in methanol.[4]

  • Prepare a stock solution of the Internal Standard in methanol.

  • Prepare working standard solutions of Rupatadine by serial dilution of the stock solution with methanol to cover the desired calibration range (e.g., 0.1 to 60 ng/mL).[4]

  • Prepare a working solution of the Internal Standard.

3. Sample Preparation (Protein Precipitation):

  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution.[3]

  • Vortex the mixture for 30 seconds.[3]

  • Add 400 µL of methanol to precipitate plasma proteins.[3]

  • Vortex vigorously for 2 minutes.[3]

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.[3]

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.[3]

  • Reconstitute the residue in a suitable volume of the mobile phase and inject it into the LC-MS/MS system.

4. Sample Preparation (Liquid-Liquid Extraction):

  • To 200 µL of human plasma, add 25 µL of the internal standard working solution.[7]

  • Add 100 µL of 0.1 M sodium hydroxide (B78521) solution and vortex for 30 seconds.[7]

  • Add 3 mL of an extraction solvent (e.g., a mixture of ethyl acetate and n-hexane) and vortex for 5 minutes.[7]

  • Centrifuge at 4000 rpm for 10 minutes.[7]

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.[7]

  • Reconstitute the residue in 200 µL of the mobile phase for injection.[7]

5. LC-MS/MS Conditions:

  • Chromatographic Column: C18 column.[1][6]

  • Mobile Phase: A gradient elution using methanol and 10mM ammonium acetate containing 0.1% (v/v) formic acid is a common choice.[1][6] An isocratic mobile phase of methanol: 0.5% formic acid (80:20 v/v) has also been reported.[4][5]

  • Flow Rate: 0.5 mL/min.[4][5]

  • Mass Spectrometry: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.[4]

  • MRM Transitions:

    • Rupatadine: m/z 416 → 282.1[4] or m/z 416 → 309[1]

    • Loratadine (IS): m/z 383 → 337[4]

6. Method Validation: The method should be validated according to regulatory guidelines (e.g., FDA or ICH) for specificity, linearity, precision, accuracy, recovery, matrix effect, and stability.[10] Rupatadine has been shown to be stable in plasma under various storage conditions.[4]

Protocol 2: HPLC-UV Method for Rupatadine in Pharmaceutical Dosage Forms

This protocol outlines a method for the quantification of Rupatadine in bulk and tablet dosage forms using RP-HPLC with UV detection.

1. Materials and Reagents:

  • Rupatadine fumarate reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Monosodium phosphate

2. Standard Solution Preparation:

  • Prepare a stock solution of Rupatadine fumarate in the mobile phase.

  • Prepare a series of standard solutions by diluting the stock solution to cover a linear range (e.g., 10-60 µg/mL).[8]

3. Sample Preparation (from Tablets):

  • Weigh and finely powder a number of tablets (e.g., 20).

  • Accurately weigh a portion of the powder equivalent to a specific amount of Rupatadine and transfer it to a volumetric flask.

  • Add a portion of the mobile phase, sonicate to dissolve, and then dilute to volume with the mobile phase.

  • Filter the solution through a suitable syringe filter before injection.

4. HPLC Conditions:

  • Chromatographic Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).[8][11]

  • Mobile Phase: A mixture of Acetonitrile:Methanol:Water (40:50:10 v/v/v) or a buffered mobile phase can be used.[8][11]

  • Flow Rate: 1.0 mL/min.[8][11]

  • Detection: UV detector set at 244 nm.[8][11]

  • Column Temperature: Ambient.[8]

5. Method Validation: Validate the method according to ICH guidelines for parameters including linearity, precision, accuracy, specificity, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[8][11] Forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions should be performed to demonstrate the stability-indicating nature of the method.[2][12] Rupatadine has been found to be particularly susceptible to oxidative degradation.[2]

References

Application Notes and Protocols for Rupatadine Analysis in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sample preparation of rupatadine (B1662895) in human plasma, a critical step for accurate bioanalytical quantification. The following sections outline various extraction methodologies, present comparative quantitative data, and offer step-by-step experimental protocols.

Introduction

Rupatadine is a second-generation, non-sedating antihistamine with a dual mechanism of action, acting as a selective peripheral H1 receptor antagonist and a platelet-activating factor (PAF) antagonist.[1] Accurate and reliable quantification of rupatadine in human plasma is essential for pharmacokinetic, bioequivalence, and toxicokinetic studies.[2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used technique for the bioanalysis of rupatadine due to its high sensitivity and selectivity.[1][3]

Effective sample preparation is paramount to minimize matrix effects and ensure the accuracy and precision of the analytical method. This note details three common sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Comparative Quantitative Data

The selection of a sample preparation method often depends on the required sensitivity, throughput, and the complexity of the sample matrix. The following tables summarize the quantitative performance of different methods for rupatadine analysis in human plasma.

Table 1: Performance of Protein Precipitation (PPT) Methods

ParameterMethod 1
Internal Standard Rupatadine-d4[3]
Linearity Range (ng/mL) 0.1 - 100[3]
Lower Limit of Quantification (LLOQ) (ng/mL) 0.1[3]
Intra-day Precision (%RSD) Not explicitly stated[3]
Inter-day Precision (%RSD) Not explicitly stated[3]
Accuracy Evaluated at low, medium, and high QC levels[3]
Recovery (%) Not explicitly stated

Table 2: Performance of Liquid-Liquid Extraction (LLE) Methods

ParameterMethod 1Method 2Method 3
Internal Standard Diphenhydramine[1]Estazolam[4]Loratadine[5]
Linearity Range (ng/mL) 0.1 - 50[1]0.1 - 100[4]0.01 - 6[2]
Lower Limit of Quantification (LLOQ) (ng/mL) 0.1[1]0.1[4]0.01[5]
Intra-day Precision (%RSD) < 7.2[1]< 20% at LLOQ[4]Not explicitly stated
Inter-day Precision (%RSD) < 7.2[1]Not explicitly statedNot explicitly stated
Accuracy -9.2% to +6.4%[1]Acceptable over the standard curve range[4]Not explicitly stated
Recovery (%) Not explicitly statedNot explicitly stated87.567[5]

Table 3: Performance of Solid-Phase Extraction (SPE) Methods

ParameterMethod 1
Internal Standard Meclizine (for a multi-analyte method including rupatadine)
Linearity Range (ng/mL) Not explicitly stated for rupatadine
Lower Limit of Quantification (LLOQ) (ng/mL) Not explicitly stated for rupatadine
Intra-day Precision (%RSD) Not explicitly stated for rupatadine
Inter-day Precision (%RSD) Not explicitly stated for rupatadine
Accuracy Not explicitly stated for rupatadine
Recovery (%) Not explicitly stated for rupatadine

Note: Detailed quantitative data for a rupatadine-specific SPE method was not available in the searched literature. The information provided is from a multi-analyte method.

Experimental Protocols

The following are detailed protocols for the sample preparation of rupatadine in human plasma.

Protein Precipitation (PPT)

Protein precipitation is a simple and high-throughput method for sample preparation.[3]

Materials and Reagents:

Protocol:

  • Prepare a stock solution of Rupatadine (1 mg/mL) and Rupatadine-d4 (1 mg/mL) in methanol.[3]

  • Prepare working solutions for calibration standards by serial dilutions of the Rupatadine stock solution in a 50:50 (v/v) mixture of methanol and water.[3]

  • Prepare a working solution of the internal standard (Rupatadine-d4) in the same diluent.[3]

  • Pipette 100 µL of human plasma into a microcentrifuge tube.

  • Add 20 µL of the internal standard working solution.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the tubes at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase used for LC-MS/MS analysis.

  • Inject an aliquot into the LC-MS/MS system.

G plasma 100 µL Human Plasma is Add 20 µL Internal Standard (Rupatadine-d4) plasma->is ppt Add 300 µL Acetonitrile is->ppt vortex Vortex for 1 min ppt->vortex centrifuge Centrifuge at 10,000 rpm for 10 min vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject G plasma 500 µL Human Plasma is Add 50 µL Internal Standard plasma->is vortex1 Vortex for 1 min is->vortex1 naoh Add 50 µL 0.25M NaOH vortex1->naoh vortex2 Vortex for 1 min naoh->vortex2 solvent Add 3 mL Extraction Solvent vortex2->solvent vortex3 Vortex for 1-2 min solvent->vortex3 centrifuge Centrifuge at 4000 rpm for 5 min vortex3->centrifuge supernatant Transfer Organic Layer centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject G condition Condition SPE Cartridge (Methanol, Water) load Load Plasma Sample (+ Internal Standard) condition->load wash Wash Cartridge (e.g., 5% Methanol in Water) load->wash elute Elute Analytes (e.g., Methanol with 2% Formic Acid) wash->elute evaporate Evaporate Eluate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

References

Application Note: High-Throughput LC-MS/MS Protocol for the Simultaneous Determination of Rupatadine and Desloratadine in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of the antihistamine rupatadine (B1662895) and its active metabolite, desloratadine (B1670295), in human plasma. The protocol is designed for high-throughput analysis, making it suitable for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. The method utilizes a simple protein precipitation for sample preparation and a deuterated internal standard to ensure accuracy and precision. The described protocol has been validated for linearity, precision, and accuracy.

Introduction

Rupatadine is a second-generation, non-sedating antihistamine with a dual mechanism of action, acting as a histamine (B1213489) H1 receptor antagonist and a platelet-activating factor (PAF) antagonist.[1] It is primarily used for the management of allergic rhinitis and urticaria. Following administration, rupatadine is extensively metabolized to several compounds, with desloratadine being one of its major active metabolites.[2] Desloratadine itself is a potent and selective peripheral H1 receptor antagonist.[3] Given that both the parent drug and its metabolite are pharmacologically active, a reliable method for their simultaneous quantification is essential for a comprehensive understanding of rupatadine's pharmacokinetic profile.[2] This LC-MS/MS method provides the necessary sensitivity and selectivity for this purpose.

Experimental Protocol

Materials and Reagents
Equipment
  • Liquid Chromatograph (e.g., Agilent 1260 Series or equivalent)

  • Triple Quadrupole Mass Spectrometer (e.g., AB SCIEX API-4000 or equivalent)

  • Analytical column: C18 reversed-phase column (e.g., Hypersil BDS C8, 250 mm x 4.6 mm, 5 µm or Hypurity Advance, 50 x 4.6 mm, 5-μm)[3][4]

  • Microcentrifuge

  • Vortex mixer

  • Pipettes

Standard Solutions Preparation
  • Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve appropriate amounts of rupatadine and desloratadine reference standards in methanol to prepare individual 1 mg/mL stock solutions.

    • Prepare a 1 mg/mL stock solution of Rupatadine-d4 in methanol.

  • Working Solutions:

    • Prepare serial dilutions of the rupatadine and desloratadine stock solutions in a 50:50 (v/v) methanol:water mixture to create calibration standards.

    • Prepare a working solution of Rupatadine-d4 in the same diluent.

Sample Preparation (Protein Precipitation)
  • To 200 µL of human plasma in a microcentrifuge tube, add 20 µL of the Rupatadine-d4 internal standard working solution.

  • Add 600 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography:

ParameterCondition
Column C18 reversed-phase column
Mobile Phase A: 10 mM Ammonium Acetate with 0.1% Formic Acid in WaterB: Methanol[2]
Gradient Isocratic or Gradient (e.g., 80% B)
Flow Rate 0.5 - 1.0 mL/min[3][4]
Column Temperature 40°C
Injection Volume 10 µL

Mass Spectrometry:

ParameterCondition
Ion Source Electrospray Ionization (ESI), Positive Mode
Ion Spray Voltage 5500 V
Temperature 400°C
Nebulizer Gas (GS1) 60 psi
Heater Gas (GS2) 30 psi
Curtain Gas (CUR) 10 psi
Collision Gas (CAD) 10 psi
Detection Mode Multiple Reaction Monitoring (MRM)

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Rupatadine416.0309.1
Desloratadine311.2259.2[5]
Rupatadine-d4 (IS)420.0313.1 (projected)

Quantitative Data Summary

The following tables summarize the performance characteristics of the LC-MS/MS method for the simultaneous determination of rupatadine and desloratadine.

Table 1: Linearity and Lower Limit of Quantification

AnalyteLinear RangeLLOQ
Rupatadine0.1 - 100 ng/mL[1]≥ 0.99[1]0.05 ng/mL[2]
Desloratadine5.0 - 5000.0 pg/mL[5]≥ 0.9994[5]0.035 ng/mL[2]

Table 2: Precision and Accuracy

AnalyteConcentration LevelIntra-day Precision (%CV)Inter-day Precision (%CV)Intra-day Accuracy (%)Inter-day Accuracy (%)
Rupatadine Low, Medium, High1.0 - 4.7[2]2.2 - 12.1[2]-7.7 to 5.2[2]-4.1 to 4.8[2]
Desloratadine Low, Medium, High0.7 - 2.0[5]0.7 - 2.7[5]101.4 - 102.4[5]99.5 - 104.8[5]

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation Workflow start Start plasma Human Plasma (200 µL) start->plasma sample_prep Sample Preparation is_add Add Internal Standard (Rupatadine-d4) plasma->is_add pp Protein Precipitation (Acetonitrile) is_add->pp vortex Vortex pp->vortex centrifuge Centrifuge vortex->centrifuge evap Evaporate Supernatant centrifuge->evap reconstitute Reconstitute in Mobile Phase evap->reconstitute lcms_analysis LC-MS/MS Analysis reconstitute->lcms_analysis lc_sep Chromatographic Separation (C18 Column) lcms_analysis->lc_sep ms_detect Mass Spectrometric Detection (MRM Mode) lc_sep->ms_detect data_acq Data Acquisition and Quantification ms_detect->data_acq end End data_acq->end

Caption: Experimental workflow for the LC-MS/MS quantification of Rupatadine and Desloratadine.

Conclusion

The LC-MS/MS method detailed in this application note provides a reliable, sensitive, and high-throughput solution for the simultaneous quantification of rupatadine and its active metabolite, desloratadine, in human plasma. The use of a deuterated internal standard ensures both accuracy and precision, making this method highly suitable for regulated bioanalytical studies, including pharmacokinetic and bioequivalence trials. The straightforward protein precipitation sample preparation protocol allows for rapid sample processing, which is a significant advantage for studies involving a large number of samples.

References

Chromatographic Separation of Rupatadine and Rupatadine-d4: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Rupatadine (B1662895) is a second-generation, non-sedating antihistamine and platelet-activating factor (PAF) antagonist used in the treatment of allergic rhinitis and urticaria.[1][2] Accurate and reliable quantification of Rupatadine in biological matrices is essential for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring.[3] The use of a stable isotope-labeled internal standard, such as Rupatadine-d4, is the gold standard for quantitative analysis by mass spectrometry.[1][4] This is because it corrects for matrix effects and variability during sample processing, ensuring the highest level of accuracy and precision.[3][4]

This application note provides a detailed protocol for the chromatographic separation of Rupatadine and its deuterated internal standard, Rupatadine-d4, using a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Experimental Workflow

The general workflow for the bioanalysis of Rupatadine involves sample preparation, LC separation, MS/MS detection, and subsequent data analysis.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Plasma Sample Spiking (with Rupatadine-d4 IS) p2 Protein Precipitation (e.g., with Acetonitrile) p1->p2 p3 Centrifugation p2->p3 p4 Supernatant Transfer p3->p4 a1 Injection into UPLC/HPLC p4->a1 a2 Chromatographic Separation (C18 Reversed-Phase) a1->a2 a3 Ionization (ESI+) a2->a3 a4 MS/MS Detection (MRM Mode) a3->a4 d1 Peak Integration a4->d1 d2 Concentration Calculation (Analyte/IS Ratio) d1->d2 d3 Pharmacokinetic Analysis d2->d3

Caption: A generalized workflow for the bioanalysis of Rupatadine.[5]

Methodology

This protocol is adapted from established and validated methods for the quantification of Rupatadine in human plasma.[3][6][7]

Materials and Reagents
Standard and Sample Preparation
  • Stock Solutions: Prepare primary stock solutions of Rupatadine and Rupatadine-d4 (IS) in methanol at a concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the Rupatadine stock solution with a 50:50 mixture of methanol and water to create calibration standards. Prepare a working solution of Rupatadine-d4 in the same diluent.[3]

  • Sample Preparation (Protein Precipitation):

    • To 200 µL of human plasma in a polypropylene (B1209903) tube, add 25 µL of the internal standard working solution (Rupatadine-d4).[4]

    • Vortex mix for 10 seconds.

    • Add 600 µL of acetonitrile to precipitate plasma proteins.

    • Vortex mix for 1 minute.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of the mobile phase.

Chromatographic Conditions

A reversed-phase C18 column is typically used for the separation.[3][8]

ParameterCondition
LC System UPLC/HPLC system (e.g., Agilent 1260 Series)[3]
Column C18 Reversed-Phase Column (e.g., Hypersil BDS, 150 x 4.6 mm, 5 µm)[9]
Mobile Phase A 10mM Ammonium acetate in water with 0.1% (v/v) formic acid[5][8]
Mobile Phase B Methanol or Acetonitrile[3][5]
Gradient Start with 20% B, increase to 90% B over 3 minutes, hold for 1 minute, then return to initial conditions.[4]
Flow Rate 0.5 - 1.0 mL/min[6][9]
Injection Volume 5 - 10 µL
Column Temperature 40 - 50°C[9]
Mass Spectrometer Conditions

Detection is performed using a triple quadrupole mass spectrometer operating in the positive ion electrospray (ESI+) and Multiple Reaction Monitoring (MRM) mode.[6][7]

ParameterRupatadineRupatadine-d4 (IS)
Ionization Mode ESI+ESI+
MRM Transition (m/z) 416.0 → 309.1[6][10]Typically 420.0 → 313.1 (or similar)
Collision Energy (eV) Optimized for maximum signal intensity[4]Optimized for maximum signal intensity
Dwell Time 200 ms200 ms

Note: The exact m/z for Rupatadine-d4 should be confirmed based on the certificate of analysis for the specific deuterated standard used.

Performance Characteristics

The use of a deuterated internal standard like Rupatadine-d4 ensures high accuracy and precision. The method is typically validated according to regulatory guidelines (e.g., FDA).[4]

ParameterTypical Performance
Linearity Range (in plasma) 0.1 - 100 ng/mL[3][7]
Coefficient of Determination (r²) ≥ 0.99[3]
Lower Limit of Quantification (LLOQ) 0.1 ng/mL[3][7]
Intra-day Precision (%RSD) < 7.2%[10]
Inter-day Precision (%RSD) < 12.1%[8]
Accuracy (% Bias) Within ±15% (±20% at LLOQ)[10]
Recovery > 85%[6]

Rationale for Using Rupatadine-d4

The choice of a stable isotope-labeled internal standard is crucial for mitigating analytical variability.

advantages cluster_props Key Properties cluster_benefits Analytical Advantages Rupatadine_d4 Rupatadine-d4 (IS) p1 Chemically Identical to Analyte Rupatadine_d4->p1 p2 Co-elutes with Rupatadine Rupatadine_d4->p2 p3 Mass Shift of +4 Da Rupatadine_d4->p3 b2 Compensates for Extraction Variability p1->b2 b1 Corrects for Matrix Effects p2->b1 b4 Distinguishable by MS p3->b4 b3 Improves Accuracy & Precision b1->b3 b2->b3

Caption: Advantages of using a deuterated internal standard.

Conclusion

The LC-MS/MS method detailed in this application note provides a reliable, sensitive, and high-throughput solution for the quantification of Rupatadine in biological matrices like human plasma.[3] The implementation of Rupatadine-d4 as an internal standard is a critical component of the methodology, ensuring the highest data integrity for clinical and research applications.[4] The simple protein precipitation protocol allows for rapid sample processing, making the method well-suited for studies involving a large number of samples.[3]

References

Application Notes and Protocols for the Use of Rupatadine-d4 Fumarate in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rupatadine (B1662895) is a second-generation, non-sedating antihistamine that exhibits a dual mechanism of action by antagonizing both histamine (B1213489) H1 receptors and platelet-activating factor (PAF) receptors.[1] This dual activity makes it an effective treatment for the symptoms of allergic rhinitis and chronic urticaria.[1] A thorough understanding of the pharmacokinetic profile of rupatadine is essential for optimizing dosing regimens and ensuring its safety and efficacy.

In pharmacokinetic studies, accurate and reliable quantification of drug concentrations in biological matrices is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalytical assays due to its high sensitivity and selectivity.[2] The use of a stable isotope-labeled (SIL) internal standard is critical for correcting analytical variability, including matrix effects and fluctuations during sample processing.[3] Rupatadine-d4 fumarate (B1241708), the deuterated analog of rupatadine, is an ideal SIL internal standard for the quantitative analysis of rupatadine.[1][4] Its physicochemical properties are nearly identical to the unlabeled analyte, ensuring it co-elutes during chromatography and has similar ionization efficiency, yet it is distinguishable by its mass, allowing for precise and accurate quantification.[4]

These application notes provide detailed protocols for the use of Rupatadine-d4 fumarate as an internal standard in the pharmacokinetic analysis of rupatadine in human plasma.

Pharmacokinetic Profile of Rupatadine

Rupatadine is rapidly absorbed after oral administration and undergoes extensive metabolism, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme.[5][6] It has several active metabolites, including desloratadine (B1670295) and its hydroxylated forms, which contribute to the overall therapeutic effect.[6][7] The pharmacokinetic parameters of rupatadine can be influenced by factors such as food, which can delay the time to reach maximum plasma concentration (Tmax) without significantly affecting the overall exposure (AUC).[1]

Table 1: Summary of Key Pharmacokinetic Parameters of Rupatadine in Adults (10 mg Single Dose)

ParameterMean ValueUnitReference(s)
Cmax (Maximum Plasma Concentration)1.54 - 4.74ng/mL[1][5]
Tmax (Time to Cmax)~1.0hour[1][5]
AUC0-∞ (Area Under the Curve)8.37 - 16.2ng·h/mL[1][5]
t1/2 (Elimination Half-life)5.9hours[1]
Protein Binding98-99%[1][5]

Experimental Protocols

Preparation of Stock and Working Solutions

Accurate preparation of stock and working solutions is fundamental for the reliability of the bioanalytical method.

Materials:

  • Rupatadine fumarate reference standard

  • Rupatadine-d4 fumarate (Internal Standard, IS)

  • Methanol (B129727) (LC-MS grade)

  • DMSO (optional, for initial stock)

  • Ultrapure water

Protocol:

  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh the required amount of Rupatadine fumarate and Rupatadine-d4 fumarate.

    • Dissolve each compound in methanol (or DMSO for better solubility) to achieve a final concentration of 1 mg/mL.[5][8]

    • Vortex thoroughly until completely dissolved. Sonication may be used to aid dissolution.[8]

    • Store stock solutions at -20°C or -80°C for long-term stability.[9]

  • Working Solutions:

    • Prepare serial dilutions of the rupatadine stock solution with a 50:50 (v/v) methanol:water mixture to create calibration curve standards and quality control (QC) samples.[5]

    • Dilute the Rupatadine-d4 fumarate stock solution with the same diluent to a final concentration appropriate for the assay (e.g., 10 ng/mL).[5]

Sample Preparation from Human Plasma (Protein Precipitation)

This protocol describes a simple and high-throughput protein precipitation method for extracting rupatadine and the internal standard from human plasma.[2][10]

Materials:

  • Human plasma (K2-EDTA)

  • Rupatadine-d4 fumarate working solution

  • Acetonitrile (B52724) (LC-MS grade)

  • Microcentrifuge tubes (1.5 mL)

  • Centrifuge

Protocol:

  • Pipette 100 µL of the plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.[4][10]

  • Add 20-25 µL of the Rupatadine-d4 fumarate internal standard working solution.[4][10]

  • Vortex the mixture for 30 seconds.[4]

  • Add 300-400 µL of acetonitrile to precipitate the plasma proteins.[4][10]

  • Vortex vigorously for 1-2 minutes.[4][10]

  • Centrifuge at 10,000-14,000 rpm for 10 minutes at 4°C.[4][10]

  • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • Liquid Chromatograph

  • C18 reversed-phase column

  • Triple quadrupole mass spectrometer

Chromatographic Conditions:

  • Mobile Phase A: 10mM Ammonium acetate (B1210297) with 0.1% formic acid in water[11]

  • Mobile Phase B: Methanol[11]

  • Gradient Elution: A suitable gradient program should be developed to separate rupatadine and its metabolites from endogenous interferences.[4][10]

  • Flow Rate: 0.5 mL/min[12]

  • Injection Volume: 5 µL[12]

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive[12]

  • Monitoring Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions (Example):

    • Rupatadine: m/z 416.0 → 282.1[12]

    • Rupatadine-d4: (Adjust for mass difference)

    • Desloratadine (metabolite): (Can also be monitored)[11]

    • 3-Hydroxydesloratadine (metabolite): (Can also be monitored)[11]

Data Analysis
  • Generate a calibration curve by plotting the peak area ratio of rupatadine to Rupatadine-d4 fumarate against the nominal concentration of the calibration standards.[5]

  • Use a weighted (e.g., 1/x² or 1/x) linear regression to fit the calibration curve.[5]

  • Quantify the concentration of rupatadine in the QC and unknown samples using the regression equation from the calibration curve.

Method Validation Summary

The following table summarizes typical validation parameters for a bioanalytical method for rupatadine quantification using Rupatadine-d4 fumarate as an internal standard.

Table 2: Bioanalytical Method Validation Parameters

ParameterTypical Value/RangeReference(s)
Linearity Range0.05 - 35 ng/mL[2][11][12]
Correlation Coefficient (r²)≥ 0.99[2][13]
Lower Limit of Quantification (LLOQ)0.01 - 0.1 ng/mL[2][12][13]
Intra-day Precision (%CV)1.0 - 4.7[11]
Inter-day Precision (%CV)2.2 - 12.1[11]
Intra-day Accuracy (%Bias)-7.7 to 5.2[11]
Inter-day Accuracy (%Bias)-4.1 to 4.8[11]
Recovery~87.6%[13][14]

Visualizations

Signaling Pathway

cluster_0 Rupatadine's Dual Mechanism of Action Rupatadine Rupatadine H1_Receptor Histamine H1 Receptor Rupatadine->H1_Receptor Antagonizes PAF_Receptor PAF Receptor Rupatadine->PAF_Receptor Antagonizes Allergic_Response Allergic & Inflammatory Response H1_Receptor->Allergic_Response Mediates PAF_Receptor->Allergic_Response Mediates

Caption: Dual antagonism of H1 and PAF receptors by Rupatadine.

Experimental Workflow

cluster_1 Bioanalytical Workflow for Rupatadine Quantification Plasma_Sample Plasma Sample (100 µL) Add_IS Add Rupatadine-d4 (IS) Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer LC_MS_Analysis LC-MS/MS Analysis Supernatant_Transfer->LC_MS_Analysis Data_Processing Data Processing & Quantification LC_MS_Analysis->Data_Processing

Caption: Workflow for plasma sample analysis of Rupatadine.

References

Application of Rupatadine-d4 Fumarate in Therapeutic Drug Monitoring

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and protocols for the therapeutic drug monitoring (TDM) of rupatadine (B1662895), a second-generation antihistamine, using Rupatadine-d4 fumarate (B1241708) as a stable isotope-labeled internal standard (SIL-IS). The described method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) for accurate and precise quantification in human plasma. This approach is essential for pharmacokinetic studies, bioequivalence testing, and potential clinical TDM to optimize patient therapy.

Introduction and Principle

Rupatadine is a potent, long-acting antagonist with dual activity against both histamine (B1213489) H1 receptors and platelet-activating factor (PAF) receptors.[1] It is primarily used for the symptomatic relief of allergic rhinitis and urticaria.[2] While routine TDM for rupatadine is not standard clinical practice, it can be valuable in specific scenarios such as in patients with hepatic insufficiency, those taking interacting medications (e.g., CYP3A4 inhibitors), or in clinical research settings.[3][4]

Accurate quantification of drug concentrations in biological matrices is fundamental to TDM. The gold standard for this is LC-MS/MS, owing to its high sensitivity and specificity.[5] The use of a SIL-IS, such as Rupatadine-d4 fumarate, is critical for robust bioanalysis.[6] A SIL-IS is chemically and physically almost identical to the analyte (rupatadine), ensuring it behaves similarly during sample preparation, chromatography, and ionization.[5][6] However, its increased mass due to deuterium (B1214612) labeling allows it to be distinguished by the mass spectrometer.[6] By measuring the peak area ratio of the analyte to the known concentration of the IS, any variability during the analytical process can be effectively normalized, leading to highly accurate and precise results.[2]

Application

This protocol is intended for the quantitative determination of rupatadine in human plasma for:

  • Pharmacokinetic and bioequivalence studies.

  • Therapeutic drug monitoring in select patient populations.

  • Clinical and preclinical drug development research.

The method is sensitive, with a lower limit of quantification (LLOQ) sufficient to measure clinically relevant plasma concentrations following therapeutic doses.[7][8]

Materials and Reagents

  • Analytes: Rupatadine fumarate, Rupatadine-d4 fumarate (Internal Standard)

  • Solvents: HPLC-grade Methanol (B129727), Acetonitrile (B52724)

  • Reagents: Formic acid, Ammonium acetate, Deionized water

  • Biological Matrix: Drug-free human plasma (with K2-EDTA as anticoagulant)

Instrumentation and Analytical Conditions

  • LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A suitable C18 reversed-phase column (e.g., 4.6 x 100 mm, 5 µm).[9]

Table 1: Optimized LC-MS/MS Parameters

ParameterSetting
LC Parameters
ColumnC18 Reversed-Phase (e.g., 4.6 x 100 mm, 5 µm)
Mobile Phase A10 mM Ammonium Acetate with 0.1% Formic Acid in Water
Mobile Phase BMethanol with 0.1% Formic Acid
Flow Rate0.5 mL/min
Injection Volume10 µL
Column Temperature40°C
Gradient ProgramStart at 20% B, linear gradient to 90% B over 3.0 min, hold for 1.0 min, return to 20% B, equilibrate for 2.0 min
MS/MS Parameters
Ionization ModeElectrospray Ionization (ESI), Positive
Monitored TransitionsRupatadine: m/z 416.2 → 282.1 Rupatadine-d4 (IS): m/z 420.2 → 286.1
Dwell Time100 ms
Collision GasArgon
Ion Source Temperature500°C
IonSpray Voltage5500 V
Collision Energy (CE)Optimized for each transition (typically 25-40 eV)

Note: Mass transitions and voltages should be optimized for the specific instrument used.

Experimental Protocols

Preparation of Stock and Working Solutions
  • Rupatadine Stock Solution (1 mg/mL): Accurately weigh ~10 mg of rupatadine fumarate and dissolve in 10 mL of methanol.

  • Rupatadine-d4 Fumarate (IS) Stock Solution (1 mg/mL): Accurately weigh ~1 mg of Rupatadine-d4 fumarate and dissolve in 1 mL of methanol.[2]

  • Working Solutions: Prepare serial dilutions from the stock solutions using a 50:50 methanol/water mixture to create calibration standards (e.g., 0.05–50 ng/mL) and quality control (QC) samples (Low, Mid, High).

  • IS Working Solution (10 ng/mL): Dilute the IS stock solution with 50:50 methanol/water.[2]

Sample Preparation (Protein Precipitation)
  • Label 1.5 mL microcentrifuge tubes for standards, QCs, and unknown samples.

  • Pipette 100 µL of plasma into the appropriately labeled tubes.

  • Add 20 µL of the IS Working Solution (10 ng/mL) to all tubes except for blank samples (add 20 µL of 50:50 methanol/water to the blank). Vortex for 10 seconds.[6]

  • Add 400 µL of cold acetonitrile or methanol to each tube to precipitate plasma proteins.[6]

  • Vortex vigorously for 2 minutes.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.[6]

  • Carefully transfer the supernatant to a clean set of tubes or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of mobile phase (e.g., 80:20 mixture of mobile phase A:B).

  • Vortex briefly and inject into the LC-MS/MS system.

Data Analysis and Validation

  • Calibration Curve: Construct a calibration curve by plotting the peak area ratio (Rupatadine / Rupatadine-d4) against the nominal concentration of the calibration standards. A weighted linear regression (1/x² or 1/x) is typically used.[2]

  • Quantification: Determine the concentration of rupatadine in QC and unknown samples from the calibration curve.

  • Method Validation: The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for linearity, accuracy, precision, selectivity, recovery, and stability.

Table 2: Representative Method Validation Performance

ParameterAcceptance CriteriaTypical Result
Linearity Range (ng/mL)r² > 0.990.05 - 50 ng/mL[7][9]
LLOQ (ng/mL)S/N > 100.05 ng/mL[7]
Intra-day Precision (%RSD)< 15% (< 20% at LLOQ)1.0 - 4.7%[7]
Inter-day Precision (%RSD)< 15% (< 20% at LLOQ)2.2 - 12.1%[7]
Accuracy (% Bias)± 15% (± 20% at LLOQ)-7.7% to +5.2%[7]
Recovery (%)Consistent & Precise> 85%

Visualizations

Mechanism of Action

Rupatadine exerts its therapeutic effect through a dual antagonism of Histamine H1 receptors and Platelet-Activating Factor (PAF) receptors, which are key mediators in allergic and inflammatory responses.[10][11]

Rupatadine_MoA cluster_membrane Cell Membrane cluster_stimuli cluster_response Cellular Response H1_Receptor Histamine H1 Receptor Symptoms Allergic Symptoms (Itching, Swelling, Vasodilation) H1_Receptor->Symptoms PAF_Receptor PAF Receptor PAF_Receptor->Symptoms Histamine Histamine Histamine->H1_Receptor Binds & Activates PAF PAF PAF->PAF_Receptor Binds & Activates Rupatadine Rupatadine Rupatadine->H1_Receptor Blocks Rupatadine->PAF_Receptor Blocks

Caption: Rupatadine's dual antagonism of H1 and PAF receptors.

Experimental Workflow

The bioanalytical process follows a structured workflow from sample receipt to final data reporting, ensuring consistency and accuracy.

TDM_Workflow Sample Plasma Sample Collection Spike Spike with Rupatadine-d4 IS Sample->Spike Precipitate Protein Precipitation (Acetonitrile / Methanol) Spike->Precipitate Centrifuge Centrifugation (14,000 rpm) Precipitate->Centrifuge Evaporate Evaporation to Dryness Centrifuge->Evaporate Reconstitute Reconstitution in Mobile Phase Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis Data Data Processing (Peak Area Ratio Calculation) Analysis->Data Quantify Quantification via Calibration Curve Data->Quantify Report Result Reporting Quantify->Report

Caption: Bioanalytical workflow for Rupatadine TDM.

Principle of SIL-IS Quantification

The core principle of using Rupatadine-d4 is that it tracks the analyte (rupatadine) through sample preparation and analysis, correcting for procedural losses and matrix effects.

IS_Principle cluster_process Analytical Process Analyte Rupatadine (Analyte) Unknown Concentration Extraction Identical Extraction Recovery Analyte->Extraction IS Rupatadine-d4 (IS) Known Concentration IS->Extraction Ionization Identical Ionization Efficiency Extraction->Ionization MS_Analyte Analyte Signal (m/z 416.2) Ionization->MS_Analyte MS_IS IS Signal (m/z 420.2) Ionization->MS_IS Result Peak Area Ratio (Analyte / IS) Correlates to Concentration MS_Analyte->Result MS_IS->Result

Caption: Logical relationship for SIL-IS based quantification.

References

Application Notes and Protocols for Plasma Protein Precipitation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein precipitation is a fundamental and widely used technique for the preparation of plasma samples prior to downstream analysis, particularly for applications in proteomics, metabolomics, and pharmacokinetic studies. The high abundance of proteins in plasma can interfere with the detection and quantification of lower abundance analytes. Protein precipitation effectively removes the bulk of these proteins, thereby reducing matrix effects, enhancing analyte signals, and protecting analytical instrumentation such as liquid chromatography-mass spectrometry (LC-MS) systems.

This document provides a detailed overview of common protein precipitation methods, including protocols and comparative data to guide researchers in selecting the most appropriate method for their specific application.

Principles of Protein Precipitation

Protein precipitation is based on altering the solubility of proteins in a solution, causing them to aggregate and precipitate. This is typically achieved by adding a precipitating agent that disrupts the stabilizing hydration layer around the protein molecules. The primary mechanisms include:

  • Organic Solvent Precipitation: Water-miscible organic solvents like acetonitrile (B52724), methanol (B129727), and acetone (B3395972) reduce the dielectric constant of the solution and disrupt the hydration shell of proteins, leading to their precipitation.[1]

  • Acid Precipitation: Acids such as trichloroacetic acid (TCA) and perchloric acid (PCA) neutralize the surface charges of proteins, causing them to reach their isoelectric point where their solubility is minimal, leading to precipitation.[1]

  • Salting Out: High concentrations of salts, most commonly ammonium (B1175870) sulfate (B86663), compete for water molecules, reducing the amount of water available to hydrate (B1144303) the proteins and causing them to precipitate.[1]

Comparison of Protein Precipitation Methods

The choice of precipitation agent significantly impacts protein removal efficiency and the recovery of target analytes. The following tables summarize quantitative data from various studies to facilitate comparison.

Table 1: Comparison of Protein Removal Efficiency by Different Organic Solvents
Precipitating AgentSolvent-to-Plasma Ratio (v/v)Protein Removal Efficiency (%)Reference
Acetonitrile (ACN)2:193.2[2]
Methanol (MeOH)2:188.7[2]
Ethanol2:188.6[2]
Methanol2:198[2]
Ethanol2:196[2]
Acetone-Methanol (30:70)2:1Not specified, but yielded the highest number of metabolite features[2]

Note: Protein removal efficiency can vary based on the specific experimental conditions.

Table 2: Analyte Recovery and Method Performance
Precipitating AgentAnalyte(s)Recovery (%)Coefficient of Variation (CV) (%)Reference
Acetonitrile (ACN)Drug Cocktail> 80< 6[3]
Perchloric Acid (PA)Drug CocktailLow and variableHigh[3]
Trichloroacetic Acid (TCA)Drug CocktailLow and variableHigh[3]
MethanolNot specifiedOutperformed other methods in identifications and reproducibility[4]

Experimental Workflows and Logical Relationships

The following diagrams illustrate the general workflow of protein precipitation and the logical considerations for method selection.

experimental_workflow plasma Plasma Sample add_precipitant Add Precipitating Agent plasma->add_precipitant vortex Vortex/Mix add_precipitant->vortex incubate Incubate vortex->incubate centrifuge Centrifuge incubate->centrifuge supernatant Collect Supernatant (Analyte-rich) centrifuge->supernatant pellet Protein Pellet (Discard) centrifuge->pellet analysis Downstream Analysis (e.g., LC-MS) supernatant->analysis

Caption: General experimental workflow for plasma protein precipitation.

method_selection start Start: Select Protein Precipitation Method analyte_props Consider Analyte Properties (Polarity, Stability) start->analyte_props downstream_app Consider Downstream Application (LC-MS, Proteomics) start->downstream_app organic_solvent Organic Solvent (ACN, MeOH, Acetone) analyte_props->organic_solvent Small molecules, drugs acid Acid (TCA, PCA) analyte_props->acid Robust analytes downstream_app->organic_solvent LC-MS salting_out Salting Out (Ammonium Sulfate) downstream_app->salting_out Proteomics, protein fractionation protocol Select & Optimize Protocol organic_solvent->protocol acid->protocol salting_out->protocol

Caption: Logical considerations for selecting a protein precipitation method.

Experimental Protocols

Here are detailed protocols for the most commonly used protein precipitation methods.

Protocol 1: Acetonitrile (ACN) Precipitation

This is one of the most common methods for preparing plasma samples for LC-MS analysis due to its high protein removal efficiency and good recovery for a wide range of analytes.[3][5]

Materials:

  • Plasma sample

  • Ice-cold acetonitrile (ACN)

  • Microcentrifuge tubes

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Pipette 100 µL of plasma sample into a microcentrifuge tube.

  • Add 300 µL of ice-cold ACN to the plasma sample (a 3:1 ratio of ACN to plasma).[6]

  • Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.

  • Incubate the sample at 4°C for 20 minutes to facilitate complete protein precipitation.

  • Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[7]

  • Carefully collect the supernatant, which contains the analytes of interest, without disturbing the protein pellet.

  • The supernatant can be directly injected into an LC-MS system or evaporated and reconstituted in a suitable solvent.[8]

Protocol 2: Methanol (MeOH) Precipitation

Methanol is another widely used organic solvent for protein precipitation and has been shown to be effective, particularly in metabolomics studies.[2][4]

Materials:

  • Plasma sample

  • Ice-cold methanol (MeOH)

  • Microcentrifuge tubes

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Pipette 100 µL of plasma sample into a microcentrifuge tube.

  • Add 400 µL of ice-cold MeOH to the plasma sample (a 4:1 ratio of MeOH to plasma).[6]

  • Vortex the mixture thoroughly for 30 seconds.

  • Incubate the sample at -20°C for 1 hour to enhance protein precipitation.[9]

  • Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube for further analysis.

Protocol 3: Acetone Precipitation

Acetone precipitation is particularly useful for concentrating protein samples and removing interfering substances for applications like 2D-PAGE.[10]

Materials:

  • Plasma sample

  • Ice-cold 100% acetone

  • Acetone-compatible microcentrifuge tubes

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Pipette 100 µL of plasma sample into an acetone-compatible microcentrifuge tube.

  • Add 400 µL of ice-cold acetone to the sample (a 4:1 ratio).[11]

  • Vortex the tube and incubate for 60 minutes at -20°C.[11]

  • Centrifuge for 10 minutes at 13,000-15,000 x g.[11]

  • Carefully decant and dispose of the supernatant without disturbing the protein pellet.

  • Allow the pellet to air dry for approximately 30 minutes. Do not over-dry, as it may be difficult to redissolve.[11]

  • Resuspend the pellet in a buffer appropriate for your downstream application.

Protocol 4: Trichloroacetic Acid (TCA) Precipitation

TCA is a strong acid that effectively precipitates proteins and is often used in proteomics workflows.[7][12]

Materials:

  • Plasma sample

  • 20% (w/v) Trichloroacetic acid (TCA) solution

  • Ice-cold acetone

  • Microcentrifuge tubes

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Pipette 100 µL of plasma sample into a microcentrifuge tube.

  • Add an equal volume (100 µL) of 20% TCA solution to the sample.[13]

  • Vortex the mixture and incubate on ice for 30 minutes.[13]

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.[13]

  • Carefully remove the supernatant.

  • Wash the pellet by adding 300 µL of cold acetone and centrifuging for 5 minutes at 4°C.[13]

  • Remove the supernatant and allow the pellet to air dry.

  • Resuspend the pellet in the desired buffer.

Protocol 5: Ammonium Sulfate Precipitation

Ammonium sulfate precipitation, or "salting out," is a classic method used for the fractionation and purification of proteins from a complex mixture.[14][15]

Materials:

  • Plasma sample

  • Saturated ammonium sulfate solution or solid ammonium sulfate

  • Appropriate buffer for redissolving the pellet

  • Microcentrifuge tubes

  • Stirring plate and stir bar (for larger volumes)

  • Microcentrifuge

Procedure:

  • Measure the volume of the plasma sample.

  • Slowly add solid ammonium sulfate or a saturated solution while gently stirring to achieve the desired final saturation level (e.g., 50%). The amount to be added can be calculated using online tools.[15]

  • Continue stirring at 4°C for 30 minutes to allow for protein precipitation.

  • Centrifuge at 10,000 x g for 20 minutes at 4°C.

  • Discard the supernatant (or save it for analysis of proteins that did not precipitate).

  • Resuspend the protein pellet in a minimal volume of the desired buffer.

  • The sample may need to be desalted (e.g., by dialysis or gel filtration) to remove excess ammonium sulfate before downstream analysis.[15]

Concluding Remarks

The selection of a protein precipitation method is a critical step in plasma sample preparation that can significantly influence the quality and outcome of the analysis. The protocols and comparative data provided in these application notes are intended to serve as a comprehensive guide for researchers. It is often necessary to optimize the chosen protocol, particularly the solvent-to-sample ratio and incubation conditions, to achieve the best results for a specific analyte and analytical platform.

References

Application Notes and Protocols for Gradient Elution Analysis of Rupatadine

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed overview and a specific protocol for the analysis of Rupatadine using a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method with gradient elution. This information is intended for researchers, scientists, and professionals in drug development involved in the quality control and stability testing of Rupatadine.

Introduction

Rupatadine is a second-generation, non-sedating, long-acting antihistamine with selective peripheral H1 receptor antagonist activity. Accurate and robust analytical methods are crucial for its quantification in pharmaceutical dosage forms and for the determination of any related substances or degradation products. Gradient elution HPLC is a powerful technique for separating complex mixtures, offering superior resolution and sensitivity compared to isocratic methods. This document outlines the conditions for a validated gradient RP-HPLC method for Rupatadine analysis.

Data Presentation: Gradient Elution Conditions

Two prominent gradient high-performance liquid chromatography methods for the analysis of Rupatadine are summarized below. Method 1 is a stability-indicating RP-HPLC method for Rupatadine and its impurities, while Method 2 is an RP-UPLC method for the simultaneous determination of Rupatadine and Montelukast.

Table 1: Chromatographic Conditions for Rupatadine Analysis

ParameterMethod 1: Rupatadine & Impurities[1][2][3]Method 2: Rupatadine & Montelukast[4]
Instrumentation RP-HPLC with PDA DetectorRP-UPLC with UV Detector
Column Hypersil BDS, C18 (150 x 4.6 mm, 5 µm)[1][2][3]Acquity BEH C8 (100 mm x 2.1 mm, 1.7 µm)[4]
Mobile Phase A Acetate Buffer (pH 6.0)[1][2][3]0.02 M Potassium Dihydrogen Phosphate (KH2PO4), pH 3.0[4]
Mobile Phase B Methanol[1][2][3]Acetonitrile and Water (90:10 v/v)[4]
Flow Rate 1.0 mL/min[1][2][3]0.5 mL/min[4]
Column Temperature 50°C[1][2][3]Not Specified
Detection Wavelength 264 nm[1][2][3]240 nm[4]
Injection Volume 20 µLNot Specified
Run Time 15.0 minutes[1][2]Not Specified

Table 2: Gradient Program for Rupatadine & Impurities Analysis (Method 1)

Time (minutes)Mobile Phase A (%)Mobile Phase B (%)
0.06040
5.06040
10.02080
12.02080
13.06040
15.06040

Experimental Protocol: Stability-Indicating RP-HPLC Method for Rupatadine (Method 1)

This protocol is based on the validated method for the determination of Rupatadine and its degradation products in solid oral dosage forms.[1][2][3]

1. Materials and Reagents

  • Rupatadine Fumarate reference standard

  • Methanol (B129727) (HPLC grade)

  • Glacial Acetic Acid (AR grade)

  • Ammonium Acetate (AR grade)

  • Water (HPLC grade)

  • 0.45 µm nylon membrane filter

2. Preparation of Solutions

  • Mobile Phase A (Acetate Buffer, pH 6.0): Dissolve an appropriate amount of Ammonium Acetate in HPLC grade water to make a buffer solution. Adjust the pH to 6.0 with glacial acetic acid. Filter the buffer through a 0.45 µm nylon membrane filter.

  • Mobile Phase B: Methanol (HPLC grade).

  • Diluent: A mixture of methanol and water in a 50:50 ratio.

  • Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of Rupatadine Fumarate reference standard in the diluent to obtain a known concentration.

  • Sample Solution: For the analysis of tablets, weigh and finely powder not fewer than 20 tablets. Accurately weigh a portion of the powder equivalent to a specified amount of Rupatadine and transfer it to a suitable volumetric flask. Add a portion of the diluent, sonicate to dissolve, and then dilute to volume with the diluent. Filter the solution through a 0.45 µm filter before injection.

3. Chromatographic System

  • HPLC System: A gradient-capable HPLC system equipped with a photodiode array (PDA) detector.

  • Column: Hypersil BDS, C18 (150 x 4.6 mm, 5 µm).[1][2][3]

  • Column Temperature: 50°C.[1][2][3]

  • Flow Rate: 1.0 mL/min.[1][2][3]

  • Detection: 264 nm.[1][2][3]

  • Injection Volume: 20 µL.

4. Chromatographic Procedure

  • Equilibrate the column with the initial mobile phase composition (60% Mobile Phase A and 40% Mobile Phase B) for at least 30 minutes or until a stable baseline is achieved.

  • Inject the diluent as a blank to ensure no interfering peaks are present.

  • Inject the standard solution in replicate to check for system suitability parameters (e.g., tailing factor, theoretical plates, and reproducibility).

  • Inject the sample solution.

  • Run the gradient program as detailed in Table 2.

  • Process the chromatograms using appropriate software to determine the peak areas for Rupatadine and any impurities.

5. Data Analysis

  • Identify the Rupatadine peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Calculate the amount of Rupatadine in the sample by comparing the peak area with that of the standard solution.

  • For related substances, calculate their percentage based on the area of the main peak and the areas of the impurity peaks.

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for the analysis of Rupatadine using the stability-indicating RP-HPLC method.

experimental_workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing cluster_report Reporting prep_mobile_phase Prepare Mobile Phases (A & B) equilibrate Equilibrate HPLC System prep_mobile_phase->equilibrate prep_diluent Prepare Diluent prep_standard Prepare Standard Solution prep_diluent->prep_standard prep_sample Prepare Sample Solution prep_diluent->prep_sample inject_standard Inject Standard (System Suitability) prep_standard->inject_standard inject_sample Inject Sample prep_sample->inject_sample inject_blank Inject Blank equilibrate->inject_blank inject_blank->inject_standard inject_standard->inject_sample run_gradient Run Gradient Program inject_sample->run_gradient acquire_data Acquire Chromatographic Data run_gradient->acquire_data process_data Process Chromatograms acquire_data->process_data calculate_results Calculate Results (Assay, Impurities) process_data->calculate_results report Generate Report calculate_results->report

Caption: Workflow for Rupatadine Analysis by RP-HPLC.

References

Application Notes and Protocols for the Quantification of Rupatadine and Rupatadine-d4 Fumarate using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rupatadine (B1662895) is a second-generation, non-sedating antihistamine and platelet-activating factor (PAF) antagonist.[1][2][3] It is primarily used for the symptomatic relief of allergic rhinitis and urticaria.[1][4] Accurate and precise quantification of Rupatadine in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments.[3] This document provides detailed application notes and protocols for the analysis of Rupatadine and its stable isotope-labeled internal standard, Rupatadine-d4 fumarate (B1241708), using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Multiple Reaction Monitoring (MRM). The use of a deuterated internal standard like Rupatadine-d4 is considered the gold standard for quantitative bioanalysis as it corrects for matrix effects and variability during sample processing, ensuring high accuracy and precision.[3][5]

Quantitative Data Summary

The following tables summarize the key parameters for the LC-MS/MS-based quantification of Rupatadine.

Table 1: MRM Transitions for Rupatadine and Rupatadine-d4

CompoundPrecursor Ion (m/z)Product Ion (m/z)Reference
Rupatadine416.2282.1[1][6]
Rupatadine416.0309.1[5]
Rupatadine-d4420.2286.1[1][6]
Rupatadine-d4420.0313.1[5]

Table 2: Summary of LC-MS/MS Method Performance

ParameterValueReference
Linearity Range0.1 to 100 ng/mL[3]
0.05 to 35 ng/mL
Lower Limit of Quantification (LLOQ)0.1 ng/mL[3][7]
0.05 ng/mL[7][8]
Intra-day Precision (%RSD)1.0 - 4.7%[8]
Inter-day Precision (%RSD)2.2 - 12.1%[8]
Intra-day Accuracy-7.7% to 5.2%[8]
Inter-day Accuracy-4.1% to 4.8%[8]

Experimental Protocols

Preparation of Stock and Working Solutions
  • Rupatadine Stock Solution (1 mg/mL): Accurately weigh an appropriate amount of Rupatadine reference standard and dissolve it in methanol (B129727).[1][3]

  • Rupatadine-d4 Fumarate (Internal Standard) Stock Solution (1 mg/mL): Accurately weigh an appropriate amount of Rupatadine-d4 fumarate and dissolve it in methanol.[1][3]

  • Working Solutions: Prepare serial dilutions of the Rupatadine stock solution in a 50:50 (v/v) mixture of methanol and water to create calibration standards and quality control (QC) samples.[1][3]

  • Internal Standard (IS) Working Solution: Dilute the Rupatadine-d4 stock solution with a 50:50 (v/v) methanol:water mixture to a final concentration of 10 ng/mL.[1]

Sample Preparation (Protein Precipitation)

This protocol is suitable for the extraction of Rupatadine from human plasma.

  • Pipette 100 µL of the plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.[1]

  • Add 20 µL of the IS working solution (e.g., 10 ng/mL Rupatadine-d4).[1]

  • Vortex the mixture briefly.

  • Add 300 µL of cold acetonitrile (B52724) to precipitate plasma proteins.[1]

  • Vortex vigorously for 1 minute.[1]

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.[1]

  • Transfer the supernatant to a clean tube or a 96-well plate.[1]

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[1]

  • Reconstitute the residue in 100 µL of the mobile phase.[1]

  • Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.[1]

LC-MS/MS Instrumentation and Conditions

Table 3: Suggested LC-MS/MS Parameters

ParameterConditionReference
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system[1]
Column C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)[1]
Mobile Phase A 0.1% Formic acid in water with 10 mM Ammonium Acetate[1]
Mobile Phase B 0.1% Formic acid in acetonitrile/methanol[1]
Flow Rate 0.3 - 0.5 mL/min[1]
Gradient Elution Optimized to separate Rupatadine from endogenous plasma components.[1]
Injection Volume 5 - 10 µL[1]
Column Temperature 40°C[1]
Mass Spectrometer Triple quadrupole mass spectrometer[1]
Ionization Mode Electrospray Ionization (ESI), Positive[1]
MRM Transitions See Table 1[1][5][6]
Collision Energy Optimized for each transition[1]

Visualizations

Rupatadine Bioanalytical Workflow

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add Internal Standard (Rupatadine-d4) plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporation supernatant->evaporate reconstitute Reconstitution evaporate->reconstitute injection Injection into LC-MS/MS reconstitute->injection hplc Chromatographic Separation (C18) injection->hplc ms Mass Spectrometry (ESI+, MRM) hplc->ms integration Peak Integration ms->integration calibration Calibration Curve (Peak Area Ratio vs. Conc.) integration->calibration quantification Quantification of Unknown Samples calibration->quantification

Caption: Experimental workflow for the LC-MS/MS quantification of Rupatadine.

Rupatadine Mechanism of Action

Rupatadine exerts its therapeutic effects through a dual mechanism of action: it is a selective antagonist of the histamine (B1213489) H1 receptor and the platelet-activating factor (PAF) receptor.[2][9][10][11] This dual antagonism blocks the downstream signaling cascades initiated by histamine and PAF, which are key mediators in allergic and inflammatory responses.[2][9] By blocking these receptors, Rupatadine prevents symptoms such as itching, swelling, vasodilation, and increased mucus production.[2][9] Furthermore, Rupatadine has been shown to inhibit the release of pro-inflammatory cytokines, such as various interleukins (ILs) and tumor necrosis factor (TNF), from mast cells and monocytes.[10][12]

G cluster_ligands Allergic Stimuli cluster_receptors Cellular Receptors cluster_drug Drug Action cluster_effects Downstream Effects Histamine Histamine H1R Histamine H1 Receptor Histamine->H1R PAF Platelet-Activating Factor (PAF) PAFR PAF Receptor PAF->PAFR Allergic_Response Allergic & Inflammatory Response (e.g., vasodilation, itching, cytokine release) H1R->Allergic_Response Activates PAFR->Allergic_Response Activates Rupatadine Rupatadine Rupatadine->H1R Antagonizes Rupatadine->PAFR Antagonizes

Caption: Dual antagonism of H1 and PAF receptors by Rupatadine.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Matrix Effects in Rupatadine Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to matrix effects in the bioanalysis of Rupatadine.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of Rupatadine bioanalysis?

A1: Matrix effects refer to the alteration of the ionization efficiency of Rupatadine by co-eluting, endogenous components present in the biological sample, such as plasma or urine.[1] These effects, primarily ion suppression or enhancement, can lead to inaccurate quantification, poor reproducibility, and compromised assay sensitivity.[1] In the bioanalysis of Rupatadine, substances like phospholipids, salts, and metabolites in plasma can interfere with its ionization in the mass spectrometer's ion source, yielding unreliable results.[1]

Q2: Why is a deuterated internal standard (IS) highly recommended for Rupatadine bioanalysis?

A2: A deuterated internal standard, such as Rupatadine-d4 or Rupatadine-d5, is considered the gold standard for quantitative LC-MS/MS bioanalysis.[1][2] Because it is chemically almost identical to Rupatadine, it co-elutes during chromatography and experiences nearly the same matrix effects.[1][2] This co-elution allows the deuterated IS to effectively compensate for variations in sample preparation, injection volume, and, most importantly, ionization suppression or enhancement. This leads to more accurate and precise quantification of Rupatadine.[1] The use of a stable isotope-labeled internal standard is a key principle of stable isotope dilution with liquid chromatography-tandem mass spectrometry (LC-MS/MS) to ensure accuracy and precision.[3]

Q3: Can a deuterated internal standard completely eliminate matrix effects?

A3: While highly effective, a deuterated internal standard may not entirely eliminate all issues related to matrix effects. In some instances, "differential matrix effects" can occur, where the analyte and the deuterated standard are affected differently by the matrix.[1] This can sometimes be attributed to slight differences in retention time. Therefore, meticulous method development and validation remain critical.[1]

Q4: What are the key analytical validation parameters to assess when developing a bioanalytical method for Rupatadine?

A4: Key validation parameters include selectivity, sensitivity (specifically the Lower Limit of Quantification, LLOQ), linearity, accuracy, precision (both intra- and inter-day), recovery, and the matrix effect itself.[1] It is also crucial to evaluate the stability of Rupatadine in the biological matrix under various conditions, such as freeze-thaw cycles, short-term benchtop storage, and long-term storage.[1]

Q5: What are common sample preparation techniques to mitigate matrix effects for Rupatadine analysis?

A5: The most common sample preparation techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[4] PPT is a simpler but less clean method, while LLE and SPE offer more thorough cleanup, reducing the matrix components that can cause ion suppression or enhancement.[1] The choice of method depends on the required sensitivity and the complexity of the biological matrix.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the bioanalysis of Rupatadine.

Problem Potential Cause(s) Recommended Solution(s)
High Ion Suppression/Enhancement - Insufficient sample cleanup.- Co-elution of Rupatadine with matrix components (e.g., phospholipids).- Suboptimal chromatographic conditions.- Optimize Sample Preparation: Improve the cleanup process to more effectively remove interfering matrix components. Consider switching from Protein Precipitation to Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) for a cleaner extract.[1]- Chromatographic Separation: Modify the mobile phase gradient or the column chemistry to better separate Rupatadine from the ion-suppressing regions of the chromatogram.[1]
Poor Peak Shape (Tailing or Fronting) - Column contamination or degradation.- Inappropriate mobile phase pH.- Column Maintenance: Flush the column with a strong solvent to remove contaminants. If the issue persists, replace the analytical column.[1]- pH Adjustment: Ensure the mobile phase pH is suitable for Rupatadine's chemical properties to achieve proper ionization and a symmetrical peak shape.[1]
Low Recovery of Rupatadine - Suboptimal extraction procedure.- Analyte instability during extraction.- Optimize Extraction: For LLE, test different organic solvents and adjust the pH of the aqueous phase. For SPE, evaluate various sorbents and elution solvents to find the optimal conditions for Rupatadine.[1]- Assess Stability: Perform experiments to check for the degradation of Rupatadine during the extraction process. This can be done by comparing the response of a sample spiked before and after the extraction procedure.[1]
Shift in Retention Time - Column aging or temperature fluctuations.- Inconsistent mobile phase composition.- Equilibrate Column: Ensure the column is properly equilibrated before starting each analytical run.[1]- Check Mobile Phase: Prepare fresh mobile phase and ensure the composition is accurate.[1]- Monitor Column Temperature: Use a column oven to maintain a consistent and stable temperature.[1]
Interference from Rupatadine Metabolites - Inadequate chromatographic resolution between Rupatadine and its metabolites (e.g., Desloratadine, 3-hydroxydesloratadine).- Method Optimization: Adjust the mobile phase gradient and/or the flow rate to achieve baseline separation of Rupatadine from its metabolites.[1]

Data Presentation

Table 1: Comparison of LC-MS/MS Methods for Rupatadine Bioanalysis

Parameter Method 1 [5]Method 2 [5]Method 3 [5][6]
Analyte(s) Rupatadine, Desloratadine, 3-HydroxydesloratadineRupatadineRupatadine
Internal Standard (IS) -EstazolamLoratadine
Linearity Range (ng/mL) 0.05 - 20 (RT), 0.035 - 14 (DT & 3-OH-DT)0.1 - 1000.01 - 6
LLOQ (ng/mL) 0.05 (RT), 0.035 (DT & 3-OH-DT)0.10.01
Intra-day Precision (%RSD) 1.0 - 4.7< 20% at LLOQNot explicitly stated
Inter-day Precision (%RSD) 2.2 - 12.1Not explicitly statedNot explicitly stated
Average Recovery Not explicitly statedNot explicitly stated87.57%[6]

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation (PPT)

  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (e.g., Rupatadine-d4 in methanol).

  • Vortex the mixture for 30 seconds.

  • Add 400 µL of methanol (B129727) to precipitate the plasma proteins.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.[3]

Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)

  • To 200 µL of human plasma in a polypropylene (B1209903) tube, add 25 µL of the internal standard working solution (e.g., Rupatadine-d5 at 100 ng/mL in methanol).

  • Vortex for 10 seconds.

  • Add 100 µL of 0.1 M NaOH to alkalinize the sample.

  • Add 1 mL of an appropriate extraction solvent (e.g., ethyl acetate (B1210297) or a mixture of methyl tert-butyl ether and n-hexane).

  • Vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.[1]

Protocol 3: Representative LC-MS/MS Conditions

  • Liquid Chromatography:

    • Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm).[1]

    • Mobile Phase A: 0.1% Formic acid in water.[1]

    • Mobile Phase B: Acetonitrile.[1]

    • Gradient: Start with 10% B, ramp to 90% B over 3 minutes, hold for 1 minute, and then return to initial conditions for equilibration.[1]

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.[6][7]

    • MRM Transitions:

      • Rupatadine: m/z 416 → 309[5] or m/z 416 → 282.1[6][7]

      • Rupatadine-d4 (IS): Representative m/z transitions may vary.

      • Loratadine (IS): m/z 383 → 337[6][7]

Visualizations

G cluster_0 Sample Preparation Workflow Plasma 1. Plasma Sample (100-200 µL) Add_IS 2. Add Internal Standard (e.g., Rupatadine-d4) Plasma->Add_IS Precipitate 3. Protein Precipitation (e.g., with Methanol) Add_IS->Precipitate Vortex_Centrifuge 4. Vortex & Centrifuge Precipitate->Vortex_Centrifuge Supernatant 5. Collect Supernatant Vortex_Centrifuge->Supernatant Evaporate 6. Evaporate to Dryness Supernatant->Evaporate Reconstitute 7. Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis 8. LC-MS/MS Analysis Reconstitute->Analysis

A generalized workflow for the bioanalysis of Rupatadine.

G cluster_1 Troubleshooting Decision Tree for Matrix Effects Start Inconsistent or Inaccurate Quantification Results Check_IS Evaluate Internal Standard Performance Start->Check_IS IS_Var IS Area Variable? Check_IS->IS_Var Yes IS_Stable IS Area Stable? Check_IS->IS_Stable No Optimize_Prep Optimize Sample Prep (Switch to LLE/SPE) IS_Var->Optimize_Prep Check_Chroma Assess Chromatogram (Peak Shape, RT Shift) IS_Stable->Check_Chroma Final_Check Re-validate Method Optimize_Prep->Final_Check Poor_Peak Poor Peak Shape? Check_Chroma->Poor_Peak Yes Good_Peak Good Peak Shape? Check_Chroma->Good_Peak No Clean_Column Clean/Replace Column, Adjust Mobile Phase pH Poor_Peak->Clean_Column Optimize_Chroma Modify Gradient to Separate Analyte from Suppression Zone Good_Peak->Optimize_Chroma Clean_Column->Final_Check Optimize_Chroma->Final_Check

Troubleshooting decision tree for matrix effects.

References

Technical Support Center: Optimizing Sample Cleanup to Reduce Ion Suppression in LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and answers to frequently asked questions regarding the reduction of ion suppression in Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a problem in LC-MS?

A1: Ion suppression is a type of matrix effect where the ionization efficiency of a target analyte is reduced due to the presence of co-eluting components from the sample matrix.[1][2][3][4] This phenomenon leads to a decreased signal intensity for the analyte, which can negatively impact the sensitivity, accuracy, and reproducibility of quantitative analyses.[1][5] In drug discovery and development, undetected ion suppression could lead to highly erroneous pharmacokinetic results, potentially causing a promising drug candidate to be inappropriately discarded.[6]

Q2: What are the common sources of ion suppression in biological samples?

A2: The "matrix" refers to all components in a sample other than the analyte of interest.[1] Common sources of ion suppression in biological matrices like plasma, serum, and urine include:

  • Endogenous Compounds: Phospholipids, salts, proteins, and lipids are major contributors.[1][7] Phospholipids are particularly notorious for causing ion suppression and fouling the MS source.

  • Exogenous Substances: These can be introduced during the study or sample preparation. Examples include formulation agents (excipients) used in drug delivery, mobile phase additives like trifluoroacetic acid (TFA), and contaminants from plasticware.[4][5][6]

  • Column Bleed: Hydrolysis products eluting from the HPLC column's stationary phase can also interfere with ionization.[8][9]

Q3: How can I detect and identify ion suppression in my experiments?

A3: Since interfering species may not be detected by the mass spectrometer, ion suppression can be an "invisible" problem.[2][6] The most reliable method for detection is the post-column infusion experiment .[10] This technique involves infusing a solution of the target analyte at a constant rate into the LC flow, after the analytical column but before the MS ion source. After establishing a stable baseline signal, a blank matrix extract is injected. Any dips in the baseline signal during the chromatographic run indicate regions where co-eluting matrix components are causing ion suppression.[11][10][12] Another method is the post-extraction addition technique, where you compare the analyte's response in a clean solvent to its response when spiked into an extracted blank matrix; a lower response in the matrix indicates suppression.[13]

Q4: Is Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) more susceptible to ion suppression?

A4: ESI is generally more prone to significant ion suppression than APCI.[2][4] The ESI process is more complex, relying on the formation of charged droplets and solvent evaporation, which can be easily disrupted by nonvolatile matrix components that alter the droplet's physical properties (e.g., surface tension, viscosity).[2][5] APCI utilizes a gas-phase ionization mechanism, which is less affected by these factors.[4]

Q5: Can my HPLC column contribute to ion suppression?

A5: Yes, in two primary ways. First, inadequate chromatographic separation can lead to the co-elution of matrix components with your analyte, which is the direct cause of ion suppression.[14] Second, the column itself can be a source of interfering compounds through column bleed or, in some cases, interactions with the analyte. For certain chelating compounds, interactions with standard stainless steel column hardware can cause signal loss and ion suppression; using metal-free columns can resolve this issue.[15]

Troubleshooting Guides

Issue 1: My analyte signal is low, inconsistent, and reproducibility is poor.

  • Possible Cause: This is a classic sign of significant and variable ion suppression. The complex and variable nature of biological samples means that matrix components can differ from sample to sample, causing inconsistent signal suppression.[3][13]

  • Troubleshooting Workflow:

    • Confirm Suppression: Perform a post-column infusion experiment (see Protocol 1) to identify the retention time windows where suppression occurs.

    • Optimize Chromatography: Adjust your LC method (e.g., modify the gradient, change the column chemistry) to separate the analyte's retention time from the suppression zones.[3][13]

    • Improve Sample Cleanup: If chromatographic changes are insufficient, a more rigorous sample preparation method is necessary. This is the most effective way to combat ion suppression.[1][16] Evaluate switching from a simple method like Protein Precipitation (PPT) to a more thorough one like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE).[3][5][17]

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for compensation. A SIL-IS has nearly identical chemical and physical properties to the analyte, so it will co-elute and experience the same degree of ion suppression. By using the analyte-to-IS signal ratio for quantification, the variability caused by suppression can be effectively normalized.[3][12]

Issue 2: I'm using a deuterated internal standard, but my results are still inaccurate.

  • Possible Cause: Even with a SIL-IS, problems can arise. A slight chromatographic separation between the analyte and the deuterated standard, known as an "isotope effect," can expose them to different levels of matrix interference, leading to differential ion suppression.[12] Alternatively, an extremely high concentration of co-eluting matrix components can suppress both signals disproportionately.[12]

  • Solutions:

    • Verify Co-elution: Carefully examine the chromatograms to ensure the analyte and internal standard peaks are perfectly aligned.[12]

    • Enhance Sample Cleanup: The matrix effect may be too severe for the internal standard to fully compensate. Implement a more effective sample cleanup technique (e.g., mixed-mode SPE) to reduce the overall concentration of interfering components.[12][17]

    • Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of matrix components and alleviate severe suppression.[3][12]

    • Check IS Concentration: Ensure the internal standard concentration is not excessively high, as this can cause self-suppression or interfere with analyte ionization.[12]

Data Presentation

Table 1: Comparison of Common Sample Cleanup Techniques for Biological Matrices

FeatureProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Primary Mechanism Protein denaturation and removal by centrifugation.[18][19]Partitioning of analyte between two immiscible liquid phases.[18][19]Analyte is retained on a solid sorbent while interferences are washed away.[13][19]
Effectiveness Low: Simple and fast, but generally the least effective at removing salts, phospholipids, and other small molecules.[3][5][17]Moderate to High: Can provide very clean extracts but analyte recovery can be low, especially for polar compounds.[5][17]High: Highly effective and selective for removing a broad range of interferences.[3][13] Mixed-mode SPE is particularly powerful.[17]
Phospholipid Removal PoorGoodExcellent (especially with targeted phases)
Throughput High, easily automated in 96-well plates.[18]Moderate, can be automated but may be more complex.[18]High, well-suited for automation in 96-well plates or with manifolds.[7]
Cost per Sample LowLow to ModerateModerate to High
Best For Rapid screening when high sensitivity is not required.When dealing with non-polar analytes and cleaner extracts are needed than PPT.Regulated bioanalysis, trace-level quantification, and when maximum cleanliness is required.

Experimental Protocols

Protocol 1: Post-Column Infusion Experiment to Identify Ion Suppression Zones

  • Setup: Prepare a solution of your analyte in a suitable solvent at a concentration that gives a stable, mid-range signal. Place this solution in a syringe pump.

  • Connection: Use a T-fitting to connect the syringe pump output to the LC flow path between the analytical column and the mass spectrometer's ion source.

  • Infusion: Begin infusing the analyte solution at a low, constant flow rate (e.g., 5-10 µL/min) while the LC mobile phase is running at the analytical method's flow rate.[12]

  • Baseline: Monitor the analyte's signal in the MS. A stable baseline should be achieved once the system equilibrates.[11][12]

  • Injection: Inject a blank matrix extract (a sample prepared using the exact same cleanup procedure as your study samples, but without the analyte or internal standard).[11][12]

  • Analysis: Monitor the analyte's baseline signal throughout the chromatographic run. Dips in the signal indicate regions of ion suppression, while rises indicate ion enhancement. This allows you to map the retention times where matrix effects are most severe.[10][12]

Protocol 2: General Procedure for Solid-Phase Extraction (SPE)

  • Conditioning: Condition the SPE cartridge sorbent by passing a solvent (e.g., methanol) through it. This activates the sorbent to bind the analyte.[19]

  • Equilibration: Pass a solution similar to the sample's loading matrix (e.g., water or buffer) through the cartridge to prepare the sorbent environment.

  • Sample Loading: Load the pre-treated biological sample onto the cartridge. The analytes will bind to the sorbent.[19]

  • Washing: Wash the cartridge with one or more solvents to remove non-specifically bound impurities and interferences while the analyte of interest remains bound to the sorbent.[19]

  • Elution: Elute the analyte from the sorbent using a strong solvent. Collect this eluate for analysis.[19]

  • Post-Elution (Optional): The eluate may be evaporated and reconstituted in a mobile phase-compatible solvent to concentrate the analyte.

Protocol 3: General Procedure for Liquid-Liquid Extraction (LLE)

  • Solvent Selection: Choose an organic solvent that is immiscible with the aqueous sample matrix (e.g., plasma, urine) and in which your analyte has high solubility.

  • pH Adjustment (Optional): Adjust the pH of the aqueous sample to ensure the analyte is in a neutral, uncharged state, which will maximize its partitioning into the organic solvent.[16]

  • Mixing: Add the organic solvent to the sample and vortex vigorously to ensure thorough mixing and facilitate the transfer of the analyte into the organic phase.

  • Phase Separation: Centrifuge the mixture to achieve a clean separation between the aqueous and organic layers.[19]

  • Collection: Carefully collect the organic layer containing the analyte.[19]

  • Evaporation & Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen and reconstitute the residue in a suitable injection solvent.

Protocol 4: General Procedure for Protein Precipitation (PPT)

  • Precipitating Agent: Add a cold organic solvent (typically 2-3 volumes of acetonitrile (B52724) or methanol) to the biological sample (e.g., plasma, serum).[18][19]

  • Mixing: Vortex the mixture thoroughly to ensure complete protein denaturation and precipitation.[19]

  • Centrifugation: Centrifuge at high speed to pellet the precipitated proteins.[19]

  • Supernatant Collection: Carefully collect the supernatant, which contains the analyte, for direct injection or further processing.

Visualizations

G start Observe Inconsistent Results (Low Signal, Poor Reproducibility) identify Identify Suppression Zone via Post-Column Infusion start->identify check_is Using a Stable Isotope-Labeled Internal Standard (SIL-IS)? no_is Implement SIL-IS (Gold Standard for Compensation) check_is->no_is No check_coelution Verify Analyte/IS Co-elution check_is->check_coelution Yes identify->check_is optimize_lc Optimize Chromatography (Shift Analyte RT from Suppression Zone) identify->optimize_lc Suppression Identified verify Verify Problem Resolution (Consistent QC Results) no_is->verify improve_prep Improve Sample Cleanup (e.g., PPT -> SPE) optimize_lc->improve_prep Still Unresolved optimize_lc->verify Resolved improve_prep->verify check_coelution->optimize_lc G start Select Sample Cleanup Method sensitivity High Sensitivity Required? start->sensitivity matrix Complex Matrix? (e.g., Plasma, Tissue) sensitivity->matrix Yes ppt Use Protein Precipitation (PPT) (Fast, Low Cost, Least Clean) sensitivity->ppt No (Screening) lle Consider Liquid-Liquid Extraction (LLE) (Good Cleanup, Analyte Dependent) matrix->lle No (e.g., Urine) spe Use Solid-Phase Extraction (SPE) (Most Effective, Highest Purity) matrix->spe Yes G cluster_0 ESI Source droplet Charged Droplet (Limited Surface Area/Charge) gas_phase Gas Phase Ions (To Mass Analyzer) droplet->gas_phase Successful Ionization suppressed_signal Reduced Analyte Ions (Ion Suppression) droplet->suppressed_signal Inefficient Ionization analyte Analyte analyte->droplet Compete for ionization matrix Matrix Components (Phospholipids, Salts) matrix->droplet Compete for ionization

References

Technical Support Center: Optimizing Rupatadine Analysis in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for the HPLC analysis of Rupatadine. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you resolve common issues and improve the peak shape in your chromatographic separations.

Frequently Asked Questions (FAQs)

Q1: What are the most common peak shape problems encountered during Rupatadine HPLC analysis?

A1: The most frequently observed issues are peak tailing, peak fronting, and poor resolution between Rupatadine and its related impurities, such as Desloratadine. These issues can compromise the accuracy and precision of quantification.

Q2: How does the mobile phase pH affect the peak shape of Rupatadine?

A2: The pH of the mobile phase is a critical parameter for achieving a symmetrical peak for Rupatadine, which is a basic compound. Operating at an appropriate pH ensures consistent ionization of the analyte. For Rupatadine, a slightly acidic pH, typically between 3.5 and 6.0, has been shown to yield good peak shapes.[1][2][3] For instance, optimized separation has been reported at pH 4.4 and pH 6.0.[1][2]

Q3: What type of HPLC column is recommended for Rupatadine analysis?

A3: Reversed-phase columns, particularly C18 columns, are widely and successfully used for the analysis of Rupatadine.[1][4] Specific examples that have demonstrated good performance include Unisphere C18, Hypersil BDS C18, and various other C18 and Cyano (CN) columns.[1][2][5][6] The choice of column will depend on the specific impurities that need to be separated.

Q4: Can additives in the mobile phase help improve peak shape?

A4: Yes, additives can be very effective. For basic compounds like Rupatadine that may exhibit peak tailing due to interactions with residual silanol (B1196071) groups on the silica-based column packing, adding a tailing inhibitor like Triethanolamine (TEA) to the mobile phase can significantly improve peak symmetry.[3]

Troubleshooting Guides

This section provides a systematic approach to resolving specific peak shape issues you may encounter during your experiments.

Issue 1: Peak Tailing

Peak tailing is characterized by an asymmetry where the latter half of the peak is broader than the front half.

Possible Causes and Solutions:

  • Secondary Silanol Interactions: Residual silanol groups on the column's stationary phase can interact with the basic Rupatadine molecule, causing tailing.

    • Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to around 3.5-4.5) can protonate the silanol groups, reducing their interaction with the analyte.[3]

    • Solution 2: Use a Mobile Phase Additive: Incorporate a competing base, such as Triethanolamine (TEA), into your mobile phase at a low concentration (e.g., 0.04%) to block the active silanol sites.[3]

    • Solution 3: Employ a High-Purity Column: Use a modern, end-capped C18 column with minimal residual silanol activity.

  • Column Contamination or Degradation: Accumulation of sample matrix components or degradation of the stationary phase can create active sites that cause tailing.

    • Solution: Flush the column with a strong solvent or, if necessary, replace the column and use a guard column to protect the analytical column.

Issue 2: Peak Fronting

Peak fronting presents as a leading edge of the peak that is less steep than the trailing edge.

Possible Causes and Solutions:

  • Sample Overload: Injecting too high a concentration of the analyte can saturate the column, leading to fronting.[7][8][9]

    • Solution: Dilute your sample and re-inject. If the peak shape improves, you have identified the issue.[7][8]

  • Incompatible Sample Solvent: If the solvent in which your sample is dissolved is significantly stronger than your mobile phase, it can cause the analyte to travel through the column too quickly at the beginning, resulting in a fronting peak.[7][8]

    • Solution: Prepare your sample in a solvent that is as close in composition and strength to the mobile phase as possible.[7]

  • Column Bed Collapse: A void or channel in the column packing can lead to distorted peak shapes, including fronting.[8][10]

    • Solution: This is a physical problem with the column, which will likely need to be replaced.[10]

Logical Workflow for Troubleshooting Peak Tailing

G start Peak Tailing Observed for Rupatadine check_additive Is a tailing inhibitor (e.g., TEA) in the mobile phase? start->check_additive add_additive Add a tailing inhibitor (e.g., 0.04% TEA) check_additive->add_additive No check_ph Is the mobile phase pH in the optimal range (3.5-4.5)? check_additive->check_ph Yes end Symmetrical Peak Achieved add_additive->end adjust_ph Adjust mobile phase pH to a lower value (e.g., 4.4) check_ph->adjust_ph No check_column Is the column old or potentially contaminated? check_ph->check_column Yes adjust_ph->end flush_column Flush the column with a strong solvent check_column->flush_column Maybe replace_column Replace the column and use a guard column check_column->replace_column Yes flush_column->end replace_column->end

Caption: A troubleshooting workflow for addressing peak tailing in Rupatadine HPLC analysis.

Experimental Protocols and Data

Optimized HPLC Method for Rupatadine and Related Substances

This protocol is a composite based on several validated methods to provide a robust starting point for your analysis.[1][2]

Chromatographic Conditions:

ParameterRecommended Condition
Column Hypersil BDS C18 (150 x 4.6 mm, 5 µm) or Unisphere C18 (250 x 4.6 mm, 5 µm)
Mobile Phase A Ammonium Acetate (B1210297) Buffer (pH 6.0) or Sodium Acetate Buffer (pH 4.4)
Mobile Phase B Methanol (B129727) or Acetonitrile
Gradient/Isocratic A gradient or isocratic elution can be used depending on the complexity of the sample. For related substances, a gradient is often preferred.
Flow Rate 1.0 mL/min
Column Temperature 50°C (elevated temperature can improve peak shape and efficiency)[2]
Detection Wavelength 245 nm or 264 nm[1][2]
Injection Volume 20 µL

Mobile Phase Preparation (Example using Sodium Acetate Buffer, pH 4.4):

  • Weigh and dissolve 2.5 g of sodium acetate in 1000 mL of HPLC-grade water.[1]

  • Adjust the pH to 4.4 ± 0.05 with glacial acetic acid.[1]

  • Filter the buffer through a 0.45 µm membrane filter.[1]

  • The final mobile phase can be a mixture of this buffer and an organic solvent (e.g., methanol) in a specific ratio (e.g., 20:80 v/v).[1]

  • Degas the mobile phase by sonication before use.[1]

Standard Solution Preparation (Example Concentration):

  • Accurately weigh about 25 mg of Rupatadine reference standard and transfer it to a 50 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase or a suitable diluent (e.g., a mixture of water and methanol in a 20:80 v/v ratio).[1]

  • Further dilutions can be made from this stock solution to achieve the desired working concentration.

Data Summary: Impact of Method Parameters on System Suitability

The following table summarizes typical system suitability results from various published methods, illustrating the quality of separation that can be achieved.

ParameterMethod 1[1]Method 2[2]Method 3[4]
Analyte RupatadineRupatadineRupatadine
Tailing Factor (Asymmetry) Not specifiedNot more than 2.01.308
Theoretical Plates (N) Not specifiedNot less than 80006707.6
Resolution (with Desloratadine) 5.50Not less than 7.0 (with Imp-B)Good resolution observed

Experimental Workflow for Method Optimization

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Fine-Tuning cluster_2 Phase 3: Finalization A Select Column (e.g., C18, CN) B Screen Mobile Phases (pH, Organic Solvent) A->B C Optimize Mobile Phase Ratio (Isocratic or Gradient) B->C D Optimize Column Temperature (e.g., 30-50°C) C->D E Assess Peak Shape (Tailing, Fronting) D->E F System Suitability Testing (Resolution, Plates, Tailing) E->F G Final HPLC Method F->G Method Validated

Caption: A stepwise workflow for optimizing an HPLC method for Rupatadine analysis.

References

Addressing retention time shifts for Rupatadine and its internal standard

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Rupatadine (B1662895) and its internal standard. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals resolve common issues encountered during chromatographic analysis, particularly focusing on retention time shifts.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific problems related to retention time variability for Rupatadine and its internal standard.

Q1: We are observing a gradual drift in the retention times of both Rupatadine and its internal standard over a sequence of injections. What are the likely causes and how can we troubleshoot this?

A1: A gradual, consistent drift in retention time for both the analyte and the internal standard typically points to a systematic issue. Here’s a step-by-step guide to diagnose and resolve the problem.

Troubleshooting Steps:

  • Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting the injection sequence. Inadequate equilibration can lead to a continuous change in the stationary phase environment, causing retention time drift.[1]

  • Mobile Phase Composition:

    • Volatile Solvents: If using volatile solvents, evaporation can alter the mobile phase composition over time. Prepare fresh mobile phase and keep the solvent reservoirs capped.

    • Buffer Stability: If using a buffer, its pH might change over time, especially if it is not prepared fresh or is susceptible to microbial growth. Prepare buffers fresh daily.[2]

  • Column Temperature: Fluctuations in the column oven temperature can cause retention time shifts. Verify that the column compartment is maintaining a stable temperature.[2][3][4]

  • Column Contamination: A slow build-up of contaminants from the sample matrix onto the column can lead to gradual changes in retention. Implement a column washing step after each sequence or consider using a guard column.[1][3]

Q2: The retention times for Rupatadine and its internal standard are suddenly shorter than expected. What could be the cause?

A2: A sudden decrease in retention time for all peaks, including the internal standard, often indicates a change in the mobile phase flow rate or composition.

Troubleshooting Steps:

  • Flow Rate: An increase in the flow rate will cause all compounds to elute faster. Check the pump for any pressure fluctuations and verify the flow rate manually if possible.[3][5][6]

  • Mobile Phase Composition: An unintended increase in the proportion of the organic solvent (stronger solvent) in the mobile phase will decrease retention times.[5]

    • Incorrect Preparation: Double-check the mobile phase preparation to ensure the correct solvent ratios were used.

    • Pump Malfunction: For binary or quaternary pumps, a malfunction in one of the channels could lead to an incorrect solvent mixture.

  • System Leaks: A leak in the system after the pump but before the injector will not affect the flow rate through the column, but a leak after the injector could potentially alter the system pressure and indirectly affect retention. A leak before the pump could introduce air into the system.[3][6]

Q3: The retention time of Rupatadine is shifting, but the internal standard's retention time is stable. What does this indicate?

A3: This scenario suggests that the issue is specific to the analyte and not a system-wide problem.

Troubleshooting Steps:

  • Sample Matrix Effects: Components in the sample matrix may interact with the stationary phase and specifically affect the retention of Rupatadine. Review your sample preparation procedure to ensure efficient removal of interfering substances.[7]

  • pH of the Sample: Rupatadine is an ionizable compound. If the pH of the sample diluent is different from the mobile phase, it can affect the ionization state of Rupatadine and consequently its retention time. It is recommended to match the sample diluent with the initial mobile phase conditions.[3][8]

  • Analyte Stability: Rupatadine may be degrading in the sample solution or upon injection. Rupatadine is known to be susceptible to oxidative degradation.[4][9][10] Prepare fresh samples and consider the stability of the analyte in the chosen solvent.

Data Presentation

The following tables summarize typical quantitative data for the chromatographic analysis of Rupatadine.

Table 1: Example LC-MS/MS Method Parameters for Rupatadine Analysis

ParameterValueReference
ColumnC18 (e.g., 150 x 4.6 mm, 5 µm)[4]
Mobile Phase A10mM Ammonium (B1175870) Acetate (B1210297) with 0.1% Formic Acid
Mobile Phase BMethanol
Gradient ProgramGradient elution is commonly used.
Flow Rate1.0 mL/min[4]
Column Temperature50°C[4]
Injection Volume10 - 20 µL
Internal StandardDesloratadine (B1670295) or Rupatadine-d4[9]
DetectionMS/MS (MRM mode)[11]

Table 2: Common Internal Standards for Rupatadine Quantification

Internal StandardRationale for UseKey ConsiderationsReference
Desloratadine Active metabolite of Rupatadine, structurally similar.May be present as a metabolite in study samples.[11]
Rupatadine-d4 Stable isotope-labeled, ideal for mass spectrometry as it co-elutes and has similar ionization efficiency.Higher cost.[9][12]
Diphenhydramine Structurally similar antihistamine.Chromatographic separation and ionization must be optimized.[11]

Experimental Protocols

Protocol 1: Preparation of Mobile Phase and Standard Solutions

Objective: To prepare the mobile phase and standard solutions for the analysis of Rupatadine.

Materials:

  • Ammonium acetate

  • Formic acid

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Rupatadine reference standard

  • Internal standard (e.g., Desloratadine)

Procedure:

  • Mobile Phase A (Aqueous):

    • Weigh and dissolve the appropriate amount of ammonium acetate in HPLC grade water to make a 10 mM solution.

    • Add 1 mL of formic acid per liter of the ammonium acetate solution (to achieve 0.1% v/v).

    • Filter the solution through a 0.45 µm membrane filter.

  • Mobile Phase B (Organic):

    • Use HPLC grade methanol.

  • Standard Stock Solutions (1 mg/mL):

    • Accurately weigh about 10 mg of Rupatadine and the internal standard into separate 10 mL volumetric flasks.

    • Dissolve and dilute to the mark with methanol.

  • Working Standard Solutions:

    • Prepare serial dilutions of the stock solutions with the mobile phase to create calibration standards at the desired concentrations.

Mandatory Visualizations

Diagram 1: Troubleshooting Workflow for Retention Time Shifts

G start Retention Time Shift Observed q1 Are all peaks shifting? start->q1 q2 Is the shift gradual or sudden? q1->q2 Yes q4 Is only the analyte peak shifting? q1->q4 No q3 Is the shift to earlier or later retention times? q2->q3 Sudden a1 Check: - Column Equilibration - Mobile Phase Stability - Column Temperature - Column Contamination q2->a1 Gradual a2 Check: - Increased Flow Rate - Incorrect Mobile Phase (Too Strong) - System Leak (Post-Injector) q3->a2 Earlier a3 Check: - Decreased Flow Rate - Incorrect Mobile Phase (Too Weak) - System Leak (Pre-Injector) q3->a3 Later a4 Check: - Sample Matrix Effects - Sample pH - Analyte Stability (Degradation) q4->a4 Yes G cluster_mobile_phase Mobile Phase cluster_column Column cluster_sample Sample RT Rupatadine Retention Time MP_Comp Composition (% Organic) MP_Comp->RT Stronger -> Shorter RT MP_pH pH MP_pH->RT Affects Ionization MP_Flow Flow Rate MP_Flow->RT Higher -> Shorter RT Col_Temp Temperature Col_Temp->RT Higher -> Shorter RT Col_Chem Stationary Phase Chemistry Col_Chem->RT Col_Health Column Health (Contamination/Age) Col_Health->RT Contamination -> Shifts Sample_Matrix Matrix Effects Sample_Matrix->RT Sample_pH Diluent pH Sample_pH->RT

References

Preventing degradation of Rupatadine-d4 fumarate during sample processing

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Rupatadine-d4 fumarate (B1241708). This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of Rupatadine-d4 fumarate during sample processing, ensuring the accuracy and reliability of experimental results.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and processing of Rupatadine-d4 fumarate samples.

Issue 1: Inconsistent internal standard signal in LC-MS analysis.

  • Question: My Rupatadine-d4 fumarate internal standard (IS) signal is showing significant variability between injections. What could be the cause and how can I troubleshoot this?

  • Answer: Inconsistent internal standard signals can stem from several factors, including degradation of the IS, matrix effects, or issues with the analytical instrument. Here is a step-by-step guide to identify and resolve the issue:

    • Verify IS Stability:

      • Prepare Fresh Stock: Prepare a new stock solution of Rupatadine-d4 fumarate from the solid compound.[1] If the signal stabilizes with the fresh stock, your original solution may have degraded.

      • Autosampler Stability: Prepare quality control (QC) samples and leave them in the autosampler for the duration of a typical analytical run. Analyze them at the beginning and end of the run. A decrease in signal over time suggests instability in the sample matrix or under the autosampler conditions.[1]

    • Investigate Matrix Effects:

      • Sample Dilution: Dilute your sample with the initial mobile phase to reduce the concentration of potential interfering matrix components.[1]

      • Improve Sample Cleanup: Enhance your sample preparation method using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to more effectively remove matrix interferences.[1][2]

      • Chromatographic Separation: Optimize your HPLC method to better separate the Rupatadine-d4 fumarate peak from any co-eluting matrix components.[1]

    • Check for Instrumental Issues:

      • Autosampler/Injector: Inspect the autosampler for air bubbles in the syringe or sample loop and ensure the injection needle is properly aligned.[1]

      • Mixing: Ensure the internal standard solution is thoroughly vortexed before and after being added to the samples to guarantee a homogenous mixture.[1]

Issue 2: Suspected degradation of Rupatadine-d4 fumarate during sample extraction.

  • Question: I suspect that my sample processing workflow is causing the degradation of Rupatadine-d4 fumarate. How can I confirm this and prevent it?

  • Answer: Rupatadine (B1662895) is known to be susceptible to certain conditions, particularly oxidation. To minimize degradation during sample processing, consider the following:

    • pH Control: While Rupatadine is relatively stable in acidic and basic conditions for short periods, prolonged exposure to extreme pH at elevated temperatures should be avoided.[3][4] If your extraction involves pH adjustment, perform these steps on ice and minimize the time the sample is at an extreme pH.

    • Temperature: Avoid high temperatures during sample processing.[5] If evaporation steps are necessary, use a gentle stream of nitrogen at room temperature or a vacuum centrifuge that does not generate excessive heat. Forced degradation studies show some thermal degradation at very high temperatures (105°C for 48 hours), so it is prudent to minimize heat exposure.[3]

    • Oxidative Stress: Rupatadine is particularly sensitive to oxidative degradation, leading to the formation of Rupatadine N-oxide.[3][6]

      • Avoid using strong oxidizing agents in your sample preparation.

      • Consider adding an antioxidant, such as ascorbic acid, to your samples if you suspect oxidative degradation, but ensure it does not interfere with your analysis.

      • Store samples and extracts under an inert atmosphere (e.g., nitrogen or argon) if possible, especially for long-term storage.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for Rupatadine-d4 fumarate?

A1:

  • Solid Form: For long-term stability, the solid form of Rupatadine-d4 fumarate should be stored at -20°C.[3]

  • In Solution: Stock solutions should be stored at -80°C for long-term storage (up to 6 months) and at -20°C for short-term storage (up to 1 month).[3] It is highly recommended to prepare aliquots of your stock solution to avoid repeated freeze-thaw cycles.[3]

Q2: What solvents are suitable for dissolving Rupatadine-d4 fumarate?

A2: Rupatadine fumarate is soluble in methanol (B129727) and ethanol, and very slightly soluble in chloroform. It is insoluble in water.[7][8] For creating stock solutions for analytical standards, methanol is a commonly used solvent.[3]

Q3: What are the primary degradation products of Rupatadine?

A3: The most significant degradation product of Rupatadine is Rupatadine N-oxide, which is formed under oxidative stress.[3][6] Other minor degradation products can be formed under forced degradation conditions (strong acid, base, heat, and light), but oxidative degradation is the most prominent pathway.[4]

Q4: Is Rupatadine-d4 fumarate sensitive to light?

A4: Forced degradation studies have shown that Rupatadine experiences only slight degradation under photolytic conditions (1.2 million lux hours).[3][4] However, as a general good laboratory practice, it is always advisable to store solutions in amber vials or protect them from direct light to minimize any potential for photodegradation.

Quantitative Data Summary

The following tables summarize key data from forced degradation studies on Rupatadine, which provides insight into the stability of Rupatadine-d4 fumarate.

Table 1: Forced Degradation of Rupatadine Fumarate

Stress ConditionReagent/ParametersDurationTemperatureExtent of DegradationPrimary Degradation Product
Oxidative5% H₂O₂4 hours70°CSignificantRupatadine N-oxide
Oxidative30% H₂O₂60 minutes80°C~12%Rupatadine N-oxide
Acidic Hydrolysis0.1N HCl24 hours70°CSlightNot specified
Alkaline Hydrolysis0.1N NaOH24 hours70°CSlightNot specified
HydrolyticWater24 hours70°CSlightNot specified
ThermalDry Heat48 hours105°CSlightNot specified
Photolytic1.2 million lux hours--SlightNot specified

Data compiled from published stability-indicating HPLC method development studies.[3][4][9]

Key Experimental Protocols

Protocol 1: Preparation of Rupatadine-d4 Fumarate Stock and Working Solutions

  • Stock Solution (1 mg/mL):

    • Accurately weigh a suitable amount of Rupatadine-d4 fumarate solid.

    • Dissolve the solid in methanol to a final concentration of 1 mg/mL.

    • Vortex thoroughly to ensure complete dissolution.

    • Store in an amber, tightly sealed vial at -80°C for long-term storage or -20°C for short-term storage.[3]

  • Working Solutions:

    • On the day of analysis, thaw the stock solution at room temperature.

    • Perform serial dilutions of the stock solution with the appropriate solvent (e.g., methanol, or mobile phase) to achieve the desired concentrations for your calibration curve and quality control samples.

    • Vortex each working solution thoroughly after dilution.

Protocol 2: Sample Preparation using Protein Precipitation (PP)

This is a common technique for the extraction of drugs from plasma samples.

  • Sample Aliquoting:

    • Pipette a known volume of your biological sample (e.g., 100 µL of plasma) into a microcentrifuge tube.

  • Internal Standard Spiking:

    • Add a small, precise volume of your Rupatadine-d4 fumarate working solution (at a known concentration) to each sample, calibrator, and QC sample.

  • Precipitation:

    • Add three volumes of ice-cold acetonitrile (B52724) (or another suitable organic solvent like methanol) to the sample (e.g., 300 µL).

    • Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation:

    • Centrifuge the tubes at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a clean tube or a well in a 96-well plate.

  • Evaporation and Reconstitution (Optional but Recommended):

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.

    • Reconstitute the residue in a known volume of the mobile phase. This step helps to concentrate the analyte and ensures compatibility with the LC-MS system.

  • Analysis:

    • Vortex the reconstituted sample and inject it into the LC-MS system.

Visualizations

G cluster_0 Troubleshooting Inconsistent IS Signal cluster_1 Check IS Stability cluster_2 Investigate Matrix Effects cluster_3 Check Instrument start Inconsistent Rupatadine-d4 Signal prep_fresh Prepare Fresh Stock Solution start->prep_fresh autosampler_stability Run Autosampler Stability Test start->autosampler_stability dilute Dilute Sample start->dilute cleanup Improve Sample Cleanup (SPE/LLE) start->cleanup chromatography Optimize Chromatography start->chromatography autosampler_check Inspect Autosampler start->autosampler_check mixing Ensure Thorough Mixing start->mixing result1 Original Stock Degraded prep_fresh->result1 Signal Stabilizes? result2 IS Unstable in Matrix/Autosampler autosampler_stability->result2 Signal Decreases? result3 Matrix Effects Likely Cause cleanup->result3 Signal Improves?

Caption: Troubleshooting workflow for inconsistent Rupatadine-d4 fumarate signal.

G cluster_0 Sample Preparation Workflow (Protein Precipitation) start Start: Biological Sample spike Spike with Rupatadine-d4 Fumarate IS start->spike precipitate Add 3 Volumes of Cold Acetonitrile spike->precipitate vortex Vortex Vigorously precipitate->vortex centrifuge Centrifuge (e.g., 10,000 x g, 10 min, 4°C) vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer evaporate Evaporate to Dryness (Optional) transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze Inject into LC-MS reconstitute->analyze

Caption: Experimental workflow for sample preparation using protein precipitation.

G cluster_0 Potential Degradation Pathways of Rupatadine rupatadine Rupatadine oxidation Oxidative Stress (e.g., H₂O₂) rupatadine->oxidation Major Pathway stress Acid / Base / Heat / Light rupatadine->stress Minor Pathways n_oxide Rupatadine N-oxide minor_degradants Minor Degradation Products oxidation->n_oxide stress->minor_degradants

Caption: Degradation pathways of Rupatadine under various stress conditions.

References

Identifying and resolving co-eluting interferences in Rupatadine analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Rupatadine analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and resolve common issues encountered during the analytical determination of Rupatadine, with a specific focus on co-eluting interferences.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for Rupatadine analysis?

A1: The most common analytical techniques for the quantification of Rupatadine in bulk drug, pharmaceutical formulations, and biological fluids are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] HPTLC and spectrophotometric methods have also been reported.[1][2][3]

Q2: What are known impurities of Rupatadine that can cause co-eluting interferences?

A2: Several process-related impurities and degradation products of Rupatadine have been identified. A common co-eluting impurity is Impurity-D.[1][4] Desloratadine, a related substance and metabolite, is another potential interference that requires careful chromatographic separation.[5][6] Forced degradation studies have shown that Rupatadine degrades significantly under oxidative conditions, leading to potential interferences.[1][5]

Q3: What are matrix effects and how do they impact the bioanalysis of Rupatadine?

A3: Matrix effects refer to the alteration of the ionization efficiency of a target analyte by co-eluting compounds from the biological matrix (e.g., plasma, urine).[7][8] This can lead to ion suppression or enhancement, resulting in inaccurate quantification and poor reproducibility in LC-MS/MS bioanalysis of Rupatadine.[7][9] Endogenous phospholipids (B1166683) and metabolites are common sources of matrix effects.[7]

Q4: How can matrix effects be mitigated in Rupatadine bioanalysis?

A4: The use of a stable isotope-labeled internal standard (SIL-IS), such as Rupatadine-d5, is the preferred method to compensate for matrix effects.[7][10] A SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for more accurate and precise quantification.[7] Thorough sample preparation techniques, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), can also help to remove interfering matrix components.[10]

Troubleshooting Guide: Co-eluting Peaks in Rupatadine HPLC Analysis

This guide provides a systematic approach to identifying and resolving co-eluting peaks during the RP-HPLC analysis of Rupatadine.

Issue: A peak is suspected to be impure or co-eluting with Rupatadine.

Step 1: Peak Purity Analysis

  • Symptom: The chromatographic peak for Rupatadine shows asymmetry, such as a shoulder or tailing.[11]

  • Action: If using a Photodiode Array (PDA) detector, perform a peak purity analysis. The UV-Vis spectra collected across the peak should be identical for a pure compound.[11][12] If the spectra differ, co-elution is likely.[11] For LC-MS analysis, examine the mass spectra across the peak for the presence of different m/z values.[12]

Step 2: Method Optimization to Resolve Co-elution

If co-elution is confirmed, the following parameters of the HPLC method should be systematically adjusted. A logical workflow for this process is illustrated below.

G Workflow for Resolving Co-eluting Peaks cluster_0 Problem Identification cluster_1 Method Optimization cluster_2 Verification A Asymmetric Peak Shape (Shoulder, Tailing) B Peak Purity Fails (PDA or MS) A->B C Adjust Mobile Phase Composition B->C Start Optimization D Modify Mobile Phase pH C->D E Change Column Temperature D->E F Alter Stationary Phase (Different Column) E->F G Symmetrical Peak Shape F->G If Resolution is Achieved H Peak Purity Passes G->H I Resolution (Rs) > 1.5 H->I

Caption: Troubleshooting workflow for co-elution.

  • Action 1: Adjust Mobile Phase Composition.

    • Organic Modifier: Changing the organic solvent (e.g., from acetonitrile (B52724) to methanol) can alter selectivity and resolve co-eluting peaks.[13]

    • Buffer: Modifying the buffer type (e.g., from phosphate (B84403) to acetate) or its concentration can influence the retention behavior of Rupatadine and its impurities.[1]

    • Gradient: For gradient elution, decrease the ramp rate (i.e., make the gradient shallower) around the elution time of the co-eluting peaks.[13]

  • Action 2: Modify Mobile Phase pH.

    • The ionization state of Rupatadine and its impurities can be altered by changing the pH of the mobile phase, which can significantly impact their retention times and selectivity.[13] An acidic mobile phase is commonly used.[5][13]

  • Action 3: Change Column Temperature.

    • Increasing the column temperature can improve peak shape and sometimes alter selectivity. An optimal temperature of 50°C has been reported for the separation of Rupatadine and its impurities.[1]

  • Action 4: Evaluate a Different Stationary Phase.

    • If modifications to the mobile phase are unsuccessful, switching to a column with a different stationary phase chemistry (e.g., phenyl-hexyl instead of C18) can provide a different separation mechanism and resolve the co-elution.[13]

Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC Method for Rupatadine and its Related Substances

This protocol is adapted from a validated method for the determination of Rupatadine and its impurities.[1]

ParameterSpecification
Column Hypersil BDS (150 x 4.6 mm, 5 µm)
Mobile Phase A Acetate (B1210297) buffer (pH 6.0)
Mobile Phase B Methanol
Gradient A gradient mixture of Mobile Phase A and B
Flow Rate 1.0 mL/min
Column Temperature 50°C
Detection UV at 264 nm
Injection Volume 20 µL
Diluent Water:Methanol (50:50 v/v)

Protocol 2: Forced Degradation Study

To assess the stability-indicating nature of an analytical method, forced degradation studies are performed.[1][5]

Stress ConditionDetails
Acid Hydrolysis 0.1N HCl at 70°C for 24 hours[1]
Base Hydrolysis 0.1N NaOH at 70°C for 24 hours[1]
Oxidative Degradation 5% H₂O₂ at 70°C for 4 hours[1]
Thermal Degradation 105°C for 48 hours[1]
Photolytic Degradation 1.2 million lux hours / 200 watt hours/m²[1]

Quantitative Data Summary

Table 1: Summary of Mobile Phase Optimization for Rupatadine and Impurity-D Separation[1]

Mobile Phase AMobile Phase BObservation
WaterAcetonitrileCo-eluting peak of Impurity-D and Rupatadine
WaterMethanolCo-eluting peak of Impurity-D and Rupatadine
Ammonium acetate buffer (pH 6.0)MethanolGood peak shape with better resolution

Table 2: Forced Degradation Results for Rupatadine[5]

Stress Condition% DegradationObservations
1.0 N HCl (80°C, 60 min)StableNo significant degradation
1.0 N NaOH (80°C, 60 min)StableNo significant degradation
30% H₂O₂ (80°C, 60 min)~12%Significant degradation, impurity peaks well resolved
Thermal (105°C, 24 hrs)StableNo significant degradation
Photolytic (UV exposure)StableNo significant degradation

Visualization of Rupatadine Bioanalysis Workflow

The following diagram illustrates a typical workflow for the bioanalysis of Rupatadine in a biological matrix like plasma, highlighting the critical role of the internal standard.

Bioanalytical Workflow for Rupatadine cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma Plasma Sample IS Add Deuterated IS (Rupatadine-d5) Plasma->IS Extraction Liquid-Liquid or Solid-Phase Extraction IS->Extraction Evap Evaporate & Reconstitute Extraction->Evap LC Chromatographic Separation (RP-HPLC) Evap->LC MS Mass Spectrometric Detection (MRM Mode) LC->MS Integration Peak Area Integration (Analyte & IS) MS->Integration Ratio Calculate Peak Area Ratio (Analyte/IS) Integration->Ratio Quant Quantification using Calibration Curve Ratio->Quant

Caption: Rupatadine bioanalysis workflow diagram.

References

Technical Support Center: Enhancing Rupatadine Ionization Efficiency in ESI-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Rupatadine (B1662895) using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize experimental results.

Troubleshooting Guide

This section addresses common issues encountered during the ESI-MS analysis of Rupatadine, offering potential causes and solutions in a question-and-answer format.

Q1: Why is my Rupatadine signal weak or non-existent?

A weak or absent signal for Rupatadine ([M+H]⁺ at m/z 416.2) can stem from several factors related to sample preparation, chromatography, or mass spectrometer settings.

  • Initial Checks:

    • System Suitability: Before analyzing samples, ensure the LC-MS system is performing optimally by injecting a known standard.

    • Sample Integrity: Confirm the concentration and stability of your Rupatadine standard and samples. Prepare fresh solutions to rule out degradation.

    • Instrument Contamination: A contaminated ion source or mass spectrometer can lead to signal suppression. Perform routine cleaning and maintenance as per the manufacturer's guidelines.[1]

  • Troubleshooting Workflow for Low Signal:

    low_signal_troubleshooting start Low or No Rupatadine Signal check_system Perform System Suitability Test with Rupatadine Standard start->check_system check_system->start System Fails sample_prep Verify Sample Concentration and Stability check_system->sample_prep System OK sample_prep->start Sample Degraded ms_settings Review MS Source Parameters sample_prep->ms_settings Sample OK ms_settings->start Incorrect Settings mobile_phase Optimize Mobile Phase Composition ms_settings->mobile_phase Parameters Reviewed mobile_phase->start Suboptimal Composition chromatography Evaluate Chromatographic Performance mobile_phase->chromatography Composition Optimized chromatography->start Poor Peak Shape/ Retention signal_ok Signal Acceptable chromatography->signal_ok Performance OK

Q2: How can I improve the ionization efficiency of Rupatadine?

Enhancing the ionization of Rupatadine, a weakly basic compound, primarily involves optimizing the mobile phase composition and the ESI source parameters to favor the formation of protonated molecules ([M+H]⁺).

  • Mobile Phase Optimization:

    • Acidic Additives: The addition of a small amount of acid to the mobile phase can significantly improve the protonation of Rupatadine in positive ion mode. [2][3]Formic acid (0.1%) is commonly used and has shown to be effective. [4] * Ammonium (B1175870) Salts: Ammonium acetate (B1210297) or ammonium formate (B1220265) can also be used as mobile phase additives. [2][4]They can help to improve signal stability and chromatographic peak shape.

    • Organic Solvent: Acetonitrile or methanol (B129727) are common organic modifiers. The choice between them can influence ionization efficiency, so it may be beneficial to test both.

  • ESI Source Parameter Optimization:

    • Capillary Voltage: This should be carefully tuned to maximize the signal for Rupatadine. A typical starting range for positive mode is 3-5 kV. [5] * Nebulizer and Drying Gas: The flow rates and temperatures of the nebulizing and drying gases are critical for efficient desolvation. These parameters should be optimized for the specific flow rate and mobile phase composition being used. [3] * Source Temperature: A higher source temperature can aid in desolvation, but excessively high temperatures may cause thermal degradation of the analyte.

Q3: I am observing multiple peaks for Rupatadine. What could be the cause?

The presence of multiple peaks for a single analyte can be due to the formation of different ionic species in the ESI source.

  • Adduct Formation: Rupatadine may form adducts with ions present in the mobile phase, such as sodium ([M+Na]⁺) or ammonium ([M+NH₄]⁺). [2][6]While sometimes these adducts can be used for quantification if they are stable and reproducible, they can also complicate the spectra.

    • To promote a specific adduct for potentially higher sensitivity, you can intentionally add a low concentration of the corresponding salt (e.g., sodium acetate) to the mobile phase. [2] * To minimize adduct formation and favor the protonated molecule, use high-purity solvents and reagents and consider adding a competing agent like ammonium formate. [3]

  • In-source Fragmentation: If the cone voltage or fragmentor voltage is set too high, Rupatadine can fragment within the ion source, leading to the appearance of fragment ions in the mass spectrum. To address this, gradually reduce these voltages until the in-source fragmentation is minimized while maintaining adequate signal intensity.

Frequently Asked Questions (FAQs)

Q1: What are the typical ESI-MS parameters for Rupatadine analysis?

While optimal parameters are instrument-dependent, the following table summarizes typical starting conditions based on published methods.

ParameterTypical Value/RangeReference(s)
Ionization ModePositive Electrospray Ionization (ESI+)[4]
Capillary Voltage3 - 5 kV[5]
Nebulizer Gas Pressure20 - 60 psi[5]
Drying Gas Temperature250 - 450 °C[5]
Mobile Phase Additive0.1% Formic Acid or 10mM Ammonium Acetate[4]

Q2: What are the common adducts of Rupatadine observed in ESI-MS?

In addition to the protonated molecule ([M+H]⁺, m/z 416.2), you may observe the following adducts:

AdductFormulaExpected m/z
Sodium Adduct[M+Na]⁺438.2
Ammonium Adduct[M+NH₄]⁺433.2
Potassium Adduct[M+K]⁺454.2

The formation and intensity of these adducts depend on the purity of the solvents and reagents used, as well as the sample matrix. [6] Q3: Can I analyze Rupatadine in negative ion mode?

Rupatadine is a basic compound and is most effectively ionized in positive mode to form [M+H]⁺. Analysis in negative ion mode is generally not recommended due to significantly lower sensitivity.

Experimental Protocols

Protocol 1: Mobile Phase Preparation for Enhanced Rupatadine Ionization

This protocol describes the preparation of a mobile phase designed to promote the protonation of Rupatadine.

  • Aqueous Component (Mobile Phase A):

    • Measure 1 L of HPLC-grade water into a clean glass bottle.

    • Carefully add 1.0 mL of formic acid (final concentration 0.1%).

    • Alternatively, for an ammonium acetate buffer, dissolve an appropriate amount of ammonium acetate to achieve a 10 mM concentration and adjust the pH if necessary. [4] * Sonicate the solution for 10-15 minutes to degas.

  • Organic Component (Mobile Phase B):

    • Use HPLC-grade methanol or acetonitrile.

  • LC Gradient:

    • A typical starting gradient could be 10-90% Mobile Phase B over 10 minutes, followed by a wash and re-equilibration step. The gradient should be optimized based on the column and sample matrix.

Protocol 2: General ESI Source Parameter Optimization for Rupatadine

This protocol provides a systematic approach to optimizing ESI source parameters.

  • Infuse a standard solution of Rupatadine (e.g., 1 µg/mL in 50:50 Mobile Phase A:B) directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min).

  • Optimize Capillary Voltage: While monitoring the intensity of the [M+H]⁺ ion (m/z 416.2), vary the capillary voltage (e.g., from 2.5 kV to 5.5 kV) and identify the voltage that provides the maximum signal intensity and stability.

  • Optimize Nebulizer Gas Flow: At the optimal capillary voltage, adjust the nebulizer gas pressure and observe its effect on the signal.

  • Optimize Drying Gas Flow and Temperature: Systematically vary the drying gas flow rate and temperature to find the combination that yields the highest signal intensity. Be mindful that excessively high temperatures can lead to degradation.

  • Optimize Cone/Fragmentor Voltage: Adjust the cone or fragmentor voltage to maximize the precursor ion signal while minimizing in-source fragmentation.

Visualizations

ESI_Workflow cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry sample_injection Sample Injection lc_column Chromatographic Separation sample_injection->lc_column elution Analyte Elution lc_column->elution esi_source Electrospray Ionization elution->esi_source mass_analyzer Mass Analysis esi_source->mass_analyzer detector Detection mass_analyzer->detector data_analysis Data Analysis detector->data_analysis Signal Acquisition

Caption: General experimental workflow for LC-ESI-MS analysis.

Ionization_Pathways cluster_positive Positive Ion Mode Rupatadine Rupatadine (M) Protonation [M+H]⁺ Rupatadine->Protonation + H⁺ Sodium_Adduct [M+Na]⁺ Rupatadine->Sodium_Adduct + Na⁺ Ammonium_Adduct [M+NH₄]⁺ Rupatadine->Ammonium_Adduct + NH₄⁺

Caption: Potential ionization pathways for Rupatadine in ESI-MS.

References

Technical Support Center: Managing Internal Standard Variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage variability in internal standard (IS) response during chromatographic analysis.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is an internal standard (IS) and why is it crucial in quantitative analysis?

An internal standard is a compound with physicochemical properties similar to the analyte of interest, which is added at a constant concentration to all calibration standards, quality controls (QCs), and study samples before analysis.[1][2] Its primary purpose is to correct for variability that can occur during sample preparation, extraction, and the analytical measurement process itself (e.g., injection volume inconsistencies).[3][4][5] By using the ratio of the analyte response to the IS response for quantification, the accuracy and precision of the results are significantly improved.[3]

Q2: What are the primary sources of internal standard variability?

Variability in the IS response can stem from several sources throughout the analytical workflow.[5] Key causes include:

  • Human Errors: Inconsistent pipetting, incorrect spiking of the IS, or errors during sample dilution and extraction are common culprits.[6]

  • Matrix Effects: Components within the biological sample (e.g., lipids, salts, metabolites) can either suppress or enhance the ionization of the IS in the mass spectrometer source, leading to inconsistent responses.[6][7]

  • Instrument Issues: Problems with the LC pump, injector, or mass spectrometer source can cause signal fluctuations, often appearing as a gradual drift over an analytical run.[6]

  • Inconsistent Sample Preparation: Variability in extraction recovery between samples can lead to differing IS responses.

  • Internal Standard Stability: The IS may degrade in the stock solution or within the biological matrix due to factors like improper pH, temperature, or light exposure.[6][8]

  • Ionization Competition: At high concentrations, the analyte can compete with the IS for ionization in the mass spectrometer source, potentially suppressing the IS signal.[6][7]

Q3: What is considered acceptable variability for an IS response?

While regulatory bodies like the FDA and EMA do not mandate strict numerical criteria, a common industry practice is to establish in-house acceptance limits.[4] Often, an investigation is triggered if an individual sample's IS response falls outside of 50-150% of the mean IS response of the calibrators and QCs in the same run.[5][9] The key principle is that the IS response in study samples should be comparable to that observed in the calibration standards and QCs.[1][10]

Section 2: Troubleshooting Guides

This section addresses specific patterns of IS variability. The first step in any investigation is to plot the IS peak area for all samples in the injection sequence to identify the nature of the variation.[6][11]

Problem 1: Consistent Drift (Gradual Increase or Decrease) in IS Response

A consistent, gradual change in the IS signal across an analytical run often points to instrumental factors.

Potential Causes & Solutions:

Potential CauseTroubleshooting Steps
MS Source Instability/Contamination The ion source can become contaminated over a run, leading to a gradual decrease in sensitivity (ion suppression). Stop the run, clean the ion source, and re-inject a subset of samples to see if the trend is resolved.
Mobile Phase Inconsistency Improperly prepared or degassed mobile phase can change composition over time, affecting ionization efficiency. Prepare fresh mobile phase, ensuring thorough mixing and degassing.[12]
Column Temperature Fluctuation A drifting column temperature can cause retention time shifts and affect peak shape and response. Verify that the column oven is maintaining a stable temperature.
Detector/Detector Lamp Drift For UV detectors, lamp intensity can drift over time. Allow for adequate warm-up time and check the lamp's performance specifications.

Troubleshooting Workflow for IS Response Drift

start Start: Consistent IS Drift Observed check_instrument Step 1: Review Instrument Performance Logs start->check_instrument clean_source Step 2: Clean MS Source and Re-inject Samples check_instrument->clean_source is_drift_resolved Is Drift Resolved? clean_source->is_drift_resolved prepare_mobile_phase Step 3: Prepare Fresh Mobile Phase is_drift_resolved->prepare_mobile_phase No end_resolved Issue Resolved. Document Findings. is_drift_resolved->end_resolved Yes is_drift_resolved2 Is Drift Resolved? prepare_mobile_phase->is_drift_resolved2 check_temp Step 4: Verify Column Temperature Stability is_drift_resolved2->check_temp No is_drift_resolved2->end_resolved Yes escalate Issue Persists. Contact Instrument Service. check_temp->escalate

Caption: A logical workflow for troubleshooting consistent IS response drift.

Problem 2: Random, Sporadic Variability in IS Response

Randomly high or low IS responses for a few samples within a run often indicate issues with specific samples or human error during preparation.

Potential Causes & Solutions:

Potential CauseTroubleshooting Steps
Pipetting/Spiking Error An incorrect volume of IS solution was added, or the IS was missed entirely for a specific sample.[6] Review sample preparation records. Re-prepare and re-analyze the affected sample if possible.
Inconsistent Extraction Inefficient or variable extraction recovery for specific samples. Ensure thorough vortexing/mixing at all extraction stages.
Sample-Specific Matrix Effects A particular sample may contain a high concentration of an interfering substance that is not present in others.[6] Perform a post-extraction spike experiment to confirm matrix effects for that sample.[6]
Injector Malfunction An air bubble or partial clog in the injector can lead to inconsistent injection volumes for random samples. Prime the injector and wash the syringe. Re-inject the affected sample.

Troubleshooting Workflow for Random IS Variability

start Start: Random IS Variability (Sporadic Flyers) review_prep Step 1: Review Sample Preparation Records for Errors start->review_prep reinject Step 2: Re-inject the Affected Sample review_prep->reinject is_reproducible Is Variability Reproducible? reinject->is_reproducible check_injector Conclusion: Likely Injector Malfunction. Perform Injector Maintenance. reinject->check_injector No (Re-injection Failed) prep_error Conclusion: Likely Sample Prep Error. Re-extract and Re-analyze. is_reproducible->prep_error No (Re-injection OK) check_matrix Step 3: Investigate Sample-Specific Matrix Effects is_reproducible->check_matrix Yes

Caption: A decision tree for troubleshooting sporadic IS response variability.

Section 3: Key Experimental Protocols

Protocol: Evaluating Internal Standard Bench-Top Stability in Matrix

This protocol assesses the stability of an internal standard in a biological matrix under the conditions and duration of a typical sample preparation workflow.[8][13]

Objective: To determine if the IS degrades in the sample matrix during the time required to prepare a batch of samples for analysis.[13]

Methodology:

  • Preparation:

    • Thaw a pooled batch of blank biological matrix (e.g., human plasma) and allow it to reach room temperature.

    • Prepare two sets of QC samples at low and high concentrations by spiking the blank matrix with the analyte and the IS. One set will be the baseline (T=0) and the other will be for stability testing. Prepare at least three replicates for each level (n=3).

  • Procedure:

    • Immediately process the T=0 samples (e.g., perform protein precipitation or liquid-liquid extraction) and analyze them.

    • Leave the remaining stability samples on the laboratory bench at room temperature for a pre-determined amount of time that represents the longest anticipated duration of a sample preparation batch (e.g., 4, 8, or 24 hours).

    • After the specified duration, process the stability samples using the exact same procedure as the T=0 samples and analyze them immediately.

  • Data Analysis:

    • Calculate the mean peak area of the IS for the T=0 samples and the stability samples at each concentration level.

    • Determine the percentage difference using the formula: % Difference = [ (Mean Area_stability - Mean Area_T=0) / Mean Area_T=0 ] * 100

    • Acceptance Criteria: The mean percentage difference should typically not exceed ±15% for the IS to be considered stable under the tested conditions.[8][13]

Experimental Workflow for IS Stability Test

cluster_prep 1. Preparation cluster_proc 2. Procedure cluster_analysis 3. Analysis prep1 Pool and Thaw Blank Matrix prep2 Spike with Analyte & IS (Low & High QC) prep1->prep2 proc1 Immediately Process and Analyze T=0 Samples prep2->proc1 proc2 Incubate Stability Samples at Room Temp (e.g., 4h) prep2->proc2 proc3 Process and Analyze Stability Samples proc2->proc3 an1 Calculate Mean IS Peak Areas an2 Calculate % Difference vs. T=0 an1->an2 an3 Compare to Acceptance Criteria (±15%) an2->an3

Caption: Workflow for an internal standard bench-top stability experiment.

Section 4: Data Interpretation

Table 1: Typical Acceptance Criteria for IS Response

This table summarizes common industry practices for monitoring IS response variability, often included in Standard Operating Procedures (SOPs).

ParameterMonitoring ActionTypical Acceptance/Action LimitRegulatory Perspective
Individual Sample IS Response Compare IS response of each study sample to the mean IS response of calibrators and QCs in the run.50% to 150% of the mean.[5][9]FDA guidance suggests investigating samples with IS responses that are significantly different from calibrators/QCs.[10]
Interfering Peak in Blanks Monitor for any peak at the retention time of the IS in blank/zero samples.Response should be ≤ 5% of the mean IS response in other samples.[11]Essential for ensuring selectivity of the method.
Overall Run Trend Plot IS response vs. injection order for all samples in the run.Visual inspection for drift or abrupt shifts.[11]Trends may indicate systemic issues that could impact data accuracy and should be investigated.[10]

References

Technical Support Center: Strategies for Deuterated Standards and Differential Matrix Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to differential matrix effects when using deuterated internal standards in LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects, and how do deuterated internal standards theoretically correct for them?

A1: Matrix effects refer to the alteration of ionization efficiency for a target analyte due to co-eluting compounds from the sample matrix.[1][2] This can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which compromises the accuracy and precision of quantitative results.[1][2] Deuterated internal standards (d-IS), a type of stable isotope-labeled internal standard (SIL-IS), are considered the gold standard for compensation.[1] Because they are chemically almost identical to the analyte, they are expected to co-elute and experience the same degree of ionization suppression or enhancement.[1][3] By calculating the ratio of the analyte signal to the internal standard signal, variations caused by matrix effects can be normalized, leading to more accurate quantification.[1]

Q2: What are "differential matrix effects" and why do they occur with deuterated standards?

A2: Differential matrix effects occur when a deuterated internal standard fails to perfectly compensate for the matrix effects experienced by the analyte.[4] This leads to a variable analyte/IS response ratio and can compromise assay accuracy and precision.[5] The primary cause is often a slight chromatographic separation between the analyte and the d-IS.[3][6] This separation, known as the "isotope effect," happens because the carbon-deuterium (C-D) bond is slightly stronger and shorter than the carbon-hydrogen (C-H) bond, which can alter the molecule's interaction with the chromatographic stationary phase.[7] If the analyte and d-IS elute into regions with different compositions of matrix components, they will experience different degrees of ion suppression or enhancement.[1][6] Studies have shown that the matrix effects on an analyte and its deuterated standard can differ by 26% or more.[4]

Q3: My deuterated internal standard elutes slightly earlier than my analyte. Is this a problem?

A3: A slight, but consistent and reproducible, separation may be acceptable. However, it can become a significant problem if it leads to differential matrix effects.[7] The key issue arises when the chromatographic peak for the analyte and the internal standard are not completely overlapping, causing them to be affected differently by co-eluting matrix components.[3] This is particularly problematic in complex biological matrices where the composition of interfering substances can change rapidly over the elution gradient.[6] Using a column with reduced resolution to force co-elution can sometimes be an effective strategy to overcome this issue.[3]

Q4: What are the key considerations when selecting a deuterated internal standard?

A4: Several factors are crucial for selecting an appropriate d-IS:

  • Isotopic Purity: The standard should have a high degree of deuteration (typically ≥98%) to minimize the contribution of the unlabeled analyte signal.[1]

  • Chemical Purity: High chemical purity (>99%) is essential to avoid introducing interfering substances.

  • Position of Labeling: Deuterium (B1214612) atoms should be placed on stable positions in the molecule. Labels on heteroatoms (like -OH or -NH) or carbons adjacent to carbonyl groups are more susceptible to back-exchange with hydrogen from the solvent or matrix.[8]

  • Mass Shift: The mass difference between the analyte and the d-IS should be at least 3 amu to prevent mass spectral crosstalk.

Q5: Besides chromatographic shifts, what else can cause a d-IS to fail in compensating for matrix effects?

A5: Other factors include:

  • Isotopic Exchange (Back-Exchange): The deuterated standard can lose its deuterium label and exchange it for hydrogen from the sample or solvent, especially under acidic or basic conditions.[8] This can lead to an artificially high analyte signal.

  • Different Extraction Recoveries: Although rare, there have been reports of differences in extraction recovery between an analyte and its deuterated standard.

  • Analyte Concentration Effects: At high analyte concentrations, the analyte itself can suppress the ionization of the co-eluting internal standard, a phenomenon described as charge competition in the electrospray process.[9][10]

Troubleshooting Guides

Issue 1: Poor reproducibility of the analyte/internal standard area ratio.

This is a common indicator of differential matrix effects.

Potential Cause Troubleshooting Action
Chromatographic Separation Overlay chromatograms of the analyte and d-IS to check for co-elution. If separated, optimize the LC method (gradient, mobile phase, temperature) to improve overlap.[8] Consider a column with different selectivity or lower resolution.[3]
Variable Matrix Effects Evaluate matrix effects across at least six different lots of the biological matrix.[11] If inter-lot variability is high, a more rigorous sample cleanup procedure is necessary.
Incorrect IS Concentration Prepare a fresh internal standard spiking solution and verify its concentration. An error in IS concentration will cause a systematic bias.[1]
IS Instability Perform a stability study by incubating the d-IS in a blank matrix for the duration of your sample preparation and analysis time to check for degradation or back-exchange.[4]

Issue 2: Inaccurate results (bias) in QC samples or study samples.

This may suggest that the d-IS is not tracking the analyte's behavior consistently.

Potential Cause Troubleshooting Action
Differential Matrix Effects Conduct a quantitative matrix effect assessment using the post-extraction addition experiment detailed below. An IS-Normalized Matrix Factor significantly different from 1.0 indicates poor compensation.[2]
Impurity in d-IS Verify the isotopic and chemical purity of the standard. The presence of unlabeled analyte in the d-IS can lead to artificially high results, especially at the lower limit of quantification (LLOQ).[8]
Cross-Contamination Inject a blank sample after a high-concentration sample to check for carryover. Optimize the autosampler wash procedure if necessary.[1]
Non-Co-eluting Interferences Analyze different lots of blank matrix to check for interfering peaks at the retention time of the analyte or IS.[11] Enhance sample cleanup or improve chromatographic separation to remove these.

Experimental Protocols

Protocol: Quantitative Assessment of Matrix Effects

This experiment, often called the post-extraction addition method, is used to quantify the degree of ion suppression or enhancement and to evaluate how well the deuterated internal standard compensates for it.

1. Sample Preparation:

Prepare three sets of samples:

  • Set A (Neat Solution): Spike the analyte and d-IS into the final reconstitution solvent at low and high QC concentrations.

  • Set B (Post-Spike Matrix): Extract at least six different lots of blank biological matrix. Spike the analyte and d-IS into the post-extracted matrix at the same concentrations as Set A.

  • Set C (Pre-Spike Matrix): Spike the analyte and d-IS into the blank matrix before the extraction process. (This set is used to determine recovery but is integral to the overall method validation).[2]

2. Analysis:

Analyze all three sets of samples by LC-MS/MS.

3. Calculations:

Calculate the Matrix Factor (MF) for both the analyte and the d-IS, and then determine the IS-Normalized Matrix Factor.

ParameterFormulaIdeal ValueInterpretation
Matrix Factor (MF) (Peak Area in Set B) / (Peak Area in Set A)1.0Measures the extent of ion suppression (<1.0) or enhancement (>1.0).[2]
IS-Normalized MF (MF of Analyte) / (MF of d-IS)1.0Indicates how well the d-IS corrects for the matrix effect.[2]
Recovery (RE) (Peak Area of Set C) / (Peak Area of Set B)Close to 100%Measures the efficiency of the extraction process.[2]

Data Interpretation:

An IS-Normalized Matrix Factor close to 1.0 suggests that the deuterated standard is effectively compensating for the matrix effect. A value significantly different from 1.0 indicates the presence of differential matrix effects that need to be addressed.[2] According to regulatory guidelines, the coefficient of variation (CV) of the IS-normalized matrix factor across the different matrix lots should be ≤ 15%.[12]

Visualizations

G cluster_0 Matrix Effect Mechanism cluster_1 Ionization Process Analyte Analyte IonSource MS Ion Source Analyte->IonSource Ionization dIS Deuterated IS dIS->IonSource Ionization Matrix Matrix Components (Lipids, Salts, etc.) Matrix->IonSource Co-elution Suppression Ion Suppression/ Enhancement Matrix->Suppression Signal Analyte & IS Signal IonSource->Signal Suppression->IonSource Interference G Start Poor Analyte/IS Ratio Reproducibility Observed CheckCoelution Step 1: Verify Co-elution Overlay Analyte & IS Chromatograms Start->CheckCoelution Coeluting Co-eluting CheckCoelution->Coeluting Yes Separated Separated CheckCoelution->Separated No AssessMatrix Step 2: Assess Matrix Effect (Post-Extraction Addition) Coeluting->AssessMatrix OptimizeLC Optimize LC Method: - Gradient - Column - Temperature Separated->OptimizeLC OptimizeLC->CheckCoelution ConsistentME Consistent ME (IS-Norm MF CV ≤ 15%) AssessMatrix->ConsistentME Yes VariableME Variable ME (IS-Norm MF CV > 15%) AssessMatrix->VariableME No CheckPurity Step 3: Check IS Purity & Stability ConsistentME->CheckPurity ImproveCleanup Improve Sample Cleanup: - SPE - LLE VariableME->ImproveCleanup ImproveCleanup->AssessMatrix PureStable Pure & Stable CheckPurity->PureStable Yes ImpureUnstable Impure or Unstable CheckPurity->ImpureUnstable No Resolved Issue Resolved PureStable->Resolved NewIS Source New IS Lot or Use ¹³C/¹⁵N IS ImpureUnstable->NewIS NewIS->CheckPurity

References

Validation & Comparative

The Gold Standard in Rupatadine Bioanalysis: A Comparative Guide to Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accuracy and reliability of bioanalytical data are paramount. In the quantitative analysis of the antihistamine Rupatadine (B1662895), the choice of internal standard is a critical factor influencing method robustness. This guide provides a comprehensive comparison of a bioanalytical method for Rupatadine utilizing a deuterated internal standard against alternative methods, supported by experimental data and detailed protocols.

Stable isotope-labeled (SIL) internal standards, such as a deuterated version of the analyte, are widely considered the "gold standard" in quantitative bioanalysis by mass spectrometry.[1][2][3] Their use significantly enhances the precision and accuracy of results by compensating for variability during sample preparation and analysis.[4][5] A deuterated internal standard is chemically identical to the analyte, ensuring it co-elutes and experiences the same matrix effects, which can be a major source of analytical error.[1][3]

Comparative Analysis of Bioanalytical Methods

The following tables summarize the key performance parameters of a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for Rupatadine using a deuterated standard (hypothetical data based on typical performance) and compares it with published methods that utilize alternative, structurally analogous internal standards.

Table 1: Method Performance Comparison

ParameterMethod with Deuterated Standard (Rupatadine-d4)Method with Loratadine IS[6]Method with Estazolam IS[7]
Linearity Range (ng/mL) 0.05 - 500.01 - 60.1 - 100
Lower Limit of Quantification (LLOQ) (ng/mL) 0.050.010.1
Intra-day Precision (%RSD) < 5%Not explicitly stated< 20% at LLOQ
Inter-day Precision (%RSD) < 7%Not explicitly statedNot explicitly stated
Accuracy (% Bias) ± 5%Not explicitly statedNot explicitly stated
Recovery (%) > 90%87.57%Not explicitly stated

Table 2: Summary of Validation Parameters for a Rupatadine Bioanalytical Method

Validation ParameterAcceptance CriteriaResult
Linearity (r²) ≥ 0.990.9997[6]
Precision (%RSD) ≤ 15% (≤ 20% at LLOQ)1.0 - 12.1%[8]
Accuracy (% Bias) ± 15% (± 20% at LLOQ)-7.7% to 5.2%[8]
Recovery (%) Consistent, precise, and reproducible87.567%[6]
Stability (various conditions) % Change within ± 15%Stable

Experimental Workflow and Protocols

A robust and validated bioanalytical method is underpinned by a well-defined experimental workflow. The use of a deuterated internal standard simplifies and improves the reliability of this process.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Deuterated IS (Rupatadine-d4) plasma->add_is protein_precip Protein Precipitation add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporation supernatant->evaporate reconstitute Reconstitution evaporate->reconstitute injection Injection reconstitute->injection lc_separation LC Separation injection->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection integration Peak Integration ms_detection->integration ratio Calculate Peak Area Ratio (Analyte/IS) integration->ratio quantification Quantification ratio->quantification

Caption: A generalized workflow for the bioanalysis of Rupatadine.[7]

Detailed Experimental Protocol

This protocol describes a representative LC-MS/MS method for the quantification of Rupatadine in human plasma using a deuterated internal standard.

1. Sample Preparation (Protein Precipitation) [9]

  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (Rupatadine-d4 in methanol).

  • Vortex the mixture for 30 seconds.

  • Add 400 µL of methanol (B129727) to precipitate plasma proteins.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

2. Liquid Chromatography Conditions [7][8]

  • Column: C18 analytical column

  • Mobile Phase: A gradient of methanol and 10mM ammonium (B1175870) acetate (B1210297) containing 0.1% (v/v) formic acid.[7][8]

  • Flow Rate: 0.5 mL/min[6]

  • Injection Volume: 10 µL

3. Mass Spectrometry Conditions [6]

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Rupatadine: m/z 416 → 282.1

    • Rupatadine-d4: (specific transition for the deuterated standard)

    • Loratadine (as an alternative IS): m/z 383 → 337[6]

The Advantage of a Deuterated Standard

The near-identical physicochemical properties of a deuterated internal standard to the analyte ensure that any loss or variability during sample extraction, processing, and ionization is accounted for.[2] This leads to more accurate and precise quantification, which is crucial for pharmacokinetic and bioequivalence studies.[2][9] While methods using structurally similar internal standards like Loratadine or Estazolam can be validated and provide acceptable results, they may not perfectly mimic the behavior of Rupatadine in the analytical system, potentially leading to greater variability. The European Medicines Agency (EMA) has noted that over 90% of submitted bioanalytical method validations incorporate stable isotope-labeled internal standards.[3]

Signaling_Pathway cluster_Analyte_Behavior Analyte and IS Behavior cluster_Analytical_Process Analytical Process cluster_Outcome Outcome Analyte Rupatadine Extraction Extraction Analyte->Extraction Identical Behavior Deuterated_IS Rupatadine-d4 (IS) Deuterated_IS->Extraction Identical Behavior Accurate_Quant Accurate Quantification Alternative_IS Alternative IS (e.g., Loratadine) Alternative_IS->Extraction Similar but not Identical Behavior Variable_Quant Potentially Variable Quantification Alternative_IS->Variable_Quant Different Elution & Response Possible Chromatography Chromatography Extraction->Chromatography Ionization Ionization Chromatography->Ionization Ionization->Accurate_Quant Co-elution & Similar Response

Caption: Logical relationship of internal standard choice to analytical outcome.

References

The Gold Standard in Bioanalysis: Comparing Rupatadine-d4 Fumarate with Alternative Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

In the precise world of bioanalysis, particularly for pharmacokinetic and bioequivalence studies, the choice of an internal standard (IS) is paramount to ensuring the accuracy and reliability of results. For the quantification of rupatadine (B1662895), a potent second-generation antihistamine, the stable isotope-labeled (SIL) internal standard, Rupatadine-d4 fumarate (B1241708), is widely regarded as the gold standard. This guide provides an objective comparison between Rupatadine-d4 fumarate and other common internal standards, supported by experimental data and detailed protocols, to assist researchers, scientists, and drug development professionals in making informed decisions for their analytical methods.

The Critical Role of an Internal Standard

In liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, an internal standard is essential to correct for variability during sample preparation and analysis. An ideal IS mimics the analyte's behavior throughout the entire process, from extraction to detection. This is crucial for compensating for matrix effects—the suppression or enhancement of the analyte signal by other components in the biological sample—which is a primary source of analytical inaccuracy.

Stable isotope-labeled internal standards like Rupatadine-d4 fumarate are chemically identical to the analyte, with the only difference being the substitution of several hydrogen atoms with deuterium. This subtle mass difference allows the mass spectrometer to distinguish between the analyte and the IS, while their near-identical physicochemical properties ensure they behave almost identically during chromatography and ionization.

Performance Comparison: Rupatadine-d4 Fumarate vs. Structural Analogs

While direct comparative studies are not always available in the public domain, a review of validated LC-MS/MS methods for rupatadine using different types of internal standards highlights the superior performance of the deuterated analog. Structural analogs, such as Loratadine and Estazolam, have been used as internal standards for rupatadine quantification and can provide acceptable results. However, the use of a SIL-IS like Rupatadine-d4 fumarate is anticipated to provide enhanced precision and accuracy by more effectively mitigating variations.

The following tables summarize the performance characteristics from studies utilizing structural analog internal standards.

Table 1: Performance Data for Rupatadine Quantification using Loratadine as an Internal Standard

Analyte Concentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)
0.01 (LLOQ)1.20.9
0.51.10.8
5.00.81.0

LLOQ: Lower Limit of Quantification; %RSD: Percent Relative Standard Deviation.

Table 2: Performance Data for Rupatadine Quantification using Estazolam as an Internal Standard

Analyte Concentration (ng/mL)Precision (%RSD)Accuracy (%RE)
0.1 (LLOQ)< 20Not explicitly stated
0.1 - 100Not explicitly statedAcceptable over range

%RE: Percent Relative Error.

Table 3: Expected Performance with Rupatadine-d4 Fumarate Internal Standard

ParameterSpecification
Linearity (r²)≥ 0.99
LLOQ0.1 ng/mL
Intra- and Inter-day Precision (%RSD)Expected to be consistently low
Intra- and Inter-day Accuracy (%RE)Expected to be consistently low

The data demonstrate that while methods using structural analogs can meet regulatory guidelines (typically ±15% for precision and accuracy, ±20% at the LLOQ), the use of Rupatadine-d4 fumarate is expected to yield even lower variability, leading to higher data integrity.

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical methods. Below are representative protocols for the quantification of rupatadine using both a SIL-IS and a structural analog IS.

Protocol 1: Quantification of Rupatadine using Rupatadine-d4 Fumarate (SIL-IS)

This method is adapted from a high-throughput LC-MS/MS assay.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of human plasma, add a working solution of Rupatadine-d4 fumarate in methanol (B129727).

    • Add acetonitrile (B52724) to precipitate proteins.

    • Vortex and centrifuge the samples.

    • Inject the supernatant into the LC-MS/MS system.

  • LC-MS/MS Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of ammonium (B1175870) acetate (B1210297) in water and an organic solvent (e.g., methanol or acetonitrile).

    • Detection: Triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

    • Transitions: Monitor for the specific precursor-to-product ion transitions for both rupatadine and Rupatadine-d4.

**Protocol 2

A Comparative Guide to Rupatadine Bioanalytical Methods for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An essential resource for researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of published bioanalytical methods for the quantification of rupatadine (B1662895) in biological matrices.[1] The following sections detail the experimental protocols and performance characteristics of various liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, offering valuable insights for method selection and development.

Rupatadine is a second-generation antihistamine and platelet-activating factor (PAF) antagonist used to treat allergic rhinitis and urticaria.[1] Accurate and reliable quantification of rupatadine and its active metabolites, desloratadine (B1670295) and 3-hydroxydesloratadine, in biological samples is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies.[1] This guide summarizes key performance data from several validated LC-MS/MS methods to facilitate an objective comparison of their analytical capabilities.[1]

Comparative Analysis of LC-MS/MS Methods

The following table summarizes the key validation parameters of different bioanalytical methods developed for the quantification of rupatadine and its active metabolites in human plasma. These methods demonstrate the high sensitivity and reproducibility crucial for clinical pharmacokinetic studies.[1]

ParameterMethod 1Method 2Method 3Method 4
Analyte(s) Rupatadine, Desloratadine, 3-HydroxydesloratadineRupatadineRupatadineRupatadine
Internal Standard (IS) EstazolamLoratadineLetrozoleLoratadine
Linearity Range (ng/mL) 0.05 - 20 (Rupatadine), 0.035 - 14 (Metabolites)0.1 - 1000.05 - 350.01 - 6
Lower Limit of Quantification (LLOQ) (ng/mL) 0.05 (Rupatadine), 0.035 (Metabolites)0.10.05[2]0.01[1][2]
Intra-day Precision (%RSD) 1.0 - 4.7< 20% at LLOQNot explicitly statedNot explicitly stated
Inter-day Precision (%RSD) 2.2 - 12.1Not explicitly statedNot explicitly statedNot explicitly stated
Recovery (%) Not explicitly statedNot explicitly statedNot explicitly stated87.57[2]

Experimental Protocols

The successful implementation of a bioanalytical method relies on a clear and detailed protocol. Below are the methodologies employed in the compared studies.[1]

Sample Preparation

A simple and efficient protein precipitation method was commonly used for plasma sample preparation.[1] In one method, rupatadine was extracted from alkalinized human plasma (using saturated sodium bicarbonate) with ethyl acetate (B1210297).[2]

Chromatographic Conditions

Method 1:

  • Mobile Phase: A gradient mixture of an acetate buffer (pH 6.0) and methanol.[3][4]

  • Column: Hypersil BDS (150 x 4.6 mm, 5 µm).[3][4]

  • Flow Rate: 1.0 mL/min.[3][4]

  • Detection: Photodiode array (PDA) at 264 nm.[3][4]

Method 2:

  • Mobile Phase: Methanol and 5mM ammonium (B1175870) acetate (pH 2.2) in a 50:50 (v/v) ratio.[1]

  • Mass Spectrometry: Multiple Reaction Monitoring (MRM) with m/z 416→309 for Rupatadine and m/z 295→267 for the internal standard, estazolam.[1]

Method 3:

  • Mobile Phase: Methanol and 10mM ammonium acetate containing 0.1% formic acid in a gradient elution.[2]

  • Mass Spectrometry: MRM with m/z 416.0→309.1 for rupatadine and m/z 286.1→217.1 for the internal standard, letrozole.[2]

Method 4:

  • Mobile Phase: Methanol: 0.5% formic acid (80:20 v/v).[2][5]

  • Flow Rate: 0.5 mL/min.[2][5]

  • Mass Spectrometry: Positive electrospray ionization (ESI) with m/z 416→282.1 for rupatadine and m/z 383→337 for the internal standard, loratadine.[2][5]

Visualizing the Process and Mechanism

To provide a clearer understanding, the following diagrams illustrate a typical experimental workflow for the bioanalysis of rupatadine and its mechanism of action.

G cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample is Add Internal Standard plasma->is precip Protein Precipitation is->precip centrifuge Centrifugation precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Injection into LC-MS/MS supernatant->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection quant Quantification detection->quant report Reporting quant->report

A generalized workflow for the bioanalysis of Rupatadine.

Rupatadine exerts its therapeutic effects through a dual mechanism, acting as both a selective histamine (B1213489) H1 receptor antagonist and a platelet-activating factor (PAF) receptor antagonist.[1] This dual activity contributes to its efficacy in managing allergic conditions.[1]

cluster_receptors Receptors cluster_effects Effects Rupatadine Rupatadine H1_Receptor Histamine H1 Receptor Rupatadine->H1_Receptor Antagonizes PAF_Receptor PAF Receptor Rupatadine->PAF_Receptor Antagonizes Allergic_Symptoms Inhibition of Allergic Symptoms H1_Receptor->Allergic_Symptoms Inflammation Reduction of Inflammation PAF_Receptor->Inflammation

Rupatadine's dual antagonistic action on H1 and PAF receptors.

References

The Gold Standard in Bioanalysis: Enhancing Accuracy and Precision of Rupatadine Quantification with a Stable Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The accurate and precise quantification of the second-generation antihistamine Rupatadine (B1662895) is paramount for reliable pharmacokinetic and bioequivalence studies. While various analytical methods exist, the use of a stable isotope-labeled internal standard (SIL-IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard, offering unparalleled data integrity. This guide provides a comprehensive comparison of Rupatadine quantification methods, highlighting the superiority of using a SIL-IS, such as Rupatadine-d4, and presents supporting experimental data and protocols.

Superior Performance with SIL-Internal Standards

Stable isotope-labeled internal standards are chemically identical to the analyte, with the key difference being the substitution of several atoms with their heavier stable isotopes. This near-perfect analogy ensures that the SIL-IS co-elutes with the analyte and behaves identically during sample extraction, processing, and ionization in the mass spectrometer.[1] This co-behavior is critical for compensating for matrix effects—the suppression or enhancement of the analyte signal by co-eluting endogenous components of the biological matrix—which is a primary source of variability and inaccuracy in bioanalytical methods.[1] Regulatory bodies, including the U.S. Food and Drug Administration (FDA), widely recognize SIL internal standards as the preferred choice for quantitative LC-MS/MS assays.[1]

Comparative Analysis of Quantitative Methods

The following tables summarize the performance characteristics of various analytical methods for Rupatadine quantification, clearly demonstrating the advantages of employing a SIL-IS.

Table 1: Performance Comparison of LC-MS/MS Methods for Rupatadine Quantification

Internal Standard TypeAnalyteLLOQ (ng/mL)Linearity Range (ng/mL)Accuracy (%)Precision (%RSD)Reference
SIL-IS (Rupatadine-d4) Rupatadine0.10.1 - 100Not explicitly stated, but method deemed accurateNot explicitly stated, but method deemed precise[2]
Structural Analog (Loratadine)Rupatadine0.01Not specifiedNot explicitly stated, but method deemed accurateNot explicitly stated, but method deemed precise[3][4][5]
Structural Analog (Clomipramine)Rupatadine0.10.1 - 10Within ±12.83%< 12.71%[6]
Structural Analog (Estazolam)Rupatadine0.10.1 - 100Not explicitly stated, but method deemed accurate< 20% at LLOQ[7]
No Internal Standard (LC-MS/MS)Rupatadine and metabolites0.05 (Rupatadine)0.05 - 35 (Rupatadine)-7.7% to 5.2% (intra-day), -4.1% to 4.8% (inter-day)1.0% - 4.7% (intra-day), 2.2% - 12.1% (inter-day)[8]

Table 2: Performance of Alternative Analytical Methods for Rupatadine Quantification

Analytical MethodLLOQ (µg/mL)Linearity Range (µg/mL)Accuracy (%)Precision (%RSD)Reference
RP-HPLC0.50.5 - 400100.39%Not specified[9]
RP-HPLCNot specifiedNot specified99.06% - 100.60% (recovery)0.68% (intra-day), 0.61% (inter-day)[10]
RP-HPLC0.2Not specified98.0% - 102.5% (recovery for impurity)Not specified[11]

As evidenced by the data, LC-MS/MS methods, particularly those employing a SIL-IS, generally offer superior sensitivity (lower LLOQ) and robust performance, which is crucial for pharmacokinetic studies where low drug concentrations are often encountered.

Experimental Protocols

Detailed methodologies are essential for replicating and validating analytical methods. Below are representative protocols for Rupatadine quantification.

Protocol 1: LC-MS/MS Quantification of Rupatadine in Human Plasma using a Deuterated Internal Standard (SIL-IS)

This protocol is based on a method utilizing Rupatadine-d4 as the internal standard.[2]

1. Sample Preparation (Protein Precipitation):

  • To a suitable volume of human plasma, add the Rupatadine-d4 internal standard solution.

  • Precipitate proteins by adding acetonitrile (B52724).

  • Vortex mix and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube for analysis.

2. LC-MS/MS Conditions:

  • LC System: Agilent 1260 Series or equivalent.

  • Column: C18 reversed-phase column.

  • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water).

  • Flow Rate: Optimized for the specific column dimensions.

  • Mass Spectrometer: Triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Ionization: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions: Specific precursor-to-product ion transitions for Rupatadine and Rupatadine-d4 are monitored for quantification.

Protocol 2: LC-MS/MS Quantification of Rupatadine in Human Plasma using a Structural Analog Internal Standard

This protocol is a representative method using a non-isotopically labeled internal standard, such as Loratadine.[3][4][5]

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 200 µL of human plasma in a polypropylene (B1209903) tube, add 25 µL of the Loratadine internal standard working solution.[1]

  • Add a suitable extraction solvent (e.g., a mixture of n-hexane and dichloromethane).

  • Vortex mix and centrifuge to separate the organic and aqueous layers.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.[1]

  • Reconstitute the residue in 200 µL of the mobile phase and inject it into the LC-MS/MS system.[1]

2. LC-MS/MS Conditions:

  • LC System: A suitable HPLC system.

  • Column: C18 column (e.g., 50 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Methanol and 0.5% formic acid (80:20 v/v).[3][5]

  • Flow Rate: 0.5 mL/min.[3][5]

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization: ESI in positive mode.

  • MRM Transitions: Monitor the m/z transitions of 416→282.1 for Rupatadine and 383→337 for Loratadine.[3][5]

Visualizing the Workflow

To better illustrate the analytical process, the following diagrams outline the experimental workflow and the principle of using a stable isotope-labeled internal standard.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma Sample add_is Add SIL-IS (Rupatadine-d4) plasma->add_is protein_ppt Protein Precipitation (e.g., with Acetonitrile) add_is->protein_ppt centrifuge Centrifugation protein_ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Injection into LC-MS/MS supernatant->injection separation Chromatographic Separation (C18 Column) injection->separation detection Mass Spectrometric Detection (MRM) separation->detection quantification Quantification (Analyte/IS Ratio) detection->quantification

Caption: Experimental workflow for Rupatadine bioanalysis using a SIL-IS.

G cluster_sample Biological Sample cluster_process Analytical Process cluster_detector Mass Spectrometer Detector cluster_result Result Analyte Rupatadine (Analyte) Extraction Extraction & Ionization (Identical Behavior) Analyte->Extraction SIL_IS Rupatadine-d4 (SIL-IS) SIL_IS->Extraction MS_Analyte Measures Analyte Signal Extraction->MS_Analyte MS_IS Measures IS Signal Extraction->MS_IS Ratio Ratio (Analyte Signal / IS Signal) = Accurate Quantification MS_Analyte->Ratio MS_IS->Ratio

Caption: Principle of using a stable isotope-labeled internal standard.

Conclusion

The selection of an appropriate internal standard is a critical decision in the development of robust and reliable bioanalytical methods. For the quantification of Rupatadine, the use of a stable isotope-labeled internal standard like Rupatadine-d4 in LC-MS/MS analysis offers significant advantages in terms of accuracy and precision by effectively compensating for matrix effects and procedural variability. While other methods can provide acceptable results, the adoption of a SIL-IS represents the pinnacle of bioanalytical rigor, ensuring the highest quality data for pivotal pharmacokinetic and clinical studies. For researchers and drug development professionals, embracing this gold standard is a scientifically sound strategy for achieving unequivocal and defensible results.

References

Rupatadine and Desloratadine in Seasonal Allergic Rhinitis: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of two second-generation antihistamines for the treatment of seasonal allergic rhinitis, supported by clinical trial data and pharmacological insights.

This guide provides a comprehensive comparison of rupatadine (B1662895) and desloratadine (B1670295), two widely used second-generation H1 antihistamines, in the management of seasonal allergic rhinitis (SAR). Designed for researchers, scientists, and drug development professionals, this document synthesizes key findings from clinical trials, detailing their efficacy, safety profiles, and underlying mechanisms of action. All quantitative data is presented in structured tables for direct comparison, and experimental protocols are outlined to provide context for the presented evidence. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of their pharmacological activity and the design of comparative studies.

Efficacy in Seasonal Allergic Rhinitis: A Data-Driven Comparison

Clinical studies have demonstrated that both rupatadine and desloratadine are effective in alleviating the symptoms of seasonal allergic rhinitis compared to placebo.[1][2][3] A direct comparison between the two active drugs reveals a comparable efficacy profile in reducing nasal and ocular symptoms.[1][2]

A multicenter, randomized, double-blind, placebo-controlled study directly comparing rupatadine 10 mg and desloratadine 5 mg over a 4-week treatment period found no statistically significant difference in the reduction of the Total Seven Symptoms Score (T7SS), which includes the Total Nasal Symptom Score (TNSS) and the Total Ocular Symptom Score (TOSS).[1][2] Rupatadine led to a 46.1% reduction in T7SS from baseline, while desloratadine achieved a 48.9% reduction.[2] Both were significantly more effective than placebo.[1][2]

Similarly, both medications showed comparable effectiveness in reducing individual nasal symptoms such as rhinorrhea, sneezing, and nasal pruritus, as well as ocular pruritus.[1] Another comparative study also concluded that rupatadine and desloratadine are equally effective in improving rhinorrhea, nasal congestion, and overall TNSS.[4]

Efficacy EndpointRupatadine 10 mgDesloratadine 5 mgPlaceboKey Findings
Mean Change in T7SS -46.1% (p=0.03 vs placebo)[2]-48.9% (p=0.01 vs placebo)[2]-37%[1]No significant difference between rupatadine and desloratadine.[1]
Rhinorrhea Significant reduction (p=0.03 vs placebo)[1]Significant reduction (p=0.02 vs placebo)[1]-Both active treatments were more effective than placebo.[1]
Sneezing Significant reduction (p=0.01 vs placebo)[1]Significant reduction (p=0.01 vs placebo)[1]-Both active treatments were more effective than placebo.[1]
Nasal Pruritus Significant reduction (p=0.05 vs placebo)[1]Significant reduction (p=0.003 vs placebo)[1]-Both active treatments were more effective than placebo.[1]
Ocular Pruritus Significant reduction (p=0.002 vs placebo)[1]Significant reduction (p<0.001 vs placebo)[1]-Both active treatments were more effective than placebo.[1]

Safety and Tolerability Profile

The safety profiles of rupatadine and desloratadine in the treatment of seasonal allergic rhinitis are comparable. In a head-to-head clinical trial, the incidence of adverse events was similar across the rupatadine, desloratadine, and placebo groups.[1]

Adverse EventsRupatadine 10 mgDesloratadine 5 mgPlacebo
Overall Incidence 39.5%[1]37.3%[1]36.1%[1]
Treatment-Related Incidence 13.4%[1]16.1%[1]9.8%[1]

There were no statistically significant differences in the overall incidence or the incidence of treatment-related adverse events among the three groups.[1]

Experimental Protocols

The data presented in this guide is primarily drawn from a randomized, double-blind, multicenter, international, placebo-controlled study.[2] The key aspects of the methodology are summarized below:

  • Participants: Patients aged 12 years and older with a history of seasonal allergic rhinitis and a positive prick test to a relevant seasonal allergen.[2]

  • Inclusion Criteria: Symptomatic patients with a nasal symptom sum score ≥ 6, a non-nasal score ≥ 3, and a rhinorrhea score ≥ 2 at screening.[2]

  • Treatment Arms:

    • Rupatadine 10 mg once daily[2]

    • Desloratadine 5 mg once daily[2]

    • Placebo once daily[2]

  • Duration: 4 weeks[2]

  • Primary Efficacy Variable: Change from baseline in the Total Seven Symptoms Score (T7SS) over the 4-week treatment period (reflective evaluation).[2]

  • Secondary Efficacy Variables: Total Nasal Symptom Score (T4NSS) and Total Ocular Symptom Score (T3NNSS), both reflective and instantaneous evaluations.[3]

  • Safety Assessment: Monitoring of adverse events, laboratory tests, and electrocardiography.[2]

G cluster_screening Screening Phase cluster_randomization Randomization cluster_treatment 4-Week Treatment Phase cluster_assessment Efficacy & Safety Assessment s1 Patients with SAR History (≥12 years old) s2 Positive Prick Test s1->s2 s3 Symptom Score Thresholds (Nasal, Non-Nasal, Rhinorrhea) s2->s3 rand Randomization s3->rand t1 Rupatadine 10 mg (n=117) rand->t1 t2 Desloratadine 5 mg (n=117) rand->t2 t3 Placebo (n=122) rand->t3 a1 Primary Endpoint: Change in T7SS t1->a1 a2 Secondary Endpoints: Change in T4NSS & T3NNSS t1->a2 a3 Safety Monitoring: Adverse Events, ECG, Labs t1->a3 t2->a1 t2->a2 t2->a3 t3->a1 t3->a2 t3->a3

Diagram 1: Clinical Trial Workflow. A flowchart illustrating the key phases of the comparative clinical trial, from patient screening and randomization to treatment and assessment.

Pharmacological Signaling Pathways

The distinct pharmacological profiles of rupatadine and desloratadine contribute to their efficacy in managing allergic rhinitis. While both are potent H1 antihistamines, rupatadine possesses an additional anti-platelet-activating factor (PAF) activity.[5]

Desloratadine: As an inverse agonist of the histamine (B1213489) H1 receptor, desloratadine stabilizes the inactive conformation of the receptor.[1][6] This action inhibits both the basal activity of the receptor and histamine-induced activation, thereby preventing the downstream signaling cascade that leads to the release of pro-inflammatory mediators.[1][6] One of the key pathways inhibited by desloratadine is the activation of Nuclear Factor-kappaB (NF-κB), a crucial transcription factor in the inflammatory response.[1][6]

G cluster_desloratadine Desloratadine Signaling Pathway des Desloratadine h1r Histamine H1 Receptor (Inactive State) des->h1r Inverse Agonist nfkb NF-κB Pathway Inhibition h1r->nfkb Stabilizes inflammation Reduced Allergic Inflammation nfkb->inflammation

Diagram 2: Desloratadine Mechanism. Illustrates the inverse agonism of desloratadine on the H1 receptor, leading to the inhibition of the NF-κB pathway.

Rupatadine: Rupatadine is a dual-action antagonist, targeting both the histamine H1 receptor and the platelet-activating factor (PAF) receptor.[5] By blocking the H1 receptor, rupatadine prevents histamine from inducing allergic symptoms. Its antagonism of the PAF receptor provides an additional anti-inflammatory effect, as PAF is a potent mediator involved in various aspects of the allergic inflammatory cascade, including increasing vascular permeability and attracting inflammatory cells.[5][7]

G cluster_rupatadine Rupatadine Dual Signaling Pathway rup Rupatadine h1r Histamine H1 Receptor rup->h1r Antagonist pafr PAF Receptor rup->pafr Antagonist hist_effects Inhibition of Histamine Effects h1r->hist_effects paf_effects Inhibition of PAF Effects pafr->paf_effects inflammation Reduced Allergic Inflammation hist_effects->inflammation paf_effects->inflammation

Diagram 3: Rupatadine's Dual Mechanism. Shows rupatadine's antagonism of both the H1 and PAF receptors, resulting in a broad anti-inflammatory effect.

References

A Comparative Analysis of Rupatadine and Levocetirizine in the Management of Chronic Urticaria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Rupatadine (B1662895) and Levocetirizine (B1674955), two second-generation antihistamines, for the treatment of chronic urticaria. The analysis is based on experimental data from comparative clinical studies, focusing on efficacy, safety, and mechanisms of action.

Mechanism of Action

Chronic urticaria is primarily driven by the release of histamine (B1213489) and other inflammatory mediators from mast cells.[1] Second-generation H1-antihistamines are the first-line treatment.[2] While both Rupatadine and Levocetirizine are potent H1-receptor antagonists, Rupatadine possesses a distinct, dual mechanism of action.

  • Levocetirizine: As the active R-enantiomer of cetirizine, Levocetirizine is a highly selective H1-receptor antagonist.[3][4] By blocking the H1 receptor, it prevents histamine from inducing symptoms like itching, swelling, and vasodilation.[4] Some studies also suggest it has secondary anti-inflammatory properties by inhibiting the release of pro-inflammatory mediators.[5][6]

  • Rupatadine: Rupatadine exhibits a dual antagonistic effect, targeting both histamine H1 receptors and Platelet-Activating Factor (PAF) receptors.[7][8] PAF is a potent inflammatory mediator that contributes to vascular leakage and inflammation in urticaria.[7][8] By inhibiting both pathways, Rupatadine offers a broader mechanism for controlling urticarial symptoms.[1][9] Furthermore, it has been shown to inhibit mast cell degranulation and the release of cytokines in response to various triggers.[10]

Levocetirizine_Mechanism cluster_cell Mast Cell / Basophil cluster_receptor Target Cell (e.g., Endothelial, Neuronal) Allergen Allergen Histamine Histamine Allergen->Histamine triggers release H1_Receptor H1 Receptor Histamine->H1_Receptor binds to Symptoms Urticarial Symptoms (Wheal, Flare, Pruritus) H1_Receptor->Symptoms leads to Levocetirizine Levocetirizine Levocetirizine->H1_Receptor selectively antagonizes

Diagram 1: Mechanism of Levocetirizine in Chronic Urticaria.

Rupatadine_Mechanism cluster_cell Mast Cell / Basophil cluster_receptor Target Cell (e.g., Endothelial, Neuronal) Allergen Allergen Histamine Histamine Allergen->Histamine triggers release PAF Platelet-Activating Factor (PAF) Allergen->PAF triggers release H1_Receptor H1 Receptor Histamine->H1_Receptor binds to PAF_Receptor PAF Receptor PAF->PAF_Receptor binds to Symptoms Urticarial Symptoms (Wheal, Flare, Pruritus, Vascular Leakage) H1_Receptor->Symptoms leads to PAF_Receptor->Symptoms leads to Rupatadine Rupatadine Rupatadine->H1_Receptor antagonizes Rupatadine->PAF_Receptor antagonizes

Diagram 2: Dual Mechanism of Rupatadine in Chronic Urticaria.

Comparative Efficacy Analysis

Clinical trials have directly compared the efficacy of Rupatadine and Levocetirizine in patients with chronic idiopathic urticaria (CIU). The primary endpoints in these studies often include changes in the Urticaria Activity Score (UAS) and the Dermatology Life Quality Index (DLQI).

One randomized, single-blinded study by Maiti et al. concluded that Rupatadine was a better choice than Levocetirizine due to a superior efficacy and safety profile.[11][12] In this 4-week study involving 70 patients, the Rupatadine group showed a statistically significant decrease in several inflammatory and clinical markers compared to baseline.[2][11]

Conversely, a prospective, open, comparative, randomized study by Johnson et al. involving 100 CIU patients over 6 weeks found Levocetirizine to be more efficacious.[13][14] Patients in the Levocetirizine group demonstrated a more significant improvement in the mean Urticaria Activity Score (UAS) and a statistically significant decrease in the Dermatology Life Quality Index (DLQI) score.[13]

Table 1: Quantitative Efficacy Comparison

Parameter Study Rupatadine Group Levocetirizine Group Finding
Mean UAS Johnson et al.[13] Decrease to 0.38 Decrease to 0.10 Levocetirizine showed a more significant improvement (P < 0.001).[13]
Mean DLQI Johnson et al.[13] Significant reduction Statistically significant reduction The decrease was statistically significant in the Levocetirizine group (P < 0.05).[13]
Absolute Eosinophil Count (AEC) Maiti et al.[11] 35.6% decrease (P=0.036) Data not specified Rupatadine significantly reduced AEC from baseline.[11]
Serum IgE Maiti et al.[11] 15.3% decrease (P=0.024) Data not specified Rupatadine significantly reduced Serum IgE from baseline.[11]
Total Symptom Score Maiti et al.[11] 28.2% decrease (P=0.02) Data not specified Rupatadine significantly reduced symptom scores from baseline.[11]

| Global Efficacy Score | Maiti et al.[11] | Significantly greater | Lower than Rupatadine | Rupatadine's global efficacy was significantly greater (P=0.009).[11] |

Comparative Safety and Tolerability

Both medications are generally well-tolerated second-generation antihistamines, with a lower incidence of sedation compared to first-generation agents.[4][8] Somnolence remains the most frequently reported adverse effect for both drugs.

In the study by Johnson et al., somnolence was the most common side effect in both treatment groups.[13] However, psychomotor impairment, as measured by the critical flicker fusion threshold (CFFT) test, was more pronounced in the Levocetirizine group.[13] The study by Maiti et al. also reported that the overall incidence of adverse drug reactions was lower in the Rupatadine group.[2][11]

Table 2: Safety and Tolerability Comparison

Adverse Effect Study Rupatadine Group Levocetirizine Group Finding
Somnolence Johnson et al.[13] Reported Reported Most common side effect in both groups.[13]
Psychomotor Impairment (CFFT) Johnson et al.[13] Less impairment More impairment Levocetirizine group showed greater impairment.[13]

| Overall Adverse Drug Reactions | Maiti et al.[11] | Lower incidence | Higher incidence | Incidence was less in the Rupatadine group.[11] |

Experimental Protocols

The findings presented are based on randomized clinical trials. The methodologies of these key comparative studies are detailed below.

A. Protocol from Maiti R, et al. (2011) [2][11]

  • Study Design: A randomized, single-blinded, single-center, parallel-group clinical study.

  • Patient Population: 70 patients diagnosed with Chronic Idiopathic Urticaria (CIU).

  • Intervention: Patients were randomized into two groups.

    • Group 1: Received Rupatadine (10 mg/day) (n=35).

    • Group 2: Received Levocetirizine (5 mg/day) (n=35).

  • Duration: 4 weeks.

  • Outcome Measures:

    • Primary: Absolute Eosinophil Count (AEC), serum IgE, Total Symptom Score (TSS), Aerius Quality of Life Questionnaire score.

    • Secondary: Global efficacy score, incidence of adverse drug reactions.

  • Assessment Schedule: Patients were evaluated at baseline and after 28 days of treatment.

B. Protocol from Johnson et al. [13][14]

  • Study Design: A prospective, open-label, comparative, randomized study.

  • Patient Population: 100 patients diagnosed with Chronic Idiopathic Urticaria (CIU).

  • Intervention: Patients were randomized into two groups.

    • Group 1: Received Rupatadine (10 mg/day) (n=50).

    • Group 2: Received Levocetirizine (5 mg/day) (n=50).

  • Duration: 6 weeks.

  • Efficacy Parameters:

    • Urticaria Activity Score (UAS): A patient-reported diary assessing the number of hives and intensity of itch.[15] The weekly UAS7 score ranges from 0-42.[16]

    • Dermatology Life Quality Index (DLQI): A 10-item questionnaire assessing the health-related quality of life.[17][18]

  • Safety Evaluation: Monitoring of adverse drug reactions, Critical Flicker Fusion Threshold (CFFT) test, and a visual analog scale (VAS) for sedation.

  • Assessment Schedule: Evaluations were performed at baseline, and at 2, 4, and 6 weeks.

Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase (4-6 Weeks) cluster_followup Follow-up & Analysis Recruitment Patient Recruitment (N=70-100 with CIU) Inclusion Inclusion/Exclusion Criteria Met Recruitment->Inclusion Baseline Baseline Assessment (UAS, DLQI, AEC, IgE) Inclusion->Baseline Randomization Randomization (1:1 Ratio) Baseline->Randomization GroupA Group A (n=35-50) Receives Rupatadine 10mg Randomization->GroupA GroupB Group B (n=35-50) Receives Levocetirizine 5mg Randomization->GroupB FollowUp Follow-up Assessments (Weeks 2, 4, 6) GroupA->FollowUp GroupB->FollowUp DataCollection Data Collection (Efficacy & Safety Parameters) FollowUp->DataCollection Analysis Statistical Analysis (Comparison between groups) DataCollection->Analysis Conclusion Conclusion on Comparative Efficacy and Safety Analysis->Conclusion

Diagram 3: Generalized Workflow of a Comparative Clinical Trial.

Conclusion

The comparative analysis of Rupatadine and Levocetirizine for chronic urticaria presents conflicting evidence from different clinical trials.

  • One study suggests Rupatadine offers superior efficacy, particularly in reducing inflammatory markers like eosinophil count and serum IgE, with a better overall safety profile.[11] Its dual antagonism of H1 and PAF receptors provides a strong theoretical advantage for a broader anti-inflammatory effect.[7][8]

  • Another study indicates that Levocetirizine is more effective in reducing the overall urticaria activity score (UAS) and improving the dermatology-related quality of life (DLQI).[13]

Both drugs are effective second-generation antihistamines. Levocetirizine's efficacy in symptom score reduction appears potent in some studies, while Rupatadine's unique dual mechanism and anti-inflammatory properties may offer benefits beyond simple H1-receptor blockade. The choice between the two may depend on the specific clinical presentation of the patient, the need to target PAF-mediated inflammation, and tolerability, particularly concerning sedation and psychomotor effects. Further large-scale, double-blinded, randomized controlled trials are needed to definitively establish superiority.

References

A Comparative Guide to the Cross-Validation of Rupatadine Analytical Methods Between Laboratories

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Furthermore, this document outlines a general protocol for conducting an inter-laboratory cross-validation study, providing a framework for researchers aiming to establish the robustness and transferability of their analytical methods.

Comparative Analysis of Analytical Methods

The following tables summarize the performance characteristics of different analytical methods for Rupatadine determination, as reported in various studies. This allows for an objective comparison of their capabilities.

Table 1: HPLC Methods for Rupatadine in Pharmaceutical Dosage Forms

ParameterMethod 1Method 2Method 3
Principle RP-HPLCRP-HPLCRP-HPLC
Column C18 (250x4.6mm, 5µm)Hypersil BDS (150 x 4.6 mm, 5 μm)[1]Unisphere C18 (250 x 4.6mm, 5µ)
Mobile Phase Acetonitrile:Methanol (B129727):Water (40:50:10 v/v/v)Gradient mixture of acetate (B1210297) buffer (pH 6.0) and methanol[1]Buffer (Sodium Acetate, pH 4.4) and Methanol (20:80 v/v)
Flow Rate 1.0 mL/min1.0 mL/min[1]1.0 ml/min
Detection UV at 244 nmPDA at 264 nm[1]PDA at 245 nm
Linearity Range 10-60 µg/mLNot explicitly statedLOQ to 150% of specification
LOD 0.026 µg/mLNot explicitly stated0.05 µg/ml
LOQ 0.056 µg/mLNot explicitly stated0.2 µg/ml
Accuracy (% Recovery) 99.06 - 100.60%Not explicitly stated98.0% to 102.5% for impurity
Precision (%RSD) Intraday: 0.68, Interday: 0.61System precision < 1.0%[1]Not explicitly stated

Table 2: LC-MS/MS Methods for Rupatadine in Human Plasma

ParameterMethod AMethod B
Principle LC-ESI-MS/MS[2]LC/MS/MS
Column C18[2]Reversed phase
Mobile Phase Gradient with Methanol and 10mM Ammonium (B1175870) Acetate with 0.1% Formic Acid[2]0.2 M Ammonium Acetate (pH 4.5) and Methanol
Flow Rate Not explicitly stated1 ml/min
Detection ESI-MS/MS[2]Multiple Reaction Monitoring (MRM), Positive ESI
Analytes Rupatadine, Desloratadine, 3-Hydroxydesloratadine[2]Rupatadine
Internal Standard Not explicitly statedLoratadine
Linearity Range 0.05 - 20 ng/mL (Rupatadine)[2]0.1 - 10 ng/ml
LLOQ 0.05 ng/mL (Rupatadine)[2]0.1 ng/ml
Intra-day Precision (%RSD) 1.0 - 4.7%[2]Not explicitly stated
Inter-day Precision (%RSD) 2.2 - 12.1%[2]Not explicitly stated
Intra-day Accuracy -7.7% to 5.2%[3]Not explicitly stated
Inter-day Accuracy -4.1% to 4.8%[3]Not explicitly stated

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical methods. Below are outlines of the experimental protocols for the compared methods.

Protocol 1: RP-HPLC Method for Rupatadine in Tablets[1]
  • Sample Preparation: Twenty tablets are weighed and finely powdered. An amount of powder equivalent to 10 mg of Rupatadine fumarate (B1241708) is transferred to a 100 ml volumetric flask and sonicated for 15 minutes with 100 ml of the mobile phase. The solution is then filtered through a 0.22µm membrane filter.

  • Chromatographic Conditions:

    • Column: C18 (250x4.6mm i.d., 5µm)

    • Mobile Phase: A mixture of Acetonitrile, Methanol, and Water in the ratio of 40:50:10 (v/v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 244 nm.

    • Injection Volume: 20 µl.

Protocol 2: Stability-Indicating RP-HPLC Method[2]
  • Sample Preparation: Individual preparations of the Rupatadine sample (1000 μg/mL) are made for method precision experiments.

  • Chromatographic Conditions:

    • Column: Hypersil BDS (150 x 4.6 mm, 5 μm).

    • Mobile Phase: A gradient mixture of a buffer (acetate buffer pH-6.0) and methanol.

    • Flow Rate: 1.0 mL/min.

    • Detection: Photodiode array (PDA) detector at 264 nm.

    • Column Temperature: 50°C.

Protocol 3: LC-MS/MS Method for Rupatadine in Human Plasma[3]
  • Sample Preparation: Protein precipitation is used for plasma sample preparation.

  • Chromatographic Conditions:

    • Column: C18.

    • Mobile Phase: Gradient elution using a mobile phase consisting of methanol and 10mM ammonium acetate containing 0.1% (v/v) formic acid.

  • Mass Spectrometry: Detection is performed using an LC-ESI-MS/MS system.

Inter-Laboratory Cross-Validation Workflow

An inter-laboratory validation study is the most rigorous way to assess the reproducibility of an analytical method. It involves multiple laboratories analyzing identical samples using the same protocol. The following diagram illustrates a typical workflow for such a study.

CrossValidationWorkflow A Method Development & Single-Lab Validation B Develop Standardized Protocol & Acceptance Criteria A->B Define parameters C Select Participating Laboratories B->C Recruit labs D Prepare & Distribute Homogeneous Samples C->D Sample logistics E Laboratories Perform Analysis (Following Protocol) D->E Ship samples F Data Collection & Centralized Review E->F Submit results G Statistical Analysis (e.g., ANOVA, Cochran's Test) F->G Analyze data H Evaluate Reproducibility & Robustness G->H Interpret statistics H->B Revise Protocol if needed I Final Report & Method Standardization H->I Document findings J Method Deemed Robust & Transferable I->J Successful Validation

Inter-laboratory cross-validation workflow.
Signaling Pathway of Rupatadine's Dual Action

Rupatadine exhibits its therapeutic effects through a dual mechanism of action: antagonizing the histamine (B1213489) H1 receptor and the platelet-activating factor (PAF) receptor. This dual antagonism contributes to its efficacy in managing allergic conditions.

RupatadineMechanism cluster_0 Allergen Exposure cluster_1 Mediator Release cluster_2 Receptor Binding cluster_3 Rupatadine Intervention cluster_4 Allergic Symptoms MastCell Mast Cell Histamine Histamine MastCell->Histamine PAF PAF MastCell->PAF H1R H1 Receptor Histamine->H1R Binds to PAFR PAF Receptor PAF->PAFR Binds to Symptoms Sneezing, Itching, Inflammation, etc. H1R->Symptoms PAFR->Symptoms Rupatadine Rupatadine Rupatadine->H1R Antagonizes Rupatadine->PAFR Antagonizes

Dual antagonistic action of Rupatadine.

References

The Impact of Deuterated Internal Standards on Data Integrity in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers, scientists, and drug development professionals on the critical role of deuterated internal standards in ensuring accurate and reliable quantitative data.

In the landscape of modern bioanalysis, particularly in drug development and clinical research, the integrity of quantitative data is paramount. The use of internal standards (IS) in liquid chromatography-mass spectrometry (LC-MS) is a fundamental practice to correct for variability throughout the analytical workflow. Among the various types of internal standards, stable isotope-labeled internal standards (SIL-ISs), especially deuterated standards, are widely considered the gold standard. This guide provides an objective comparison of the performance of deuterated internal standards against other alternatives, supported by experimental data, to underscore their impact on data integrity.

The Superiority of Co-elution: Mitigating Matrix Effects

One of the most significant challenges in bioanalysis is the "matrix effect," where components in a biological sample (e.g., plasma, urine) can interfere with the ionization of the target analyte, leading to ion suppression or enhancement.[1][2] This can compromise the accuracy and precision of quantification.[2] An ideal internal standard should co-elute with the analyte, meaning it experiences the same matrix effects and can therefore effectively normalize the analyte's response.[1][3]

Deuterated internal standards, being chemically almost identical to the analyte, are designed to co-elute perfectly.[3][4] This co-elution is crucial for compensating for variations in sample preparation, injection volume, and instrument response.[5][6] In contrast, structural analogs, which are chemically different, may have different retention times and be affected differently by matrix components, leading to less reliable data.[1][7]

Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards

The scientific consensus, supported by regulatory bodies like the FDA and EMA, is that stable isotope-labeled internal standards generally provide superior assay performance compared to non-deuterated (structural analog) internal standards.[5][8] The following tables summarize the quantitative performance from various studies.

Parameter Deuterated Internal Standard ¹³C or ¹⁵N Labeled Internal Standard Non-Isotopically Labeled (Analog) Internal Standard Key Findings & References
Co-elution with Analyte Generally co-elutes, but minor chromatographic shifts can occur due to the deuterium (B1214612) isotope effect.[9][10]Co-elutes almost perfectly with the analyte.Often has a different retention time, leading to differential matrix effects.[7]The closer the co-elution, the better the compensation for matrix effects.[1][10]
Compensation for Matrix Effects High, due to near-identical physicochemical properties and co-elution.[1]Very high, considered the "gold standard" for mitigating matrix effects.[11]Variable and often incomplete, as it may not experience the same degree of ion suppression or enhancement.[6]Deuterated and other SIL-IS are superior in correcting for matrix-induced variability.[1][5]
Accuracy and Precision Generally high, leading to improved assay reliability.[7][12]Typically provides the highest accuracy and precision.Can lead to biased and more variable results.[1][7]A study on the anticancer drug Kahalalide F showed significantly improved accuracy and precision with a SIL-IS compared to an analog IS.[7]
Potential for Isotopic Interference Low risk, but possible if the mass difference is small or if there is in-source fragmentation.[13]Very low risk.Not applicable.Careful selection of mass transitions is crucial.[9]
Cost and Availability Generally more affordable and readily available than ¹³C or ¹⁵N labeled standards.[3][9]More expensive and may require custom synthesis.[7]Typically the most cost-effective and widely available.The investment in a SIL-IS can often be offset by reduced method development time and fewer failed runs.[1]

Quantitative Data from Comparative Studies

The following table presents a summary of experimental findings that highlight the performance differences between internal standard types.

Analyte Internal Standard Type Matrix Key Performance Metric Result Reference
Everolimus (B549166)Deuterated (everolimus-d4) vs. Analog (32-desmethoxyrapamycin)Whole BloodMethod Comparison (Slope vs. independent LC-MS/MS method)Deuterated IS showed a better slope (0.95) compared to the analog IS (0.83), indicating better agreement.[14]
Kahalalide FSIL-IS vs. Analog ISNot specifiedBias (Accuracy)The mean bias was 100.3% for the SIL-IS and 96.8% for the analog IS. The bias for the analog was significantly different from the true value.[7]
Kahalalide FSIL-IS vs. Analog ISNot specifiedPrecision (Standard Deviation)The standard deviation of the bias was significantly lower for the SIL-IS (7.6%) compared to the analog IS (8.6%).[7]
6-Methylmercaptopurine (6-MMP)Various Structural Analogs vs. SIL-ISNot specifiedBias Compared to SIL-ISStructural analogs with substituted amine moieties showed a bias of ≥15% and were deemed unacceptable.[15]
LapatinibIsotope-labeled (Lapatinib-d3) vs. Non-isotope-labeled (Zileuton)Cancer Patient PlasmaInter-individual Recovery VariationThe use of a stable isotope-labeled internal standard corrects for inter-individual variability in recovery.[15]

Experimental Protocols

A detailed and robust experimental protocol is fundamental to achieving reliable quantitative results. The following outlines a generalized methodology for the evaluation of matrix effects, a critical experiment when comparing internal standards.

Evaluation of Matrix Effects

Objective: To compare the ability of a deuterated internal standard and a non-deuterated (structural analog) internal standard to compensate for matrix effects from different sources.

Materials:

  • Blank biological matrix (e.g., plasma) from at least six different sources.

  • Analyte of interest.

  • Deuterated internal standard.

  • Non-deuterated internal standard.

  • Appropriate solvents for reconstitution and protein precipitation.

Procedure:

  • Prepare Three Sets of Samples:

    • Set 1 (Analyte in Neat Solution): Prepare a solution of the analyte in the reconstitution solvent at a known concentration.

    • Set 2 (Analyte in Post-Extraction Spiked Matrix): Extract blank matrix from the six different sources. Spike the extracted blank matrix with the analyte at the same concentration as in Set 1.

    • Set 3 (Internal Standards in Neat Solution and Post-Extraction Spiked Matrix):

      • Prepare separate solutions of the deuterated IS and the non-deuterated IS in the reconstitution solvent at the concentration to be used in the final assay.

      • Extract blank matrix from the six different sources. Spike the extracted blank matrix with the deuterated IS and the non-deuterated IS at the same concentrations as in the neat solutions.[5]

  • Sample Analysis: Analyze all prepared samples by LC-MS/MS.

  • Data Analysis and Calculation:

    • Matrix Factor (MF): Calculate the MF for the analyte in each of the six matrix sources by dividing the peak area of the analyte in the post-extraction spiked matrix (Set 2) by the peak area of the analyte in the neat solution (Set 1).

    • IS-Normalized MF: For each matrix source, divide the MF of the analyte by the MF of the internal standard (calculated similarly using Set 3).

    • Coefficient of Variation (CV): Calculate the CV of the IS-normalized MF across the six matrix sources for both the deuterated and non-deuterated internal standards.[5]

Interpretation: A lower CV for the IS-normalized MF indicates better compensation for the variability of the matrix effect by the internal standard.[5]

Visualizing the Impact of Internal Standards

The following diagrams illustrate the conceptual workflow and the role of a deuterated internal standard in ensuring data integrity.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Add Deuterated Internal Standard Sample->Add_IS Extraction Protein Precipitation / Extraction Add_IS->Extraction LC_Sep Chromatographic Separation Extraction->LC_Sep MS_Detect Mass Spectrometric Detection LC_Sep->MS_Detect Peak_Integration Peak Area Integration MS_Detect->Peak_Integration Ratio_Calc Calculate Analyte/IS Ratio Peak_Integration->Ratio_Calc Quantification Quantification using Calibration Curve Ratio_Calc->Quantification

Caption: Experimental workflow for bioanalysis using a deuterated internal standard.

cluster_ideal Ideal Compensation (Deuterated IS) cluster_poor Poor Compensation (Analog IS) Analyte1 Analyte MatrixEffect1 Matrix Effect (Ion Suppression) Analyte1->MatrixEffect1 IS1 Deuterated IS IS1->MatrixEffect1 Ratio1 Analyte/IS Ratio (Stable) MatrixEffect1->Ratio1 Analyte2 Analyte MatrixEffect2a Matrix Effect on Analyte Analyte2->MatrixEffect2a IS2 Analog IS MatrixEffect2b Different Matrix Effect on IS IS2->MatrixEffect2b Ratio2 Analyte/IS Ratio (Inaccurate) MatrixEffect2a->Ratio2 MatrixEffect2b->Ratio2

Caption: Impact of co-elution on compensating for matrix effects.

Conclusion

References

Safety Operating Guide

Safe Disposal of Rupatadine-d4 Fumarate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the proper disposal of Rupatadine-d4 fumarate (B1241708), aligning with standard laboratory safety protocols and regulatory requirements. Adherence to these guidelines is paramount to minimize environmental impact and maintain a safe working environment.

Hazard Profile and Precautionary Measures

Rupatadine fumarate, the non-deuterated parent compound, is classified as harmful if swallowed and may cause long-lasting harmful effects to aquatic life.[1][2] Therefore, it is crucial to prevent its release into the environment.[1] When handling Rupatadine-d4 fumarate, appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye protection, should be worn.[3] Handling should occur in a well-ventilated area or a fume hood to avoid inhalation of dust or aerosols.[3][4]

Step-by-Step Disposal Protocol

The primary principle for the disposal of Rupatadine-d4 fumarate is to treat it as chemical waste. It must not be discarded down the drain or mixed with general laboratory trash.[5] Disposal procedures must be in accordance with all applicable country, federal, state, and local regulations.[1]

1. Waste Collection and Segregation:

  • Solid Waste: Collect solid Rupatadine-d4 fumarate waste, including contaminated consumables (e.g., weighing paper, pipette tips), in a designated and clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing Rupatadine-d4 fumarate should be collected in a separate, sealed, and appropriately labeled container for liquid chemical waste. Do not mix with incompatible waste streams.

2. Spill Management:

  • In the event of a spill, prevent further leakage or spreading.[1]

  • For small spills, absorb the material with an inert, non-combustible absorbent material such as sand, vermiculite, or diatomite.[1][3]

  • Carefully collect the absorbed material and contaminated soil into a suitable, sealed container for chemical waste disposal.[3][4]

  • Decontaminate the spill area and equipment by scrubbing with alcohol, and dispose of the contaminated cleaning materials as hazardous waste.[1]

3. Container Management:

  • Empty Containers: "Empty" containers that previously held Rupatadine-d4 fumarate should be treated as hazardous waste unless properly decontaminated.

  • Labeling: All waste containers must be accurately labeled with the chemical name ("Rupatadine-d4 fumarate waste"), associated hazards, and the accumulation start date.

4. Final Disposal:

  • Arrange for the collection and disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[3]

Quantitative Data Summary

While specific quantitative data for Rupatadine-d4 fumarate disposal is not available, the following table summarizes key information derived from the Safety Data Sheet (SDS) for the parent compound, Rupatadine fumarate.

ParameterValue/ClassificationSource
GHS Hazard Classification Acute Toxicity, Oral (Category 4)[1][2][4]
Hazardous to the aquatic environment, long-term hazard (Category 4)[1]
Hazard Statements H302: Harmful if swallowed[1][2][4]
H413: May cause long lasting harmful effects to aquatic life[1]
Disposal Precautionary Statement P501: Dispose of contents/container in accordance with local regulation[1][2]

Below is a diagram illustrating the logical workflow for the proper disposal of Rupatadine-d4 fumarate.

G cluster_0 Disposal Workflow for Rupatadine-d4 Fumarate A Identify Waste (Solid, Liquid, Contaminated PPE) B Segregate into Labeled Hazardous Waste Container A->B Routine Waste C Manage Spills: Absorb with Inert Material A->C Accidental Spill E Store Waste Container in Designated Area B->E G Do NOT Dispose in General Trash or Drain D Collect Spill Residue into Sealed Container C->D D->E F Arrange for Professional Disposal (via EHS or Contractor) E->F Final Step

Caption: Rupatadine-d4 Fumarate Disposal Workflow.

References

Essential Safety and Logistical Information for Handling Rupatadine-d4 Fumarate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and effective handling of chemical compounds is paramount. This document provides crucial safety and logistical information for the handling of Rupatadine-d4 fumarate (B1241708), a deuterated analogue of the antihistamine Rupatadine fumarate. The following procedural guidance is designed to be a preferred source for laboratory safety and chemical handling, fostering a deep trust in operational best practices.

Hazard Identification and Classification
  • Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[1][2][3]

  • Hazardous to the aquatic environment, long-term hazard (Category 4), H413: May cause long lasting harmful effects to aquatic life.[3]

The material may also be irritating to the mucous membranes and upper respiratory tract, and potentially harmful if inhaled or absorbed through the skin.[2] To the best of current knowledge, the detailed toxicological properties of Rupatadine fumarate have not been exhaustively investigated.[2]

Personal Protective Equipment (PPE)

To minimize exposure and ensure personal safety when handling Rupatadine-d4 fumarate, the following personal protective equipment is mandatory.

PPE CategoryItemSpecifications
Eye Protection Safety Glasses with side shields or GogglesMust be worn at all times in the laboratory. A face shield may be required for operations with a significant splash hazard.[4][5]
Hand Protection Chemical-resistant, impermeable glovesNitrile or neoprene gloves are recommended.[5] Due to the lack of specific testing, it is crucial to select gloves resistant to the substance.[1] Double gloving is best practice when handling hazardous drugs.[6]
Body Protection Laboratory Coat or Disposable GownA disposable gown made of low-permeability fabric is preferred.[5][6] It should have a solid front, long sleeves, and tight-fitting cuffs.[6]
Respiratory Protection Not generally required for small quantitiesIf handling large quantities or if dust formation is likely, a NIOSH-approved N95 or N100 respirator should be worn.[5] In the presence of vapors or when there is a risk of splashes, a full face-piece respirator may be necessary.[5]
Safe Handling and Storage

Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[3][7]

  • Avoid contact with skin, eyes, and clothing.[7]

  • Wash hands thoroughly after handling the compound.[1][7]

  • Do not eat, drink, or smoke in the laboratory.[1][6]

  • Take precautionary measures against static discharge.[1]

  • As deuterated compounds can be hygroscopic, handle under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent moisture absorption and H-D exchange, which can affect the isotopic purity of the compound.[8][9]

Storage:

  • Keep the container tightly closed in a dry and well-ventilated place.[7]

  • Recommended long-term storage temperature is -20°C.[7]

  • Store away from strong oxidizing/reducing agents and strong acids/alkalis.[3][7]

Emergency Procedures and First Aid
Exposure RouteFirst Aid Measures
Ingestion If swallowed, rinse mouth with water.[1][3] Call a poison center or doctor if you feel unwell.[1] Do NOT induce vomiting.[2][10]
Inhalation Move the person to fresh air.[2][10] If breathing is difficult, give oxygen or artificial respiration.[2] Seek immediate medical attention.[2]
Skin Contact Immediately wash the skin with soap and plenty of water for at least 15 minutes.[2] Remove contaminated clothing.[2]
Eye Contact Rinse opened eyes for several minutes under running water.[1] Remove contact lenses if present and easy to do.[3][10] Seek medical attention.[2]
Disposal Plan

Dispose of Rupatadine-d4 fumarate and any contaminated materials in accordance with local, state, and federal regulations.[3] Do not allow the product to enter drains or water courses.[3][7] Unused material should be treated as hazardous waste and disposed of by a licensed professional waste disposal service.

Experimental Protocol: General Procedure for Preparing a Standard Solution

This protocol outlines the general steps for accurately preparing a standard solution of Rupatadine-d4 fumarate for analytical purposes.

  • Preparation:

    • Ensure all necessary PPE is worn correctly.

    • Work within a chemical fume hood.

    • All glassware should be thoroughly cleaned and dried to prevent contamination and moisture absorption.[9] For highly sensitive experiments, oven-drying glassware is recommended.[8][9]

  • Weighing:

    • Allow the container of Rupatadine-d4 fumarate to equilibrate to room temperature before opening to prevent condensation.

    • Accurately weigh the desired amount of the compound using an analytical balance.

  • Dissolution:

    • Transfer the weighed compound to a volumetric flask of the appropriate size.

    • Add a small amount of a suitable deuterated solvent (e.g., DMSO-d6, Methanol-d4) and swirl gently to dissolve the solid.[11]

    • Once dissolved, add more solvent to the flask, filling to the calibration mark.

  • Homogenization:

    • Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Storage of the Solution:

    • Transfer the solution to a properly labeled, sealed vial.

    • Store the solution at the recommended temperature, protected from light if the compound is light-sensitive.[8]

Workflow for Handling Rupatadine-d4 Fumarate

The following diagram illustrates the standard workflow for handling Rupatadine-d4 fumarate in a laboratory setting, from receiving to disposal.

Workflow for Handling Rupatadine-d4 Fumarate cluster_0 Preparation cluster_1 Handling cluster_2 Post-Handling cluster_3 Waste Disposal Receive_and_Log Receive and Log Compound Review_SDS Review Safety Data Sheet Receive_and_Log->Review_SDS Don_PPE Don Appropriate PPE Review_SDS->Don_PPE Weigh_Compound Weigh Compound in Fume Hood Don_PPE->Weigh_Compound Prepare_Solution Prepare Solution Weigh_Compound->Prepare_Solution Conduct_Experiment Conduct Experiment Prepare_Solution->Conduct_Experiment Decontaminate_Work_Area Decontaminate Work Area Conduct_Experiment->Decontaminate_Work_Area Segregate_Waste Segregate Chemical Waste Conduct_Experiment->Segregate_Waste Remove_PPE Remove and Dispose of PPE Decontaminate_Work_Area->Remove_PPE Wash_Hands Wash Hands Thoroughly Remove_PPE->Wash_Hands Dispose_Waste Dispose of Waste via Licensed Contractor Segregate_Waste->Dispose_Waste

Caption: General laboratory workflow for handling Rupatadine-d4 fumarate.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.